molecular formula C13H20ClN B109564 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride CAS No. 312753-53-0

5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

Cat. No.: B109564
CAS No.: 312753-53-0
M. Wt: 225.76 g/mol
InChI Key: ZOVIYWYFBOQKIA-UHFFFAOYSA-N
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Description

5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIYWYFBOQKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437042
Record name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312753-53-0
Record name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIETHYL-INDAN-2-YL-AMMONIUM CHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, based on publicly available data.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid or powder.[4] A compilation of its known physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 312753-53-0[2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₁₃H₂₀ClN[3][4][8][9][10]
Molecular Weight 225.76 g/mol [5][7][9]
Appearance White to off-white solid/powder[4][13]
Melting Point >250 °C[6][13]
Boiling Point 285.2 °C at 760 mmHg[6]
Flash Point 127.6 °C[6]
Solubility Slightly soluble in DMSO and Methanol; Highly soluble in water[5][6][13][14]
Purity (Typical) ≥98% - 99.94% (HPLC)[8][10]
Storage Sealed in a dry place at room temperature or refrigerated (2-8°C)[5][6][8][13]

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and the pKa value for this compound are not widely available in the public domain. Commercial suppliers may provide this information upon request with a purchase.

Synthesis

The synthesis of this compound is described in several patents, often starting from 2-indanol or ethylbenzene.[1][15] The following diagram illustrates a common synthetic pathway.

Synthesis_Workflow General Synthesis Workflow A Starting Material (e.g., 2-Indanol) B Acetylation A->B C Substitution B->C D Coupling C->D E Hydroxyl Protection D->E F Second Substitution E->F G Reduction F->G H Salt Formation (with HCl) G->H I This compound H->I

A generalized synthetic route to the target compound.
Experimental Protocol Example

While detailed, step-by-step laboratory protocols are not readily published, a representative synthesis method is outlined in various sources.[2][13] One common method involves the following key steps:

  • Hydrogenation: 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione is hydrogenated in a mixture of acetic acid and concentrated sulfuric acid using a Palladium on carbon (Pd/C) catalyst.[2][13]

  • Work-up: The catalyst is removed by filtration. The pH of the filtrate is adjusted to 10 with a base (e.g., 4M NaOH), followed by extraction with an organic solvent like chloroform.[2][13]

  • Drying and Concentration: The organic phase is dried with a drying agent such as magnesium sulfate and then concentrated under vacuum.[2][13]

  • Salt Formation: The resulting residue is redissolved in a minimal amount of a solvent like ether, and then treated with HCl-saturated ether to precipitate the hydrochloride salt.[2][13]

  • Isolation: The white precipitate of this compound is isolated by filtration and dried.[2][13]

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Indacaterol.[1][3][8] Indacaterol is a potent and long-acting β2-adrenergic receptor agonist.

Logical_Relationship Role in Drug Synthesis A This compound B Chemical Synthesis A->B C Indacaterol (Active Pharmaceutical Ingredient) B->C

References

An In-depth Technical Guide to the Mechanism of Action of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride and its Pharmacologically Active Derivative, Indacaterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pharmacological profile of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, identifying it as a crucial intermediate in the synthesis of Indacaterol, an ultra-long-acting β2-adrenergic agonist. The primary focus of this document is the comprehensive mechanism of action of Indacaterol, the therapeutically active compound. This guide provides a detailed overview of its molecular interactions, signaling pathways, and physiological effects. Quantitative data on receptor binding and functional potency are presented, alongside detailed protocols for key experimental assays. Visual diagrams generated using the DOT language are included to illustrate the signaling cascade and the synthetic pathway.

Introduction: The Role of this compound

This compound serves as a key building block in the chemical synthesis of Indacaterol, a potent and selective β2-adrenergic receptor agonist.[1][2] As a synthetic intermediate, it does not possess inherent pharmacological activity relevant to its end-product's therapeutic use. Its significance lies in its chemical structure, which is essential for the construction of the final active pharmaceutical ingredient, Indacaterol. The subsequent sections of this guide will, therefore, focus on the mechanism of action of Indacaterol.

Indacaterol is indicated for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[3][4] Its clinical efficacy is derived from its ability to induce prolonged bronchodilation.

Mechanism of Action of Indacaterol

Indacaterol is a selective β2-adrenergic receptor agonist.[5] Its therapeutic effect is mediated through its interaction with β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.

Molecular Interaction and Signaling Pathway

Upon inhalation, Indacaterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the receptor, which is a G-protein coupled receptor (GPCR). The activated receptor, in turn, stimulates the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][6]

The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the relaxation of the bronchial smooth muscle. The physiological consequence of this is bronchodilation, which alleviates the airflow obstruction characteristic of COPD.[6]

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Indacaterol's β2-adrenergic signaling cascade.

Quantitative Pharmacological Data

The selectivity and potency of Indacaterol have been characterized in various in vitro studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Indacaterol at Human Adrenergic Receptors
Receptor SubtypepKi
β1-Adrenoceptor7.36
β2-Adrenoceptor5.48

Data from Selleck Chemicals.[7][8]

Table 2: Functional Potency and Intrinsic Activity of (S)-Indacaterol at Human β-Adrenergic Receptor Subtypes
Receptor SubtypepEC50Intrinsic Activity (% of Isoprenaline's max effect)Selectivity for β2 over β1Selectivity for β2 over β3
β16.60 ± 0.2416 ± 2%28-fold-
β28.06 ± 0.0273 ± 1%--
β36.72 ± 0.12113 ± 5%-22-fold

Adapted from Battram et al. (2006).[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like Indacaterol.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of Indacaterol for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).

  • Unlabeled competitor (Indacaterol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Propranolol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of Indacaterol.

  • Component Addition: Add the assay buffer, radioligand at a concentration near its Kd, and either vehicle, non-specific control, or varying concentrations of Indacaterol to the appropriate wells.

  • Initiation: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Indacaterol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the half-maximal effective concentration (EC50) and intrinsic activity of Indacaterol at β2-adrenergic receptors.

Materials:

  • Whole cells stably expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

  • Test compound (Indacaterol) at various concentrations.

  • Reference agonist (e.g., Isoprenaline).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

  • Cell Plating: Seed cells in a microplate and allow them to attach overnight.

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor in a suitable buffer.

  • Agonist Stimulation: Add varying concentrations of Indacaterol or the reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 and Emax values for Indacaterol. The intrinsic activity is often expressed as a percentage of the maximal effect of the full agonist, Isoprenaline.

Synthesis of Indacaterol

The synthesis of Indacaterol involves a multi-step process where this compound is a key intermediate. The following diagram illustrates a representative synthetic route.

Indacaterol_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final Final Steps A Substituted Quinolinone Derivative C Coupling Reaction A->C B 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine hydrochloride B->C D Protected Indacaterol Intermediate C->D E Deprotection D->E F Salt Formation (e.g., maleate) E->F G Indacaterol (Final Product) F->G

References

An In-depth Technical Guide on the Spectroscopic Characterization of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as Indacaterol.[1][2][3] Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents expected data based on its chemical structure and publicly available information for analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining such data.

Compound Overview

  • Compound Name: this compound

  • CAS Number: 312753-53-0[2]

  • Molecular Formula: C₁₃H₂₀ClN[2]

  • Molecular Weight: 225.76 g/mol [2]

  • Appearance: Typically a white to off-white powder.[3]

  • Purity: Commercially available with purity ≥98.0%.[3]

  • Primary Use: An organic synthesis intermediate, notably in the preparation of the bronchodilator Indacaterol.[1][2]

Predicted Spectroscopic Data

While specific datasets for this compound are not publicly available, the following tables summarize the expected spectroscopic characteristics based on its structure and data from similar 2-aminoindane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.0-7.2s2HAr-H
~3.5-3.7m1HCH -NH₃⁺
~2.8-3.2m4HAr-CH
~2.6q4H-CH ₂-CH₃
~1.2t6H-CH₂-CH
~8.0-9.0br s3H-NH ₃⁺

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~140-145Aromatic C (quaternary)
~125-130Aromatic C H
~50-55C H-NH₃⁺
~30-35Ar-C H₂
~25-C H₂-CH₃
~15-CH₂-C H₃
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2800-3100Strong, BroadN-H stretch (amine salt)
~2960-2850StrongC-H stretch (aliphatic)
~1600, ~1500MediumC=C stretch (aromatic)
~1465MediumC-H bend (aliphatic)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
190.1596[M-Cl]⁺ (free base)
173.1334[M-Cl-NH₃]⁺
161.1334[M-Cl-C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often suitable for amine hydrochlorides.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion (m/z 190.16 for the free base).

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram outlines the logical flow of experiments for the complete spectroscopic characterization of the title compound.

G cluster_synthesis Sample Preparation cluster_data Data Interpretation synthesis Synthesis and Purification of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl NMR NMR Spectroscopy (1H, 13C) synthesis->NMR Aliquots for analysis IR IR Spectroscopy synthesis->IR Aliquots for analysis MS Mass Spectrometry (HRMS, MS/MS) synthesis->MS Aliquots for analysis Structure Structural Elucidation NMR->Structure Provides connectivity Purity Purity Assessment NMR->Purity IR->Structure Identifies functional groups MS->Structure Confirms molecular weight and fragmentation MS->Purity

Caption: Workflow for the spectroscopic characterization of the target compound.

Role as an Intermediate in Indacaterol Synthesis

This diagram illustrates the position of this compound as a key intermediate in a known synthetic route to the drug Indacaterol.

G Precursor Starting Materials Intermediate 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl Precursor->Intermediate Multi-step synthesis Indacaterol Indacaterol (Final API) Intermediate->Indacaterol Key coupling reaction Reagent Coupling Partner (e.g., an epoxide or equivalent) Reagent->Indacaterol

Caption: Synthetic pathway from intermediate to the final active pharmaceutical ingredient (API).

References

Technical Guide: Physicochemical Properties of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, with CAS number 312753-53-0, is a critical intermediate in the synthesis of Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] A thorough understanding of its physicochemical properties, particularly its solubility profile, is essential for process optimization, formulation development, and quality control. This technical guide provides a consolidated overview of the available data on the solubility and other key characteristics of this compound. While quantitative solubility data is not extensively published, this document outlines its qualitative solubility and provides a detailed experimental protocol for its precise determination.

Physicochemical Properties

This compound is a white solid powder.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 312753-53-0[5][6]
Molecular Formula C₁₃H₂₀ClN[5][6]
Molecular Weight 225.76 g/mol [5][6]
Appearance White powder[3][4]
Melting Point >250 °C[3][7]
Boiling Point 285.2 °C at 760 mmHg[3][7]
Storage Room Temperature, Sealed in Dry Conditions[5][7]

Solubility Profile

SolventQualitative SolubilitySource
Water Highly Soluble[8]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[7][9]
Methanol Slightly Soluble[7][9]

Experimental Protocol for Equilibrium Solubility Determination

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. The following protocol is a generalized procedure that can be adapted for this compound.

4.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, DMSO, Methanol)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • pH meter

4.2 Procedure

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For finer suspensions, centrifugation may be required.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L. For pH-dependent studies, the final pH of the saturated solution must be measured and reported.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess compound to known solvent volume B Seal and agitate (24-48h at constant T) A->B C Cease agitation (Allow solids to settle) B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Dilute filtrate to known concentration E->F G Quantify using validated HPLC method F->G H Calculate and report solubility (e.g., mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis Pathway Overview

This compound is synthesized as a key intermediate for Indacaterol. One documented synthesis route involves the hydrogenation of 5,6-diethyl-3-oxime-1H-indene-1,2(3H)-dione in the presence of a Palladium on carbon (Pd/C) catalyst. The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

G A 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione B Hydrogenation (H₂, Pd/C, Acetic Acid) A->B C 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (Free Base) B->C D Salification (HCl in Ether) C->D E This compound (Final Product) D->E

Caption: Simplified Synthesis Pathway.

Application in Drug Development

The primary documented use of this compound is as a precursor in the multi-step synthesis of Indacaterol.[1] The purity and handling characteristics of this intermediate, which are directly related to its physicochemical properties like solubility, are paramount for ensuring the efficiency of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative profile indicates high solubility in water and slight solubility in common organic solvents like DMSO and methanol. For drug development professionals requiring precise data, the standardized experimental protocol provided in this guide serves as a robust starting point. A comprehensive understanding of the properties of this key intermediate is fundamental to the successful and efficient synthesis of Indacaterol.

References

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS No: 312753-53-0). The information is compiled for professionals in research, development, and manufacturing who handle this compound.

Chemical and Physical Properties

This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, notably Indacaterol, a long-acting beta-adrenoceptor agonist.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 312753-53-0[3]
Molecular Formula C₁₃H₂₀ClN[3][4]
Molecular Weight 225.76 g/mol [3][4][5][6]
Appearance White to off-white powder[1]
Purity ≥98%[3]
Melting Point >250 °C[2]
Boiling Point 285.2 °C at 760 mmHg[2]
Flash Point 127.6 °C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature Room temperature, or 2°C - 8°C for long-term storage[5][7]

Hazard Identification and Safety Information

This compound is classified as harmful and requires careful handling in a laboratory or manufacturing setting. The GHS hazard classifications are summarized below.

Hazard InformationDetails
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

A logical workflow for handling this hazardous chemical is presented in the diagram below.

GHS_Hazard_Workflow GHS Hazard Communication Workflow start Start: Chemical Received identify Identify Chemical (CAS: 312753-53-0) start->identify sds Access Safety Data Sheet (SDS) identify->sds hazards Review Hazard Information (GHS Pictograms, H/P Statements) sds->hazards ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe handling Handle in Ventilated Area (Chemical Fume Hood) ppe->handling storage Store as per SDS (2-8°C or Room Temp, Sealed) handling->storage disposal Dispose as Special Waste storage->disposal end End of Workflow disposal->end

Caption: GHS Hazard Communication Workflow for Safe Handling.

First Aid Measures

In case of exposure, the following first aid measures should be taken.[8]

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of personnel.

AspectRecommendations
Handling Use only in a chemical fume hood.[8] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated at 2-8°C.[5][7]
Disposal Dispose of as special waste by a licensed disposal company, in accordance with local, state, and federal regulations.[8]

Experimental Protocols

While specific experimental toxicology reports for this compound are not publicly available, a general protocol for an acute oral toxicity study (as per OECD Guideline 423) would be as follows. This is a representative methodology and has not been conducted specifically for this compound in the available literature.

Objective: To determine the acute oral toxicity of this compound.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first animal determines the dose for the next animal.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

The workflow for such an experimental protocol is illustrated below.

Acute_Toxicity_Protocol Acute Oral Toxicity Experimental Workflow (OECD 423) start Start: Protocol Initiation animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dosing Dose Administration (Single oral gavage) animal_prep->dosing observation Observation Period (14 days) (Clinical signs, Body weight) dosing->observation data_collection Data Collection (Mortality, Morbidity) observation->data_collection necropsy Gross Necropsy (Post-euthanasia) data_collection->necropsy analysis Data Analysis and Classification necropsy->analysis end End: Report Generation analysis->end

Caption: Workflow for an Acute Oral Toxicity Study.

Stability and Reactivity

AspectDetails
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid Heat, flames, and sparks.[8]
Incompatible Materials Oxidizing agents.[8]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, nitrogen oxides, and hydrogen chloride gas.

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Material Safety Data Sheet provided by the manufacturer. Always consult the original MSDS before handling this chemical.

References

A Comprehensive Technical Review of Indacaterol Intermediate 1: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of a pivotal intermediate in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist. For the purpose of this document, "Indacaterol Intermediate 1" will refer to (R)-8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one , also known as O-Benzyl Indacaterol. This intermediate is the direct precursor to the active pharmaceutical ingredient (API), undergoing debenzylation in the final synthetic step. This guide will detail its synthesis, purification, and analytical characterization, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.

Synthesis of Indacaterol Intermediate 1 (O-Benzyl Indacaterol)

The synthesis of O-Benzyl Indacaterol is a critical step in the overall manufacturing process of Indacaterol. The most common route involves the coupling of a protected quinolinone moiety with the key amine, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. Several variations of this synthesis have been reported in the literature, often focusing on improving yield, purity, and scalability while minimizing the formation of regioisomers and other impurities.

A prevalent synthetic strategy involves the reaction of a protected bromohydrin, 8-(phenylmethoxy)-5-((R)-2-bromo-1-hydroxy-ethyl)-(1H)-quinolin-2-one, with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. The hydroxyl group of the bromohydrin may be further protected (e.g., as a 1-(n-butoxy)-ethyl ether) to prevent side reactions. The resulting protected O-Benzyl Indacaterol is then deprotected to yield the desired intermediate.

Alternatively, the synthesis can proceed through an epoxide intermediate, 8-(benzyloxy)-5-((R)-oxiranyl)-(1H)-quinolin-2-one, which undergoes ring-opening upon reaction with the indane amine. However, this method can lead to the formation of regioisomeric impurities and requires careful control of reaction conditions to ensure high selectivity.

The diagram below illustrates a common synthetic pathway to O-Benzyl Indacaterol.

G A 8-(Benzyloxy)-5-((R)-2-bromo- 1-hydroxy-ethyl)-(1H)-quinolin-2-one B Protection of hydroxyl group A->B e.g., Butyl vinyl ether, p-toluenesulfonic acid C Protected Bromohydrin (e.g., with 1-(n-butoxy)-ethyl) B->C E Coupling Reaction (Base, Solvent) C->E D 5,6-Diethyl-2,3-dihydro- 1H-inden-2-amine HCl D->E F Protected O-Benzyl Indacaterol E->F G Deprotection of hydroxyl group F->G Acidic work-up H O-Benzyl Indacaterol (Indacaterol Intermediate 1) G->H

Figure 1: Synthetic Pathway to O-Benzyl Indacaterol.
Quantitative Data on Synthesis and Purification

The purification of O-Benzyl Indacaterol is often achieved through the formation of acid addition salts, which allows for effective removal of impurities via crystallization. The free base can then be liberated prior to the final debenzylation step. The following tables summarize reported yields and purity data for various salt forms of O-Benzyl Indacaterol.

Salt FormStarting MaterialReagentsSolventYieldPurity (by HPLC)Reference
BenzoateO-Benzyl Indacaterol (crude)Benzoic acidIsopropyl alcohol59%> 99%[1]
TartrateO-Benzyl Indacaterol (crude)L-Tartaric acidEthyl acetate68%> 95%[1]
SuccinateO-Benzyl Indacaterol (crude)Succinic acidIsopropyl alcohol56%> 99%[1]

Table 1: Summary of Yield and Purity Data for O-Benzyl Indacaterol Salts.

Final ProductStarting MaterialReagentsSolventYieldPurity (by HPLC)Reference
Indacaterol free baseO-Benzyl Indacaterol tartrate saltH₂, Pd/CMethanol/Dichloromethane, then Isopropanol77%99.6%[1]
Indacaterol maleateO-Benzyl Indacaterol benzoate saltH₂, Pd/C; Maleic acidAcetic acid, then Isopropanol79%99.6%[1][2]

Table 2: Yield and Purity of Final Product after Deprotection of O-Benzyl Indacaterol.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of O-Benzyl Indacaterol and its subsequent conversion to Indacaterol.

Protocol 1: Synthesis of O-Benzyl Indacaterol Benzoate Salt [1]

  • Reaction: A solution of protected 8-(phenylmethoxy)-5-((R)-2-bromo-1-(1-butoxyethoxy)-ethyl)-(1H)-quinolin-2-one and this compound (1.2 equivalents) is heated in a suitable solvent such as acetonitrile in the presence of a base (e.g., sodium carbonate, 2 equivalents). The reaction is monitored by HPLC until completion.

  • Work-up and Deprotection: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in a mixture of dichloromethane and water, and the pH is adjusted to acidic to remove the butoxyethoxy protecting group.

  • Extraction: The organic phase is separated, washed with water, and the solvent is exchanged to isopropyl alcohol by distillation.

  • Salt Formation: The solution is heated to approximately 70°C, and benzoic acid is added. The mixture is stirred for 30 minutes at this temperature.

  • Crystallization and Isolation: The mixture is slowly cooled to 20-25°C to induce crystallization. The resulting solid is filtered, washed with isopropanol, and dried to afford 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-(1H)-quinolin-2-one benzoate.

Protocol 2: Deprotection of O-Benzyl Indacaterol to Indacaterol [1]

  • Hydrogenation: 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one benzoate (4 g) is dissolved in acetic acid (40 ml). 5% Palladium on carbon (50% wet, 0.6 g) is added.

  • Reaction: The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete as monitored by HPLC.

  • Isolation of Indacaterol Free Base (Optional): The catalyst is filtered off, and the solvent is exchanged to isopropanol. The resulting suspension is cooled to 0-5°C, filtered, and the solid is washed with isopropanol and dried to obtain Indacaterol free base.

  • Formation of Maleate Salt: The Indacaterol free base is suspended in isopropanol and heated to 70-80°C. A solution of maleic acid in isopropanol is added. The mixture is stirred, then cooled to 0-5°C. The precipitated solid is filtered and dried to yield Indacaterol maleate.

Analytical Characterization

The characterization of O-Benzyl Indacaterol is crucial to ensure its identity, purity, and quality before proceeding to the final deprotection step. A combination of spectroscopic and chromatographic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and to monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the purity analysis of O-Benzyl Indacaterol by HPLC.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh O-Benzyl Indacaterol reference standard and sample B Dissolve in diluent (e.g., Methanol:Water) A->B C Prepare a series of dilutions for linearity and a known concentration for the sample B->C E Inject standard solutions and sample solution C->E D Set up HPLC system: - C18 column - Mobile phase (e.g., ACN:Buffer) - Flow rate (e.g., 1.0 mL/min) - UV detection (e.g., 260 nm) D->E F Acquire chromatograms E->F G Integrate peak areas F->G H Calculate purity of the sample by area percent method: (Area_main_peak / Total_area) * 100 G->H I Generate report H->I

Figure 2: HPLC Analysis Workflow for O-Benzyl Indacaterol.

Conclusion

O-Benzyl Indacaterol is a crucial intermediate in the synthesis of Indacaterol. Its efficient synthesis and rigorous purification are paramount to ensuring the quality and purity of the final active pharmaceutical ingredient. The methods outlined in this guide, including synthesis via protected intermediates and purification through salt formation, are designed to maximize yield and minimize impurities. The analytical techniques described are essential for the characterization and quality control of this key intermediate, ensuring that it meets the stringent requirements for pharmaceutical manufacturing. This comprehensive overview provides a valuable resource for researchers and professionals involved in the development and production of Indacaterol.

References

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" CAS 312753-53-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 312753-53-0)

This technical guide provides a comprehensive overview of this compound, a key pharmaceutical intermediate. Primarily utilized in the synthesis of Indacaterol, a long-acting beta-2 adrenergic agonist, this compound is of significant interest to researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5][6][7]

PropertyValueReferences
CAS Number 312753-53-0[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₃H₂₀ClN[1][3][4][6][7]
Molecular Weight 225.76 g/mol [2][3][4][5][6][7][9]
Melting Point >250 °C[1][5]
Boiling Point 285.2 °C at 760 mmHg (for free base)[5]
Solubility DMSO (Slightly), Methanol (Slightly)[1][5]
Storage Temperature Room Temperature, Sealed in dry[1][5]
Appearance White Solid[1]
SMILES CCC1=C(C=C2CC(CC2=C1)N)CC.Cl[2][6][7]
InChIKey ZOVIYWYFBOQKIA-UHFFFAOYSA-N[6][7]

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its role as a crucial building block in the synthesis of Indacaterol.[9][13] Indacaterol is an ultra-long-acting β2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD).[13][14] This intermediate provides the core indane structure necessary for the final drug's interaction with its biological target.[9][14] It is also used as a reagent in the synthetic preparation of other quinolinone compounds.[1][5][8]

G A 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (Intermediate) B Synthesis of Indacaterol A->B Key Reactant C Indacaterol (Active Pharmaceutical Ingredient) B->C Produces D Treatment of Airway Disorders (e.g., COPD) C->D Therapeutic Use

Caption: Logical relationship of the intermediate.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, reflecting its industrial importance. These methods aim for high yield, cost-effectiveness, and environmental safety.[15]

One documented method involves the hydrogenation of 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione.[1][8]

Experimental Protocol:

  • Reaction Setup: 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g) is added to a mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL).[1][8]

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) (1.5 g) is added to the mixture.[1][8]

  • Hydrogenation: The reaction mixture is degassed with nitrogen and then hydrogenated for 5 hours.[1][8]

  • Work-up:

    • The catalyst is removed by filtration.[1][8]

    • The pH of the filtrate is adjusted to 10 with 4M NaOH.[1][8]

    • The aqueous solution is extracted with chloroform.[1][8]

    • The organic phase is dried with magnesium sulfate, and the solvent is removed in vacuo.[1][8]

  • Salt Formation: The residue is redissolved in a minimum amount of ether, and HCl-saturated ether is added to precipitate the hydrochloride salt.[1][8]

  • Isolation: The resulting white precipitate is filtered and dried to yield the final product.[1][8]

G A 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione B Hydrogenation (H2, Pd/C) in Acetic Acid/Sulfuric Acid A->B C Work-up and Extraction B->C D Salt Formation with HCl C->D E 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride D->E

Caption: Synthesis workflow from the oxime precursor.

A patented seven-step synthesis route starting from 2-indanol has been described, which is suitable for industrial production.[15] This process involves:

  • Acetylation reaction

  • Substitution reaction

  • Coupling reaction

  • Hydroxyl protection reaction

  • Another substitution reaction

  • Reduction reaction

  • Salt formation reaction

This method is highlighted for its high yield and environmentally friendly process.[15]

Another patented method starts with ethylbenzene and proceeds through several intermediates.[13] This route involves:

  • Acylation of ethylbenzene with propionyl chloride.

  • Cyclization to form an indanone derivative.

  • Reaction with butyl nitrite.

  • Palladium-catalyzed hydrogen reduction.

  • Protection of the resulting amine with trifluoroacetyl.

  • Amino acetylation.

  • Reduction, deprotection, hydrolysis, and acidification to yield the final product.[13]

Mechanism of Action of the End Product (Indacaterol)

While this compound is a synthetic intermediate, its ultimate utility is realized in the pharmacological action of Indacaterol. Indacaterol functions as a β2-adrenergic receptor agonist.[14][]

Upon inhalation, Indacaterol stimulates the β2-adrenergic receptors in the smooth muscles of the airways.[] This stimulation activates adenylyl cyclase, an enzyme that increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD.[9][]

G Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to and Activates AC Adenylyl Cyclase Beta2AR->AC Stimulates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Indacaterol.

Conclusion

This compound is a compound of considerable interest in medicinal chemistry and pharmaceutical manufacturing. While it does not have a direct therapeutic application, its role as a key intermediate in the synthesis of the potent bronchodilator Indacaterol makes it a valuable molecule. The synthetic pathways to this intermediate are well-established and optimized for large-scale production. For researchers and drug development professionals, understanding the properties and synthesis of this compound is essential for the continued development and production of important respiratory medicines.

References

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The information compiled herein is intended to support research and development activities by providing precise molecular data, established experimental protocols, and a logical framework for its synthetic pathway.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for accurate stoichiometric calculations in synthetic chemistry and for the development of analytical methodologies.

ParameterValueCitations
Molecular Formula C₁₃H₂₀ClN[1][2][3]
C₁₃H₁₉N·HCl[4]
Molecular Weight 225.76 g/mol [1][2][4][5]
CAS Number 312753-53-0[1][2][3][5]
Appearance White to off-white powder[3][6]
Melting Point >250 °C[3][5][7]
Boiling Point 285.2 °C at 760 mmHg[3][5]
Solubility Slightly soluble in DMSO and Methanol[5][7]
Storage Sealed in a dry place at room temperature[1][5][7]

Synthesis and Experimental Protocols

This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist.[6] Several synthetic routes have been documented, with the following protocols representing established methodologies.

Protocol 1: Synthesis from 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione

This method involves the reduction of an oxime precursor followed by salt formation.

Materials:

  • 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g)[7][8]

  • Acetic acid (150 mL)[7][8]

  • Concentrated sulphuric acid (4.5 mL)[7][8]

  • 5% Palladium on carbon (Pd/C) (1.5 g)[7][8]

  • Nitrogen gas[7][8]

  • Hydrogen gas[7][8]

  • 4M Sodium hydroxide (NaOH)[7][8]

  • Chloroform[7][8]

  • Magnesium sulphate[7][8]

  • Diethyl ether[7][8]

  • HCl-saturated diethyl ether[7][8]

Procedure:

  • A mixture of acetic acid and concentrated sulphuric acid is prepared.[7][8]

  • 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione and 5% Pd/C are added to the acid mixture.[7][8]

  • The reaction vessel is degassed with nitrogen.[7][8]

  • The mixture is hydrogenated for 5 hours.[7][8]

  • The catalyst is removed by filtration.[7][8]

  • The pH of the filtrate is adjusted to 10 with 4M NaOH.[7][8]

  • The aqueous solution is extracted with chloroform.[7][8]

  • The combined organic phases are dried over magnesium sulphate.[7][8]

  • The solvent is removed under reduced pressure (in vacuo).[7][8]

  • The residue is redissolved in a minimal amount of diethyl ether.[7][8]

  • HCl-saturated diethyl ether is added to precipitate the hydrochloride salt.[7][8]

  • The resulting white precipitate is filtered and dried to yield this compound.[7][8]

Protocol 2: Multi-step Synthesis from 2-Indanol

A novel synthesis route has been developed starting from 2-indanol, which is reported to be high-yield, low-cost, and suitable for industrial production.[9]

This process involves seven key stages:

  • Acetylation Reaction

  • Substitution Reaction

  • Coupling Reaction

  • Hydroxyl Protection Reaction

  • Substitution Reaction

  • Reduction Reaction

  • Salt Formation Reaction

Protocol 3: Synthesis from Ethylbenzene

Another described method begins with ethylbenzene and proceeds through several intermediates to arrive at the final product.[10] This route is highlighted as being simple, convenient, and having a reasonable reaction flow with low cost and good product quality.[10]

The key transformations include:

  • Acylation of ethylbenzene with propionyl chloride.

  • Cyclization reaction.

  • Reaction with butyl nitrite.

  • Palladium-catalyzed hydrogen reduction.

  • Protection of the resulting amine with trifluoroacetyl.

  • Amino acetylation reaction.

  • Reduction.

  • Deprotection, hydrolysis, and acidification to form the hydrochloride salt.[10]

Logical Relationship of Synthetic Pathway (from 2-Indanol)

The following diagram illustrates the logical progression of the synthesis of this compound starting from 2-indanol, as described in the literature.[9]

G start 2-Indanol step1 Acetylation start->step1 step2 Substitution step1->step2 step3 Coupling step2->step3 step4 Hydroxyl Protection step3->step4 step5 Substitution step4->step5 step6 Reduction step5->step6 step7 Salt Formation step6->step7 end_product This compound step7->end_product

Caption: Synthetic workflow from 2-Indanol.

Experimental Workflow: Synthesis and Purification

The general experimental workflow for the synthesis and purification of this compound, based on the reduction of the oxime precursor, is depicted below.

G start Starting Materials (Oxime, Acid, Catalyst) hydrogenation Hydrogenation start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration basification Basification (pH 10) filtration->basification extraction Solvent Extraction basification->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation precipitation HCl Salt Precipitation evaporation->precipitation final_product Final Product (Filtration & Drying) precipitation->final_product

References

Commercial Sourcing and Technical Profile of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, with CAS number 312753-53-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Indacaterol.[1][2] Indacaterol is a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the commercial suppliers, synthesis methodologies, and analytical characterization of this important compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The available quantities, purity levels, and product numbers vary by supplier.

SupplierProduct NumberPurityAvailable Quantities
BiosynthFD76901-2g, 25g, 50g
ChemSceneCS-W020205≥98%-
ClearsynthCS-O-3183499.94% (by HPLC)-
Jinan Million Pharmaceutical Co., Ltd.->99%Up to 1200KG/M
Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd--Sample available
Hangzhou Cherry Pharmaceutical Technology Co., LTD.--Inquire
LookChem-95+%500g
S&Y Biochem Co.,Ltd--Inquire (US $1.00 / kg)
Linyi Azelasi Biological Co., Ltd.--Inquire
Shanghai Goyic Pharmaceutical & Chemical Co., Ltd.--Inquire
Shijiazhuang Lickon PharmaTech Co., Ltd.--Inquire
JinYan Chemicals(ShangHai) Co.,Ltd.--Inquire
Adamas Reagent, Ltd.--Inquire
Shanghai Hanhong Scientific Co.,Ltd.--Inquire
Amadis Chemical Co., Ltd.--Min. Order: 10 Milligram
Triumph International Development Limilted--Min. Order: 10 Gram
Shanghai Massive Chemical Technology Co., Ltd.--Min. Order: 1 Gram
Hebei Dangtong Biological Technology Co..LTD--Min. Order: 1 Kilogram

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are summaries of key methodologies.

Synthesis Route 1: From 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione

This method involves the hydrogenation of an oxime precursor.[3][4]

  • Reaction Setup: A mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL) is prepared.

  • Addition of Starting Material: 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g) is added to the acidic mixture.

  • Hydrogenation: 5% Palladium on carbon (Pd/C) (1.5 g) is added as a catalyst. The reaction mixture is degassed with nitrogen and then hydrogenated for 5 hours.[3][4]

  • Work-up: The catalyst is removed by filtration. The pH of the filtrate is adjusted to 10 with 4M NaOH, and the aqueous solution is extracted with chloroform. The combined organic phases are dried with magnesium sulfate, and the solvent is removed under reduced pressure.[3][4]

  • Salt Formation: The resulting residue is redissolved in a minimal amount of ether, and ether saturated with HCl is added to precipitate the hydrochloride salt.

  • Isolation: The white precipitate of this compound is collected by filtration and dried.[3][4]

Synthesis Route 2: From 2-Indanol

This is a seven-step synthesis designed for high yield and suitability for industrial production.[5]

  • Acetylation: 2-indanol is acetylated using an acetylation reagent like acetyl chloride or acetic anhydride at low temperature.

  • Substitution

  • Coupling

  • Hydroxyl Protection

  • Substitution

  • Reduction

  • Salt Formation

Synthesis Route 3: From Ethylbenzene

This route involves a series of reactions starting with a Friedel-Crafts acylation.

  • Acylation: Ethylbenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a solvent like dichloromethane.

  • Cyclization: The resulting compound undergoes an intramolecular cyclization reaction.

  • Nitrosation: The cyclized product is reacted with butyl nitrite.

  • Reduction: The nitroso group is reduced, for example, by palladium-catalyzed hydrogenation.

  • Protection and Further Steps: The resulting amine is protected (e.g., with a trifluoroacetyl group), followed by further modifications including amino acetylation and reduction, and finally deprotection and salt formation to yield the desired product.

Analytical Characterization

A comprehensive analytical characterization is crucial to ensure the purity and identity of this compound. While specific parameters may vary between suppliers, the following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound.

Many suppliers provide a Certificate of Analysis (CoA) with each purchase, which includes data from these analytical tests.[6]

Role in Indacaterol Synthesis

This compound is not known to possess intrinsic biological activity. Its primary significance lies in its role as a key intermediate in the manufacturing of Indacaterol. The synthesis of Indacaterol involves the coupling of this aminoindane derivative with another chemical moiety, followed by further chemical transformations.

Visualizations

Synthesis_Workflow cluster_route1 Synthesis Route 1 cluster_route2 Synthesis Route 2 cluster_route3 Synthesis Route 3 A 5,6-Diethyl-3-oxime- 1H-indene-1,2(3H)-dione B Hydrogenation (Pd/C, H2) A->B C 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine B->C H 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine hydrochloride C->H HCl salt formation D 2-Indanol E Multi-step Synthesis (7 steps) D->E E->C F Ethylbenzene G Multi-step Synthesis F->G G->C I Indacaterol Synthesis H->I

Caption: Synthetic routes to this compound.

Indacaterol_Synthesis_Role Start Starting Materials Intermediate 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Start->Intermediate Synthesis Coupling Coupling Reaction with Side Chain Precursor Intermediate->Coupling Transformations Further Chemical Transformations Coupling->Transformations FinalProduct Indacaterol (Active Pharmaceutical Ingredient) Transformations->FinalProduct

Caption: Role as a key intermediate in the synthesis of Indacaterol.

References

The Medicinal Chemistry of Substituted Indane Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure provides a well-defined orientation for pendant functional groups, making it an attractive framework for the design of potent and selective therapeutic agents.[1][2] Among the various derivatives, substituted indane amines have emerged as a particularly fruitful area of research, leading to the development of blockbuster drugs and a plethora of investigational compounds targeting a range of biological entities. This technical guide provides an in-depth overview of the medicinal chemistry applications of substituted indane amines, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic targets, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and biogenic amine transporters.

Substituted Indane Amines as Acetylcholinesterase (AChE) Inhibitors

Therapeutic Application: Alzheimer's Disease

A deficiency in the neurotransmitter acetylcholine is a key pathological feature of Alzheimer's disease.[3] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a clinically validated strategy to ameliorate the cognitive symptoms of the disease.[4] Donepezil, a prominent member of the substituted indane amine class, is a potent and selective AChE inhibitor widely prescribed for the treatment of Alzheimer's disease.[5]

Donepezil and its Analogues: SAR and Quantitative Data

Donepezil's structure features a dimethoxyindanone moiety linked to a benzylpiperidine group. Structure-activity relationship studies have revealed that the indanone and benzylpiperidine moieties are crucial for its high affinity and selectivity for AChE. The dimethoxy substitution on the indanone ring also contributes significantly to its inhibitory potency.

CompoundTargetIC50 (nM)Selectivity (vs. BuChE)Reference
Donepezil (E2020) AChE5.71250-fold
Analogue with isoindoline moietyAChEPotent-
Amine-containing Donepezil analoguesAChELow to mid-nanomolar-
Signaling Pathway of Acetylcholinesterase Inhibition

AChE inhibitors like donepezil increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This leads to the activation of postsynaptic muscarinic and nicotinic receptors, which are involved in learning and memory processes.[2]

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse Choline_uptake Choline Uptake Choline Choline AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R Binding Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R Binding Choline_synapse Choline AChE->Choline_synapse Acetate Acetate AChE->Acetate Donepezil Donepezil (Indane Amine) Donepezil->AChE Inhibition Choline_synapse->Choline_uptake Cognitive_effects Enhanced Cognitive Function Muscarinic_R->Cognitive_effects Nicotinic_R->Cognitive_effects

Cholinergic Synapse and AChE Inhibition
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (substituted indane amines)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each test compound concentration.

    • Add 50 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).

Substituted Indane Amines as Monoamine Oxidase B (MAO-B) Inhibitors

Therapeutic Application: Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[8] Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic degradation of dopamine in the brain.[9] Inhibition of MAO-B increases the synaptic concentration of dopamine, providing symptomatic relief for Parkinson's disease patients.[10] Rasagiline, an N-propargyl-1-aminoindan, is a potent and irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[11]

Rasagiline and its Analogues: SAR and Quantitative Data

The propargylamine group in rasagiline is essential for its irreversible inhibition of MAO-B.[2] The indane scaffold provides the necessary structural rigidity and lipophilicity for brain penetration and optimal interaction with the enzyme's active site.

CompoundTargetIC50 (µM)Selectivity (vs. MAO-A)Reference
Rasagiline MAO-BPotent (nanomolar range)High[12]
Selegiline MAO-B~0.0068High
MAO-B-IN-30 MAO-B0.082234-fold
MAO-B-IN-30 MAO-A19.176-
Signaling Pathway of MAO-B Inhibition in the Dopaminergic System

By inhibiting MAO-B, rasagiline prevents the breakdown of dopamine in the presynaptic neuron and the synaptic cleft, leading to increased dopamine availability for vesicular packaging and release.[9] This enhances dopaminergic signaling at D1 and D2 receptors in the postsynaptic neuron, which is crucial for motor control.

MAOB_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (Cytosolic) L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Dopamine in Vesicles Dopamine_cyto->Dopamine_vesicle VMAT2 MAO_B MAO-B Dopamine_cyto->MAO_B Degradation Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Rasagiline Rasagiline (Indane Amine) Rasagiline->MAO_B Inhibition DAT Dopamine Transporter (DAT) Dopamine_release->DAT Reuptake Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse D1_Receptor D1 Receptor Dopamine_synapse->D1_Receptor Binding D2_Receptor D2 Receptor Dopamine_synapse->D2_Receptor Binding Motor_control Modulation of Motor Control D1_Receptor->Motor_control D2_Receptor->Motor_control

Dopaminergic Synapse and MAO-B Inhibition
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer

  • Test compounds (substituted indane amines)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds by diluting the stock solutions in MAO-B assay buffer.

    • Prepare a solution of MAO-B enzyme in assay buffer.

    • Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.

  • Assay Protocol:

    • In a 96-well black microplate, add 50 µL of each test compound concentration.

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Substituted Indane Amines as Biogenic Amine Transporter Ligands

Substituted indane amines have also been explored as ligands for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5][13] Modulators of these transporters have therapeutic applications in various central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).

Structure-Activity Relationships and Quantitative Data

Research into 3-(3,4-dichlorophenyl)-1-indanamine derivatives has identified compounds with high affinity for all three biogenic amine transporters.[13] The stereochemistry at the C1 and C3 positions of the indane ring has a significant impact on the pharmacological activity.

CompoundTargetKi (nM)Reference
(-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamineDATHigh Affinity[13]
SERTHigh Affinity[13]
NETHigh Affinity[13]
Experimental Workflow: Radioligand Binding Assay for DAT

This assay is used to determine the binding affinity of test compounds to the dopamine transporter.

DAT_Binding_Assay_Workflow start Start prep_membranes Prepare Brain Tissue Membranes (e.g., striatum) start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand ([3H]WIN 35,428) - Test Compound (Indane Amine) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis: - Determine IC50 - Calculate Ki scintillation->analyze end End analyze->end

Workflow for DAT Radioligand Binding Assay
Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.

Materials:

  • Cells expressing the human dopamine transporter (e.g., HEK293-hDAT)

  • [3H]Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (substituted indane amines)

  • Scintillation fluid

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293-hDAT cells in 96-well plates until they reach confluency.

  • Assay Protocol:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound in uptake buffer for 10-20 minutes at 37°C.

    • Initiate uptake by adding [3H]dopamine to each well.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor, such as cocaine) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Synthesis of Substituted Indane Amines

A common synthetic route to N-substituted-1-aminoindanes, such as rasagiline, involves the N-alkylation of 1-aminoindan.

General Synthesis of (Rac)-Rasagiline

Rasagiline_Synthesis start Start Materials: - rac-1-Aminoindan - Propargyl Bromide - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) reaction N-Alkylation Reaction: - Reflux for 12-16 hours start->reaction workup Workup: - Filter solids - Concentrate filtrate reaction->workup purification Purification: - Column Chromatography workup->purification end (Rac)-Rasagiline purification->end

General Synthetic Workflow for (Rac)-Rasagiline
Experimental Protocol: Synthesis of (Rac)-N-propargyl-1-aminoindan (Racemic Rasagiline)

This protocol describes a general procedure for the synthesis of racemic rasagiline.[14]

Materials:

  • Racemic 1-aminoindan

  • Propargyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetonitrile

  • Standard laboratory glassware and equipment for reflux and purification

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve racemic 1-aminoindan (1.0 equivalent) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (approximately 2.0 equivalents) to the solution.

  • N-Alkylation:

    • While stirring vigorously, slowly add propargyl bromide (approximately 1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the mixture to reflux (around 60-70°C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain pure (rac)-N-propargyl-1-aminoindan.

Conclusion

The substituted indane amine scaffold has proven to be a versatile and highly valuable framework in medicinal chemistry. From the potent and selective inhibition of key enzymes in neurodegenerative diseases, as exemplified by donepezil and rasagiline, to the modulation of biogenic amine transporters, these compounds have demonstrated a broad range of therapeutic applications. The rigid nature of the indane ring system allows for precise positioning of substituents to optimize interactions with biological targets, leading to high potency and selectivity. Continued exploration of the structure-activity relationships of novel substituted indane amines holds significant promise for the discovery of new and improved therapies for a variety of human diseases.

References

An In-Depth Technical Guide to the Role of Long-Acting β2-Agonists in COPD Drug Discovery: The Case of Indacaterol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Role of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in COPD Drug Discovery

An extensive review of scientific literature and chemical databases indicates that This compound does not have a direct therapeutic role in Chronic Obstructive Pulmonary Disease (COPD). Instead, its significance lies in its function as a key chemical intermediate in the synthesis of Indacaterol , a potent and long-acting β2-adrenergic agonist used in the management of COPD.[1][2][3]

Therefore, this technical guide will focus on the therapeutic class enabled by this intermediate: Long-Acting β2-Agonists (LABAs) , with a specific emphasis on Indacaterol as a primary example. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanism of action, relevant experimental data, and the preclinical-to-clinical workflow for this critical class of COPD therapeutics.

Introduction to COPD and the Rationale for β2-Adrenergic Agonists

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating respiratory condition characterized by persistent airflow limitation.[4] The underlying pathology involves chronic inflammation of the airways and lung parenchyma, leading to conditions such as chronic bronchitis and emphysema.[5][6] A central feature of COPD is bronchoconstriction, the tightening of the muscles surrounding the airways, which significantly impairs breathing.

The mainstay of symptomatic treatment for COPD is bronchodilation.[7][8] β2-adrenergic agonists are a cornerstone of this approach. By targeting the β2-adrenergic receptors on airway smooth muscle cells, these agents induce muscle relaxation, leading to the widening of the airways and alleviation of symptoms.[9] Indacaterol is a once-daily LABA that provides sustained bronchodilation and has been shown to be an effective maintenance therapy for patients with moderate to severe COPD.[1][4][10]

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

LABAs like Indacaterol exert their therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

  • Receptor Binding: The agonist binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Myosin Light Chain Kinase (MLCK) Phosphorylation: PKA phosphorylates and inactivates MLCK, a key enzyme required for muscle contraction.

  • Muscle Relaxation: The inactivation of MLCK leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and bronchodilation.

Beta2_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol Indacaterol (LABA) Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle Cells.

Quantitative Data Presentation: Clinical Efficacy of Indacaterol

The efficacy of Indacaterol has been evaluated in numerous clinical trials. The data below summarizes key outcomes from pivotal studies in patients with moderate-to-severe COPD.

Table 1: Improvement in Lung Function (Trough FEV1) vs. Comparators

Study Duration Indacaterol Dose (once daily) Mean Change from Baseline in Trough FEV1 (Liters) Comparator Mean Change in Trough FEV1 (Liters) - Comparator
12 Weeks 150 µg +0.18 Placebo +0.02
12 Weeks 300 µg +0.18 Placebo +0.02
26 Weeks 150 µg +0.17 Tiotropium 18 µg +0.14
26 Weeks 150 µg +0.16 Salmeterol 50 µg (twice daily) +0.10
52 Weeks 300 µg +0.14 Formoterol 12 µg (twice daily) +0.08

(Data compiled from multiple long-term clinical studies)[1]

Table 2: Health Status and Symptom Improvement

Metric Indacaterol Dose (once daily) Improvement vs. Placebo Improvement vs. Active Comparator (Tiotropium)
SGRQ Total Score¹ 150 µg / 300 µg Significant Improvement Significantly Superior
Transition Dyspnea Index (TDI) 150 µg / 300 µg Significant Improvement Comparable or Superior
% Days with No Rescue Medication 150 µg / 300 µg Significantly Higher Significantly Higher

(Data derived from pooled analyses of clinical trials)[3][4] ¹St. George's Respiratory Questionnaire (SGRQ) is a validated measure of health-related quality of life in patients with respiratory disease.

Experimental Protocols for Evaluating Novel LABAs

The development of a new LABA involves a rigorous pipeline of preclinical and clinical evaluation. The following protocols are representative of the key experiments conducted.

Preclinical Evaluation: In Vitro & Ex Vivo Assays

Objective: To determine the potency, selectivity, and functional activity of a candidate compound.

  • Receptor Binding Assay:

    • Principle: Quantifies the affinity of the compound for the β2-adrenergic receptor.

    • Methodology: Radioligand binding assays are performed using cell membranes expressing the human β2-adrenergic receptor. The ability of the test compound to displace a radiolabeled ligand (e.g., ³H-CGP-12177) is measured. The inhibition constant (Ki) is calculated to determine binding affinity.

  • cAMP Accumulation Assay:

    • Principle: Measures the functional consequence of receptor activation (i.e., cAMP production).

    • Methodology: Human airway epithelial or smooth muscle cells are incubated with the test compound. Intracellular cAMP levels are quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA. The potency (EC50) and efficacy (Emax) of the compound are determined.

  • Organ Bath (Bronchorelaxation) Assay:

    • Principle: Assesses the compound's ability to relax pre-contracted airway tissue.[11]

    • Methodology: Bronchial rings isolated from animal (e.g., guinea pig) or human donor tissue are mounted in an organ bath.[11] The tissue is pre-contracted with an agent like acetylcholine or histamine. The test compound is added in increasing concentrations, and the resulting relaxation of the tissue is measured isometrically. This provides a direct measure of bronchodilator activity.

Preclinical Evaluation: In Vivo Models

Objective: To assess the efficacy, duration of action, and safety of the compound in a living organism.

  • Animal Models of Airway Hyperresponsiveness:

    • Principle: Evaluates the ability of the compound to protect against induced bronchoconstriction.[12]

    • Methodology: Rodents (often guinea pigs or mice) are exposed to an inhaled bronchoconstrictor agent (e.g., methacholine).[13] Lung function is measured using whole-body plethysmography. The test compound is administered (e.g., via inhalation) prior to the bronchoconstrictor challenge, and its ability to prevent the subsequent increase in airway resistance is quantified.

  • Cigarette Smoke or LPS Exposure Models:

    • Principle: Mimics the chronic inflammation characteristic of COPD to assess the anti-inflammatory potential of a compound.[5][13][14]

    • Methodology: Animals are exposed to cigarette smoke or intranasal/intratracheal lipopolysaccharide (LPS) over a period of weeks to months.[13] Following exposure, bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell counts (e.g., neutrophils) and cytokine levels. Lung tissue is examined for pathological changes. The effect of the test compound on these inflammatory markers is evaluated.

Drug_Discovery_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Market invitro In Vitro / Ex Vivo Assays (Binding, cAMP, Organ Bath) invivo In Vivo Animal Models (Bronchoprotection, Inflammation) invitro->invivo tox Toxicology & Safety Pharmacology invivo->tox phase1 Phase I (Safety, PK/PD in Healthy Volunteers) tox->phase1 IND Filing phase2 Phase II (Efficacy, Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety Trials) phase2->phase3 nda Regulatory Submission (NDA/MAA) phase3->nda Data Analysis approval Approval & Launch nda->approval phase4 Phase IV (Post-Marketing Surveillance) approval->phase4

Caption: Generalized Workflow for COPD Drug Discovery and Development.

Conclusion

While this compound is not a direct therapeutic agent for COPD, it is a vital precursor in the synthesis of Indacaterol. The development of Indacaterol and other LABAs represents a significant advancement in the symptomatic management of COPD. These agents provide sustained 24-hour bronchodilation, leading to improved lung function, reduced symptoms, and enhanced quality of life for patients. The rigorous experimental pipeline, from in vitro receptor binding to large-scale clinical trials, ensures the efficacy and safety of this important class of respiratory medicines. Future research may focus on developing molecules with combined bronchodilator and anti-inflammatory properties to address multiple facets of COPD pathology.[7]

References

Methodological & Application

Synthesis of Indacaterol from "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Indacaterol, a potent and long-acting β2-adrenergic agonist, starting from 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. The described synthetic route involves a key coupling step with a chiral epoxide intermediate, followed by deprotection to yield the final active pharmaceutical ingredient (API). This guide is intended to furnish researchers and drug development professionals with a comprehensive understanding of the synthetic methodology, including reaction conditions, purification techniques, and analytical characterization.

Introduction

Indacaterol is a valuable therapeutic agent for the management of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its synthesis is a topic of significant interest in medicinal and process chemistry. The core structure of Indacaterol is assembled by coupling two key fragments: a substituted aminoindane and a chiral quinolinone derivative.[3][5] This document focuses on a synthetic pathway that utilizes this compound as the aminoindane precursor.[6][7][8] The protocol outlines the neutralization of the hydrochloride salt to the free amine, its subsequent reaction with 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one, and the final debenzylation step to afford Indacaterol.

Synthetic Pathway Overview

The synthesis of Indacaterol from this compound proceeds through a two-step sequence as illustrated below. The initial step involves the nucleophilic ring-opening of an epoxide by the aminoindane, followed by the removal of a benzyl protecting group to yield the final product.

Indacaterol_Synthesis A 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride B Neutralization (e.g., Na2CO3) A->B C 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (Free Base) B->C E Coupling Reaction (Epoxide Ring-Opening) C->E D 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one D->E F Protected Indacaterol Intermediate (5-((R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-(benzyloxy)quinolin-2(1H)-one) E->F G Debenzylation (e.g., H2, Pd/C) F->G H Indacaterol G->H

Figure 1: Synthetic workflow for Indacaterol.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Materials:

  • This compound

  • 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Methanol

  • Isopropanol

  • Dichloromethane

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas (H₂)

  • Maleic acid

Step 1: Synthesis of Protected Indacaterol Intermediate

This step involves the coupling of the free amine of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with the chiral epoxide.

Protocol:

  • In a suitable reaction vessel, prepare a solution of sodium carbonate in water.

  • To this solution, add this compound.

  • Add 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one to the reaction mixture.

  • Heat the mixture and distill at atmospheric pressure.

  • After the reaction is complete (as monitored by TLC or HPLC), cool the mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic phases with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Indacaterol intermediate.

  • The crude product can be purified by column chromatography or crystallization.

Step 2: Synthesis of Indacaterol

This final step involves the deprotection of the benzyl group to yield Indacaterol.

Protocol:

  • Dissolve the protected Indacaterol intermediate in a suitable solvent such as acetic acid or a mixture of methanol and dichloromethane.[3]

  • Add 5% Palladium on carbon (Pd/C) catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (as monitored by TLC or HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate containing Indacaterol free base can be used directly for salt formation or the solvent can be evaporated to isolate the free base.

Optional Step: Formation of Indacaterol Maleate

For pharmaceutical applications, Indacaterol is often converted to its maleate salt.

Protocol:

  • Suspend the Indacaterol free base in isopropanol and heat the mixture.[3]

  • Add a solution of maleic acid in isopropanol to the heated suspension.

  • Cool the mixture to induce crystallization.

  • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to obtain Indacaterol maleate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Indacaterol.

StepProductYield (%)Purity (%) (by HPLC)
Coupling ReactionProtected Indacaterol Intermediate~48%>99% (ee)
Debenzylation & Salt FormationIndacaterol Maleate~93%>99.7%

Note: Yields and purity are dependent on reaction conditions and purification methods and may vary.

Logical Relationships in Synthesis

The synthesis of Indacaterol is a convergent process where two key intermediates are synthesized separately and then combined.

logical_flow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Steps A 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride C Coupling Reaction A->C B 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one B->C D Protected Indacaterol C->D E Deprotection D->E F Indacaterol (API) E->F

Figure 2: Logical flow of Indacaterol synthesis.

Conclusion

The synthetic route described provides a reliable method for the preparation of Indacaterol from this compound. The protocols are scalable and, with appropriate optimization, can be adapted for larger-scale production. The purity of the final product is critical for its use as an active pharmaceutical ingredient, and therefore, careful monitoring of each step and rigorous purification are essential.

References

Application Notes and Protocols for the Reductive Amination of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reductive amination of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride with aldehydes or ketones. This procedure is a cornerstone in synthetic chemistry for the formation of carbon-nitrogen bonds, crucial for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.

Introduction

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.[3] This one-pot procedure is highly efficient and avoids the overalkylation often encountered in direct alkylation of amines.[1][4]

For the reductive amination of this compound, a key consideration is the choice of the reducing agent. While several hydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are the most common.[4][5]

  • Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent due to its mild and selective nature.[6][7] It is particularly effective for the reductive amination of aldehydes and ketones.[8] STAB is less reactive than sodium borohydride and does not readily reduce the starting carbonyl compounds, but it efficiently reduces the intermediate iminium ion.[6][7] A significant advantage of STAB is that it does not generate toxic cyanide byproducts.[1][7] However, it is sensitive to water and is best used in aprotic solvents.[7][9]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly effective for reductive aminations and can be used in a wider range of solvents, including protic ones like methanol and ethanol.[9][10] It is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation.[4][11] However, a major drawback is its high toxicity and the potential to release hydrogen cyanide gas, necessitating careful handling and waste disposal.[1][10]

Given its enhanced safety profile and high selectivity, the following protocol will focus on the use of sodium triacetoxyborohydride (STAB).

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound (C₁₃H₁₉N·HCl, MW: 225.76 g/mol )[12][13]

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Triethylamine (NEt₃) or another suitable non-nucleophilic base (1.0 - 1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen aldehyde or ketone (1.0 - 1.2 equivalents).

  • Solvent and Base Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add triethylamine (1.0 - 1.1 equivalents) to the mixture to neutralize the hydrochloride salt and facilitate the formation of the free amine. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.

Data Presentation

The following table summarizes typical reaction parameters for the reductive amination of this compound. Note that optimal conditions may vary depending on the specific aldehyde or ketone used.

ParameterValue/RangeNotes
Amine 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HClStarting material.[12][13]
Carbonyl Aldehyde or Ketone1.0 - 1.2 equivalents
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.5 - 2.0 equivalents. Preferred for safety and selectivity.[6][7]
Base Triethylamine (NEt₃)1.0 - 1.1 equivalents. To neutralize the HCl salt.
Solvent Anhydrous DCM or DCEAprotic solvents are necessary for STAB.[7]
Temperature Room Temperature (20-25 °C)Generally sufficient.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
pH Mildly acidic (in situ)The reaction is typically self-regulating to a suitable pH.
Yield Substrate DependentGenerally good to excellent yields are expected.

Visualizations

Experimental Workflow

ReductiveAminationWorkflow Workflow for Reductive Amination cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Amine HCl and Carbonyl add_solvent Add Anhydrous Solvent (DCM/DCE) start->add_solvent add_base Add Triethylamine add_solvent->add_base stir1 Stir for 20-30 min add_base->stir1 add_stab Add STAB Portion-wise stir1->add_stab stir2 Stir at Room Temp (2-24h) add_stab->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry purify Concentrate and Purify dry->purify end_product Purified N-Substituted Amine purify->end_product

Caption: A flowchart illustrating the key steps in the reductive amination protocol.

Reaction Mechanism

ReductiveAminationMechanism General Mechanism of Reductive Amination amine Amine (R₂NH) hemiaminal Hemiaminal Intermediate amine->hemiaminal + carbonyl Carbonyl (R'R''C=O) carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O water H₂O product Final Amine Product iminium->product + Hydride hydride Hydride Source (STAB) hydride->product

Caption: The general mechanism of reductive amination.

References

Application Notes: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride as a key intermediate in the synthesis of quinolinone-based therapeutic agents. The primary application highlighted is the synthesis of Indacaterol, a potent and long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD).

Introduction

This compound is a crucial building block in the synthesis of the quinolinone derivative, (R)-5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one, commercially known as Indacaterol.[1][2] This quinolinone compound functions by stimulating β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[1][2] The synthesis involves the coupling of the indane amine with a suitable quinolinone precursor.

Quinolinone Synthesis: The Indacaterol Pathway

The synthesis of the target quinolinone, Indacaterol, is achieved by the reaction of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a protected 8-hydroxyquinolin-2-one derivative bearing an electrophilic side chain at the 5-position. A common strategy involves the use of an epoxide precursor, such as 8-(benzyloxy)-5-((R)-oxiran-2-yl)-1H-quinolin-2-one.

Data Presentation

Table 1: Summary of Reaction Conditions for Indacaterol Synthesis

ParameterConditionReference
Solvent Acetonitrile, Butanone, Dimethylformamide (DMF)[3][4]
Temperature 70-110 °C[3][4]
Reaction Time 2-10 hours[3][4]
Base (optional) Potassium carbonate (if amine is used as a salt)[3]

Table 2: Reported Yields and Purity of Indacaterol Maleate

YieldPurityAnalysis MethodReference
79%99.6%HPLC[3]
56% (succinate salt)>99%HPLC[3]
59% (benzoate salt)>99%HPLC[3]
68% (tartrate salt)>95%HPLC[3]
89.03% (acetate salt)99.81%Not specified[5]
82.02% (acetate salt)99.79%Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-8-(benzyloxy)-5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]quinolin-2(1H)-one

This protocol describes the key coupling reaction to form the quinolinone core structure of Indacaterol.

Materials:

  • 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (free base or hydrochloride salt)

  • (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

  • Sodium hydroxide (if starting with the amine hydrochloride)

  • Acetonitrile or Butanone

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one in acetonitrile, add 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. If using the hydrochloride salt of the amine, a base such as sodium hydroxide should be added to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-110°C.

  • Maintain the reaction at this temperature for 10-14 hours, monitoring the progress by a suitable chromatographic method (e.g., HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by forming an acid addition salt (e.g., benzoate, succinate, or tartrate) to facilitate crystallization and removal of impurities. For example, add benzoic acid to the reaction mixture and stir to precipitate the benzoate salt.

  • Filter the precipitated salt and wash with a suitable solvent like isopropanol.

  • The purified salt can then be carried forward to the deprotection step.

Protocol 2: Deprotection and Salt Formation to Yield Indacaterol Maleate

Materials:

  • (R)-8-(benzyloxy)-5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]quinolin-2(1H)-one salt (from Protocol 1)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

  • Ethanol or Acetic Acid

  • Maleic acid

  • Isopropanol

Procedure:

  • Dissolve the protected intermediate salt in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of 5% or 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitor by TLC or HPLC).

  • Filter off the catalyst.

  • If acetic acid was used as the solvent, it may need to be removed or neutralized.

  • Dissolve the resulting Indacaterol free base in a suitable solvent like isopropanol, heating to 70-80°C.

  • Add a solution of maleic acid in isopropanol to the heated solution.

  • Cool the mixture to induce crystallization of Indacaterol maleate.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum to yield the final product. A yield of 79% with a purity of 99.6% has been reported for this process.[3]

Visualizations

Quinolinone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_final Final Product Amine 5,6-diethyl-2,3-dihydro-1H- inden-2-amine hydrochloride Coupling Nucleophilic Substitution/ Ring Opening Amine->Coupling Quinolinone_Precursor Protected 8-hydroxy-5- (electrophilic side chain)quinolin-2-one Quinolinone_Precursor->Coupling Protected_Indacaterol Protected (R)-5-[2-[(5,6-diethyl-2,3-dihydro-1H- inden-2-yl)amino]-1-hydroxyethyl]-8- hydroxyquinolin-2(1H)-one Coupling->Protected_Indacaterol Deprotection Catalytic Hydrogenation (Deprotection) Protected_Indacaterol->Deprotection Salt_Formation Salt Formation (e.g., with Maleic Acid) Deprotection->Salt_Formation Indacaterol Indacaterol Maleate (Quinolinone Drug) Salt_Formation->Indacaterol

Caption: Synthetic workflow for the preparation of Indacaterol.

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_Receptor β2-Adrenergic Receptor (in airway smooth muscle) Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Activation Beta2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: Signaling pathway of Indacaterol.

References

Application Note: HPLC Analytical Method for the Purity Determination of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities.

Principle

This method utilizes reversed-phase HPLC with UV detection. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase. The hydrochloride salt of the aromatic amine is analyzed using a buffered mobile phase to ensure good peak symmetry and reproducible retention times.[1] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Quantification is performed by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Protocols

3.1. Apparatus and Reagents

  • Apparatus:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Chromatography data system (CDS) for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, nylon or PTFE).

    • pH meter.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (AR grade).

    • Purified water (18.2 MΩ·cm).

    • This compound reference standard.

3.2. Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 270 nm
Run Time 30 minutes

3.3. Preparation of Solutions

  • Mobile Phase A (Buffer Preparation):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of purified water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same procedure as for the standard solution preparation.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability. The system suitability parameters must meet the acceptance criteria defined in Table 2.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a mixture of acetonitrile and water (50:50 v/v) for at least 30 minutes.

Data Presentation

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) %RSD of peak areas from 5 replicate injections of the standard solution should be ≤ 2.0%.[2]
Resolution (Rs) Rs between the main peak and the closest eluting impurity should be ≥ 2.0.

Table 2: Example Purity Calculation

Peak NameRetention Time (min)Peak AreaArea %
Impurity 18.51,5000.05
5,6-diethyl-2,3-dihydro-1H-inden-2-amine12.22,989,50099.85
Impurity 215.13,0000.10
Total 2,994,000 100.00

Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_mobile Prepare Mobile Phases (A and B) start->prep_mobile equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solution (0.5 mg/mL) sst_check System Suitability Test (5x Standard Injections) prep_std->sst_check prep_sample Prepare Sample Solution (0.5 mg/mL) analyze_sample Analyze Sample (2x Injections) prep_sample->analyze_sample equilibrate->sst_check Stable Baseline sst_check->equilibrate SST Fail sst_check->analyze_sample SST Pass integrate Integrate Peaks analyze_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report end_node End report->end_node

Caption: Workflow for HPLC purity analysis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Indacaterol and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD).[1] Accurate and sensitive quantification of Indacaterol and its related substances, such as synthesis intermediates and degradation products, is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of Indacaterol and its key intermediates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Indacaterol exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly found in the smooth muscle cells of the airways. Binding of Indacaterol to these receptors initiates a signaling cascade that leads to bronchodilation. The key steps of this pathway are:

  • Receptor Binding: Indacaterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.

Indacaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to Indacaterol_Analysis_Workflow Plasma_Sample Human Plasma Sample (1 mL) Spiking Spike with Indacaterol Standards & Internal Standard (Formoterol) Plasma_Sample->Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate) Spiking->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

References

Chiral separation of "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral Separation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer pharmaceuticals. The compound this compound, a substituted indanamine, possesses a stereogenic center, thus existing as a pair of enantiomers. The ability to separate and quantify these enantiomers is crucial for drug development, quality control, and metabolic studies. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the resolution of chiral amines and their derivatives.[2][3] The separation is typically achieved under normal phase conditions, where a non-polar mobile phase is used in conjunction with a polar modifier to elute the compounds from the polar CSP. The addition of a basic modifier to the mobile phase is often essential to prevent peak tailing and improve resolution for basic analytes like amines.[4][5]

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

  • Methanol (for sample preparation)

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phases: A screening approach using multiple columns is recommended.[5]

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm particle size

Sample Preparation
  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition.

Chromatographic Conditions (Screening Protocol)

A systematic screening of different mobile phases and columns is the most effective approach to developing a successful chiral separation method.[1][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase C: n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase D: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

Run each mobile phase composition on each of the recommended chiral columns.

Data Presentation

The following table summarizes representative data that could be obtained from the screening protocol. The values are illustrative and will vary based on the specific instrumentation and exact experimental conditions.

ColumnMobile PhaseEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)Selectivity (α)
CHIRALPAK® IA A8.59.81.81.18
B7.28.11.51.15
C9.110.51.91.20
D7.88.81.61.17
CHIRALPAK® IB A10.211.51.71.16
B8.99.91.41.13
C11.012.51.81.19
D9.510.61.51.14
CHIRALCEL® OD-H A12.314.12.11.22
B10.111.31.71.15
C13.515.52.31.25
D11.212.61.91.18
  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.

Method Optimization

Once initial separation is achieved, the method can be further optimized by fine-tuning the mobile phase composition (ratio of alcohol modifier) and flow rate to improve resolution, reduce run time, and enhance peak shape.

Visualization of Experimental Workflow

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Compound stock_sol Stock Solution (1 mg/mL in MeOH) racemate->stock_sol Dissolve work_sol Working Solution (0.1 mg/mL in Mobile Phase) stock_sol->work_sol Dilute hplc HPLC System work_sol->hplc Inject screening Column & Mobile Phase Screening hplc->screening detection UV Detection screening->detection chromatogram Chromatogram detection->chromatogram quant Quantification (Retention Time, Resolution, Area) chromatogram->quant report Report Generation quant->report

Caption: Workflow for the chiral separation of this compound.

Conclusion

The chiral separation of this compound enantiomers can be effectively achieved using HPLC with polysaccharide-based chiral stationary phases. A systematic screening of columns and mobile phases is crucial for developing a robust and reliable method. The protocol outlined in this application note provides a comprehensive starting point for researchers, scientists, and drug development professionals working with this and structurally related chiral amines.

References

Application Notes and Protocols: Reaction of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with (R)-styrene oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a proposed methodology based on established principles of organic chemistry and analogous reactions reported in the literature. To date, a specific protocol for the reaction between 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride and (R)-styrene oxide has not been published. Therefore, optimization of the described conditions may be necessary to achieve the desired outcome.

Introduction

The reaction between an amine and an epoxide is a fundamental transformation in organic synthesis, leading to the formation of β-amino alcohols. These motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents. This document outlines a detailed protocol for the nucleophilic ring-opening of (R)-styrene oxide with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. The reaction is expected to proceed via an SN2 mechanism, resulting in a product with a specific stereochemistry. Given the nature of the reactants, this transformation is of significant interest for the synthesis of chiral ligands and potential drug candidates.

Reaction Pathway and Stereochemistry

The reaction involves the nucleophilic attack of the secondary amine, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, on the epoxide ring of (R)-styrene oxide. Under neutral or basic conditions, the attack of an aliphatic amine is anticipated to occur at the less sterically hindered terminal carbon of the styrene oxide. This regioselectivity is a common feature in the ring-opening of styrene oxide with aliphatic amines.[1] The reaction proceeds with an inversion of configuration at the site of nucleophilic attack. Therefore, starting with (R)-styrene oxide, the expected product is (R)-1-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-phenyl-ethan-2-ol.

Reaction_Pathway Amine 5,6-diethyl-2,3-dihydro-1H-inden-2-amine plus + StyreneOxide (R)-styrene oxide arrow Solvent, Δ Product (R)-1-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-phenylethan-2-ol

Caption: Proposed reaction of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with (R)-styrene oxide.

Experimental Protocols

This section provides a detailed, two-step experimental protocol. The first step involves the conversion of the amine hydrochloride salt to the free amine, which is a prerequisite for the subsequent nucleophilic addition.

Protocol 1: Preparation of Free 5,6-diethyl-2,3-dihydro-1H-inden-2-amine

Objective: To deprotonate this compound to the corresponding free amine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water in a separatory funnel.

  • Add a 1 M aqueous solution of NaOH dropwise with swirling until the pH of the aqueous layer is >10. Alternatively, a saturated solution of K₂CO₃ can be used.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine. The product is typically an oil or a low-melting solid.

Protocol 2: Reaction of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with (R)-styrene oxide

Objective: To synthesize (R)-1-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-phenylethan-2-ol.

Materials:

  • 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (from Protocol 1)

  • (R)-styrene oxide

  • Ethanol, Methanol, or Acetonitrile (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (1.0 eq) and the chosen anhydrous solvent (e.g., ethanol).

  • Add (R)-styrene oxide (1.0-1.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.

  • Upon completion (disappearance of the limiting reagent), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired β-amino alcohol.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to determine enantiomeric purity).

Data Presentation

The following table summarizes the proposed reaction conditions and expected outcomes. As this is a hypothetical protocol, the yield and enantiomeric excess are target values based on similar reactions reported in the literature.

ParameterProposed ConditionExpected Outcome/Rationale
Reactant Ratio Amine : Epoxide (1 : 1.0-1.2)A slight excess of the epoxide can ensure complete consumption of the more valuable amine.
Solvent Ethanol, Methanol, AcetonitrileProtic solvents can facilitate the reaction by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack. Aprotic polar solvents are also a viable option.
Temperature Reflux (e.g., Ethanol ~78 °C)Elevated temperatures are often required to overcome the activation energy for the ring-opening of the epoxide.
Reaction Time 4-24 hoursThe reaction should be monitored by TLC to determine the optimal reaction time.
Catalyst None (or mild Lewis acid, e.g., LiClO₄, if uncatalyzed reaction is slow)The reaction may proceed without a catalyst, but a mild Lewis acid can be employed to activate the epoxide ring if necessary.[2]
Regioselectivity Attack at the terminal carbonFor aliphatic amines under neutral/basic conditions, nucleophilic attack at the less sterically hindered position of styrene oxide is favored.[1]
Stereochemistry Inversion of configuration at the attacked carbonThe SN2 mechanism dictates an inversion of stereochemistry.
Expected Product (R)-1-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-phenylethan-2-olBased on the predicted regioselectivity and stereochemistry.
Projected Yield 60-85%Based on yields of analogous reactions.
Projected e.e. >98%Assuming the reaction is stereospecific and the starting (R)-styrene oxide is of high enantiomeric purity.

Experimental Workflow and Logic Diagrams

Experimental_Workflow start1 Start: Amine Hydrochloride dissolve Dissolve in Water start1->dissolve basify Basify with NaOH (pH > 10) dissolve->basify extract Extract with Dichloromethane basify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate1 Concentrate in vacuo dry->concentrate1 free_amine Free Amine concentrate1->free_amine start2 Start: Free Amine free_amine->start2 add_reagents Add Solvent and (R)-styrene oxide start2->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate2 Concentrate in vacuo cool->concentrate2 purify Purify by Column Chromatography concentrate2->purify product Final Product purify->product characterize Characterize (NMR, MS, HPLC) product->characterize

Caption: Experimental workflow for the synthesis of the target β-amino alcohol.

References

Scale-Up Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the production of various pharmaceuticals. The described methodology is based on a robust and efficient six-step synthesis starting from the readily available 2-aminoindan. This application note includes detailed experimental protocols, structured quantitative data for easy comparison, and visualizations of the synthetic pathway and experimental workflow to facilitate a seamless transition from laboratory to pilot plant or industrial scale production.

Introduction

This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as an intermediate for the bronchodilator Indacaterol. The demand for efficient, scalable, and economically viable synthetic routes is therefore of high importance. The presented protocol outlines a six-step synthesis that avoids the use of hazardous reagents like Grignard reagents or isoamyl nitrite and offers high regioselectivity and good overall yields. The process involves the protection of the amino group of 2-aminoindan, followed by two successive Friedel-Crafts acylations and reductions to introduce the two ethyl groups onto the indane ring, and finally deprotection and salt formation.

Synthetic Pathway Overview

The overall synthetic pathway is depicted below. The process begins with the protection of the amino group of 2-aminoindan as a trifluoroacetamide, which then undergoes two rounds of Friedel-Crafts acylation and subsequent reduction to build the desired 5,6-diethyl substitution pattern. The synthesis concludes with the deprotection of the amine and formation of the hydrochloride salt.

G cluster_0 Scale-Up Synthesis of this compound A 2-Aminoindan B N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide A->B  Ethyl trifluoroacetate C N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide B->C  Acetyl chloride, AlCl3 D N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide C->D  H2, Pd/C E N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide D->E  Acetyl chloride, AlCl3 F N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide E->F  H2, Pd/C G 5,6-diethyl-2,3-dihydro-1H-inden-2-amine F->G  NaOH H This compound G->H  HCl G cluster_1 Step 1: N-Trifluoroacetylation Reactants 2-Aminoindan Ethyl trifluoroacetate Isopropyl acetate Reaction Reaction at controlled temperature Reactants->Reaction Workup Aqueous wash Crystallization Reaction->Workup Product N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Workup->Product

Application Notes and Protocols: Continuous Flow Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical continuous flow synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Due to the limited availability of published data on the flow synthesis of this specific compound, this document is based on established principles of converting analogous batch hydrogenation and salt formation reactions to a continuous process. The parameters and results presented are illustrative and should be optimized for any specific experimental setup.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Indacaterol, a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD). Traditional batch production of this intermediate can involve hazardous reagents, high pressures, and challenges in scalability and process control.

Continuous flow chemistry offers a compelling alternative, providing significant advantages in terms of safety, efficiency, and reproducibility. By performing reactions in a continuously moving stream within a small-volume reactor, flow chemistry enables precise control over reaction parameters, superior heat and mass transfer, and the safe handling of hazardous intermediates. This application note details a two-step continuous flow process for the synthesis of this compound, involving a catalytic hydrogenation followed by an in-line salt formation.

Synthetic Strategy: A Two-Step Continuous Flow Process

The proposed synthesis involves the continuous hydrogenation of a nitro-precursor, 5,6-diethyl-2-nitro-2,3-dihydro-1H-indene, to the corresponding primary amine. The resulting amine is then immediately reacted with a solution of hydrogen chloride in a subsequent flow module to produce the final hydrochloride salt. This "telescoped" approach minimizes manual handling and reduces overall process time.

Step 1: Continuous Catalytic Hydrogenation: The core transformation is the reduction of the nitro group to an amine using a heterogeneous catalyst (Palladium on Carbon) packed into a column reactor. Hydrogen gas is introduced into the liquid stream just before the reactor.

Step 2: In-line Salt Formation: The output stream from the hydrogenation reactor, containing the free amine, is directly mixed with a stoichiometric amount of HCl in a suitable solvent at a T-mixer, leading to the precipitation or dissolution (depending on the solvent) of the desired hydrochloride salt.

Experimental Protocols and Data

Materials and Equipment
  • Flow Chemistry System: A modular flow chemistry system equipped with at least two high-pressure pumps (for reagent and solvent), a gas module for hydrogen introduction (e.g., a mass flow controller), a packed-bed reactor column, a heated column holder, a T-mixer, and a back-pressure regulator (BPR).

  • Reagents: 5,6-diethyl-2-nitro-2,3-dihydro-1H-indene (precursor), Palladium on Carbon (10% Pd/C, catalyst), Hydrogen (high purity), Methanol (HPLC grade), Isopropanol (IPA, anhydrous), Hydrogen Chloride solution (e.g., 2M in IPA).

  • Analytical Equipment: HPLC with a suitable column for reaction monitoring and purity analysis, NMR spectrometer for structural confirmation.

Experimental Setup and Procedure

Step 1: Continuous Hydrogenation

  • Catalyst Column Preparation: A stainless-steel column (e.g., 100 mm length x 4.6 mm ID) is carefully packed with 10% Pd/C.

  • System Priming: The entire flow system is primed with the reaction solvent (Methanol) at a flow rate of 1.0 mL/min for 15 minutes to remove air and wet the catalyst bed.

  • Reagent Preparation: A 0.2 M solution of 5,6-diethyl-2-nitro-2,3-dihydro-1H-indene is prepared in Methanol.

  • Reaction Execution:

    • The precursor solution is pumped through the system at a defined flow rate (see Table 1).

    • Hydrogen gas is introduced into the liquid stream prior to the catalyst column at the specified pressure.

    • The catalyst column is heated to the desired temperature.

    • The back-pressure regulator is set to maintain the system pressure and ensure hydrogen remains dissolved in the liquid phase.

    • The reaction is allowed to reach a steady state (typically after 3-5 residence times) before collection begins.

Step 2: In-line Salt Formation

  • Setup: The outlet from the hydrogenation reactor is connected to one inlet of a T-mixer. The second inlet of the T-mixer is connected to a pump delivering a 0.2 M solution of HCl in Isopropanol.

  • Execution:

    • The HCl/IPA solution is pumped at a flow rate stoichiometrically equivalent to the precursor flow rate to ensure complete conversion to the hydrochloride salt.

    • The combined stream exits the T-mixer through a residence coil to ensure complete mixing and reaction.

    • The product stream is collected for analysis and further processing (e.g., crystallization or solvent evaporation).

Quantitative Data Summary

The following tables summarize the optimized (hypothetical) parameters and results for the continuous flow synthesis.

Table 1: Optimized Parameters for Continuous Hydrogenation (Step 1)

Parameter Value
Precursor Concentration 0.2 M in Methanol
Catalyst 10% Pd/C in packed bed
Flow Rate (Liquid) 0.5 mL/min
Hydrogen Pressure 20 bar
Temperature 60 °C
Back Pressure 30 bar
Residence Time ~4 minutes
Result
Conversion >99%

| Amine Yield (in solution) | ~98% |

Table 2: Parameters for In-line Salt Formation (Step 2)

Parameter Value
Amine Solution Flow Rate 0.5 mL/min (from Step 1)
HCl Solution 0.2 M in Isopropanol
HCl Solution Flow Rate 0.5 mL/min
Mixing Temperature Ambient
Result
Isolated Yield of HCl Salt ~95%

| Purity (by HPLC) | >99% |

Visualizations

Experimental Workflow

G cluster_reagents Reagent Delivery cluster_reaction Reaction & Processing cluster_collection Product Collection pump1 Pump A (Precursor Sol.) mixer1 Gas-Liquid Mixer pump1->mixer1 0.2M Precursor in MeOH pump2 Pump B (HCl Sol.) mixer2 T-Mixer pump2->mixer2 0.2M HCl in IPA gas H₂ Source (MFC) gas->mixer1 H₂ Gas reactor Heated Packed-Bed Reactor (Pd/C) mixer1->reactor reactor->mixer2 Free Amine Solution bpr Back Pressure Regulator mixer2->bpr collection Product (Amine HCl Salt) bpr->collection

Caption: Workflow for the continuous synthesis of the target amine hydrochloride.

Signaling Pathway (Chemical Transformation)

G start 5,6-diethyl-2-nitro- 2,3-dihydro-1H-indene intermediate 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine start->intermediate Step 1: Hydrogenation H₂, 10% Pd/C 60°C, 20 bar end 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine hydrochloride intermediate->end Step 2: Salt Formation HCl in IPA Ambient Temp.

Caption: Reaction pathway for the two-step continuous flow synthesis.

Application Notes and Protocols for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Application of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in Solid-Phase Synthesis

Disclaimer: Extensive literature searches did not yield any specific application notes or established protocols for the direct use of this compound in solid-phase synthesis (SPS). This compound is consistently referenced as a crucial intermediate in the solution-phase synthesis of the pharmaceutical agent Indacaterol.[1][2][3][4][5] The following sections provide detailed information on the synthesis of this intermediate, its physicochemical properties, and its established application, which may serve as a valuable resource for researchers considering its potential use in broader synthetic contexts.

Physicochemical Properties and Specifications

This compound is a white to off-white powder.[6] A high purity of ≥98.0% is the common standard for this pharmaceutical intermediate, ensuring minimal interference in subsequent reaction steps.[6] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 312753-53-0[6]
Molecular Formula C₁₃H₂₀ClN[7]
Molecular Weight 225.76 g/mol [7]
Appearance White to off-white powder[6]
Purity (Assay) ≥98.0%[6]
Melting Point >250 °C
Boiling Point 285.2 °C at 760 mmHg
Flash Point 127.6 °C
Solubility DMSO (Slightly), Methanol (Slightly)
Storage Temperature Room Temperature, Sealed in dry conditions[7]

Synthesis of this compound

The synthesis of this indane derivative is a multi-step process. One common route starts from 2-aminoindan and involves protection, sequential Friedel-Crafts acylation and reduction, followed by deprotection and salt formation.[8] Another documented synthesis begins with the hydrogenation of an oxime precursor.[8][9]

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of this compound.

SynthesisWorkflow A 2-Aminoindan B N-(2,3-dihydro-1H-inden-2-yl)- 2,2,2-trifluoroacetamide A->B  Protection (e.g., Ethyl trifluoroacetate)   C N-(5-acetyl-2,3-dihydro- 1H-inden-2-yl)-2,2,2- trifluoroacetamide B->C  Friedel-Crafts Acylation   D N-(5-ethyl-2,3-dihydro- 1H-inden-2-yl)-2,2,2- trifluoroacetamide C->D  Reduction   E N-(5-acetyl-6-ethyl-2,3-dihydro- 1H-inden-2-yl)-2,2,2- trifluoroacetamide D->E  Friedel-Crafts Acylation   F N-(5,6-diethyl-2,3-dihydro- 1H-inden-2-yl)-2,2,2- trifluoroacetamide E->F  Reduction   G 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine F->G  Deprotection (Hydrolysis)   H 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine hydrochloride G->H  Salt Formation (HCl)  

Synthetic pathway for the target compound.
Experimental Protocol: Synthesis from an Oxime Precursor

This protocol is adapted from documented laboratory procedures.[8][9]

Materials:

  • 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione

  • Acetic acid

  • Concentrated sulfuric acid

  • 5% Palladium on carbon (Pd/C)

  • Nitrogen gas

  • Hydrogen gas

  • 4M Sodium hydroxide (NaOH)

  • Chloroform

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • HCl-saturated diethyl ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione (4.5 g) to a mixture of acetic acid (150 mL) and concentrated sulfuric acid (4.5 mL).

  • Catalyst Addition: Add 5% Pd/C (1.5 g) to the reaction mixture.

  • Hydrogenation: Degas the reaction mixture with nitrogen and then introduce hydrogen gas. Hydrogenate the mixture for 5 hours.

  • Work-up:

    • Remove the catalyst by filtration.

    • Adjust the pH of the filtrate to 10 with 4M NaOH.

    • Extract the aqueous solution with chloroform.

    • Dry the combined organic phases with anhydrous magnesium sulfate.

    • Remove the solvent in vacuo.

  • Salt Formation:

    • Redissolve the residue in a minimum amount of diethyl ether.

    • Add HCl-saturated diethyl ether to precipitate the hydrochloride salt.

  • Isolation: Filter the white precipitate and dry to yield this compound.

Established Application: Intermediate for Indacaterol Synthesis

The primary documented use of this compound is as a key building block in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][5] The synthesis of Indacaterol involves the coupling of this indane amine with a suitable quinolinone derivative in a solution-phase reaction.[1]

The general scheme for this application is outlined below.

IndacaterolSynthesis cluster_reactants Starting Materials Indenamine 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine CoupledProduct Protected Indacaterol Intermediate Indenamine->CoupledProduct  Coupling Reaction   Quinolinone 8-(benzyloxy)-5-(2-bromo-1- (tert-butyldimethylsilyloxy)ethyl)- quinolin-2(1H)-one Quinolinone->CoupledProduct  Coupling Reaction   Indacaterol Indacaterol CoupledProduct->Indacaterol  Deprotection Steps  

Role as an intermediate in Indacaterol synthesis.

Conclusion and Future Outlook

While this compound has a well-defined role in solution-phase synthesis for pharmaceutical manufacturing, its application in solid-phase synthesis remains unexplored in publicly available literature. Researchers interested in developing novel scaffolds or libraries on a solid support could potentially investigate the immobilization of this compound or its derivatives. The amine functionality provides a handle for attachment to various resin linkers, and the rigid indane core could be a foundation for diverse molecular architectures in combinatorial chemistry. Future work in this area would require the development and optimization of protocols for its attachment to, and subsequent reactions on, a solid support.

References

Application Notes and Protocols for N-Alkylation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary amines that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed experimental protocol for the N-alkylation of the primary amine "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride," a key intermediate in the synthesis of various bioactive molecules.[1][2] The presented protocol is based on the robust and widely applicable reductive amination method.[3][4][5]

Reductive amination offers a highly efficient one-pot procedure for the synthesis of secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[4][5] The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[5][6] This method is favored in medicinal chemistry due to its operational simplicity, broad substrate scope, and the use of mild reducing agents.[3][4]

General Reaction Scheme

The N-alkylation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine via reductive amination can be represented by the following general scheme:

R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[Reducing Agent]--> R¹-NH-CH₂R²[3]

Where:

  • R¹-NH₂ is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine

  • O=CHR² is an aldehyde or ketone

  • [R¹-N=CHR²] is the transient imine intermediate

  • R¹-NH-CH₂R² is the N-alkylated secondary amine product

Experimental Protocol: Reductive Amination

This protocol details a general procedure for the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[7]

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[3]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3][7]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents, to neutralize the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine.[3]

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated secondary amine.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with various aldehydes, based on typical yields reported for reductive amination reactions.

EntryAldehyde (R²CHO)ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1FormaldehydeN-methyl-5,6-diethyl-2,3-dihydro-1H-inden-2-amineC₁₄H₂₁N203.3385-95>98
2AcetaldehydeN-ethyl-5,6-diethyl-2,3-dihydro-1H-inden-2-amineC₁₅H₂₃N217.3580-90>98
3PropionaldehydeN-propyl-5,6-diethyl-2,3-dihydro-1H-inden-2-amineC₁₆H₂₅N231.3875-85>97
4IsobutyraldehydeN-isobutyl-5,6-diethyl-2,3-dihydro-1H-inden-2-amineC₁₇H₂₇N245.4170-80>97
5BenzaldehydeN-benzyl-5,6-diethyl-2,3-dihydro-1H-inden-2-amineC₂₀H₂₅N279.4280-90>98

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the N-alkylation of this compound via reductive amination.

N_Alkylation_Workflow Start Start: 5,6-diethyl-2,3-dihydro-1H- inden-2-amine hydrochloride Mixing Dissolve and Neutralize Start->Mixing Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Base Base (e.g., TEA) Base->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Mixing->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-alkylated amine Purification->Product

Caption: Workflow for the N-alkylation via reductive amination.

Alternative N-Alkylation Methods

While reductive amination is a highly effective method, other protocols can also be employed for the N-alkylation of primary amines.

Direct Alkylation with Alkyl Halides

This method involves the reaction of the amine with an alkyl halide in the presence of a base.[8] However, a significant drawback is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[6][9] Careful control of reaction conditions, such as using a large excess of the amine or specific reaction conditions, can favor mono-alkylation.[10]

General Protocol:

  • Dissolve this compound and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature or 0 °C.[3]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[3]

  • Monitor the reaction by TLC or LC-MS for the consumption of the primary amine.[3]

  • Upon completion, filter off the inorganic salts and proceed with an aqueous work-up and purification as described for reductive amination.[3]

Buchwald-Hartwig Amination

For the synthesis of N-aryl amines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[11][12] This reaction is highly versatile and tolerates a wide range of functional groups.[11]

General Protocol:

  • Combine the aryl halide, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).[12][13]

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Perform an aqueous work-up and purify the product by column chromatography.

Conclusion

The reductive amination protocol provided offers a reliable and efficient method for the N-alkylation of this compound. The choice of the specific alkylating agent (aldehyde or ketone) will determine the final N-substituted product. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination presents a powerful alternative. Researchers should select the most appropriate method based on the desired product and the available reagents and equipment. Careful monitoring and purification are crucial for obtaining the desired N-alkylated amine in high yield and purity.

References

Application Notes & Protocols: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1][2][3] This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[3][4] These initial hits are then optimized into potent lead compounds through iterative chemical modifications.[1][4] The core principle of FBDD lies in the idea that smaller, less complex molecules can explore chemical space more effectively and form higher-quality interactions with the target protein, leading to leads with improved physicochemical and pharmacokinetic properties.[1]

This document outlines the potential application of "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" as a novel fragment in FBDD campaigns. While primarily recognized as a synthetic intermediate in the preparation of compounds like quinolinones for treating airway disorders, its rigid bicyclic scaffold and amine functionality make it an attractive starting point for exploring new chemical space against various protein targets.[5][6][7] The indanamine core is a privileged scaffold found in various biologically active molecules, including ligands for biogenic amine transporters.[8][9][10]

Hypothetical Application in FBDD

For the purposes of these application notes, we will hypothesize a screening campaign targeting a novel protein kinase, a common target class in drug discovery. The rigid 2-aminoindan scaffold of "this compound" is well-suited to occupy small, well-defined pockets within a kinase active site. The diethyl substitutions provide a vector for chemical elaboration, allowing for fragment growing or linking strategies to enhance potency and selectivity.

Fragment Properties

"this compound" possesses several desirable characteristics for an FBDD fragment:

PropertyValueSource
Molecular Weight 225.76 g/mol [6][11]
Formula C13H19N.HCl[6][11]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 1[6]
Rotatable Bonds 2[6]
LogP 3.73960[6]

Note: These properties generally align with the "Rule of Three," a common guideline for fragment library composition (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3, Rotatable bonds ≤ 3).

Experimental Protocols

The following protocols describe a general workflow for screening and validating "this compound" as a fragment hit and progressing it towards a lead compound.

Primary Fragment Screening

Objective: To identify if "this compound" binds to the target protein kinase.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization of Target Protein:

    • Covalently immobilize the purified protein kinase onto a CM5 sensor chip via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (typically 10-100 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a stock solution of "this compound" in an appropriate buffer (e.g., PBS with 5% DMSO).

    • Inject a high concentration of the fragment (e.g., 1 mM) over the protein and reference flow cells.

    • Monitor the change in response units (RU). A significant increase in RU on the protein channel relative to the reference channel indicates a binding event.

Hit Validation and Characterization

Objective: To confirm the binding of the fragment and determine its binding affinity and stoichiometry.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified protein kinase and the fragment into the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Prepare a protein solution at a concentration of 10-50 µM in the ITC cell.

    • Prepare a fragment solution at a concentration 10-20 times that of the protein in the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.

    • Record the heat changes associated with each injection.

    • Integrate the raw data to obtain a binding isotherm.

  • Data Analysis:

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Structural Characterization of the Fragment-Protein Complex

Objective: To determine the binding mode of the fragment in the protein's active site.

Methodology: X-ray Crystallography

  • Crystallization:

    • Crystallize the apo-protein kinase using vapor diffusion (sitting or hanging drop) by screening a range of crystallization conditions.

    • Soak the apo-crystals in a cryoprotectant solution containing a high concentration of "this compound" (e.g., 1-10 mM) for a defined period.

    • Alternatively, co-crystallize the protein with the fragment by adding the fragment to the protein solution before setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the known apo-structure.

    • Build the fragment into the observed electron density map and refine the structure.

Fragment-to-Lead Optimization

Objective: To improve the binding affinity and selectivity of the initial fragment hit.

Strategy: Fragment Growing

Based on the X-ray crystal structure, new chemical moieties can be added to the diethyl groups of the indane scaffold to extend into adjacent pockets of the binding site, forming additional favorable interactions.

  • Computational Modeling:

    • Use the co-crystal structure to computationally design new derivatives with improved binding.

    • Perform in silico docking and free energy calculations to prioritize synthetic targets.

  • Chemical Synthesis:

    • Synthesize a focused library of analogs based on the computational designs. This may involve functionalizing the ethyl groups or modifying the aromatic ring.

  • Iterative Screening:

    • Screen the new analogs using SPR and ITC to determine their binding affinities.

    • Obtain co-crystal structures of the most promising analogs to guide the next round of design.

Data Presentation

Quantitative data from the screening and optimization phases should be summarized for clear comparison.

Table 1: Hypothetical Screening and Optimization Data

Compound IDStructureMethodKd (µM)Ligand Efficiency (LE)
Fragment Hit 5,6-diethyl-2,3-dihydro-1H-inden-2-amineSPR8500.28
Analog 1.1 [Structure of grown analog]ITC1500.32
Analog 1.2 [Structure of grown analog]ITC750.35
Lead Candidate [Structure of optimized lead]ITC0.050.45

Ligand Efficiency (LE) = -1.37 * pKd / (Number of Heavy Atoms)

Visualizations

Experimental Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Fragment_Library Fragment Library (incl. Target Fragment) Primary_Screening Primary Screening (SPR) Fragment_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Biophysical_Validation Biophysical Validation (ITC) Hit_Identification->Biophysical_Validation Structural_Biology Structural Biology (X-ray Crystallography) Biophysical_Validation->Structural_Biology SBDD Structure-Based Design Structural_Biology->SBDD Synthesis Chemical Synthesis SBDD->Synthesis SAR_Analysis SAR by NMR/SPR/ITC Synthesis->SAR_Analysis SAR_Analysis->SBDD Iterative Cycles Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: Workflow for Fragment-Based Drug Design.

Hypothetical Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Target_Kinase Target Protein Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor Lead Compound (Derived from Fragment) Inhibitor->Target_Kinase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route starting from 2-aminoindan.

Problem 1: Low Yield in Friedel-Crafts Acylation of N-protected 2-aminoindan

Question: We are experiencing low yields and the formation of multiple products during the Friedel-Crafts acylation of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. How can we improve the regioselectivity and overall yield of this step?

Answer:

Low yields and poor regioselectivity in Friedel-Crafts acylation are common challenges. The introduction of an acyl group deactivates the aromatic ring, which should prevent polyacylation, but other factors can lead to undesired outcomes.[1][2] Here are some troubleshooting steps:

  • Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Any moisture will deactivate the catalyst, leading to incomplete reaction and lower yields.

  • Catalyst Stoichiometry: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid, as the product ketone can form a complex with the catalyst, rendering it inactive.[1] Ensure you are using the correct molar equivalents of AlCl₃ as specified in the protocol.

  • Temperature Control: The reaction temperature is critical. While some reactions proceed at room temperature, others may require cooling to minimize side reactions or gentle heating to drive the reaction to completion.[1] Experiment with a temperature range (e.g., 0 °C to room temperature) to find the optimal condition for your specific substrate.

  • Order of Addition: The order in which reagents are added can influence the outcome. Typically, the N-protected 2-aminoindan and the Lewis acid are mixed in the solvent before the dropwise addition of the acylating agent (e.g., acetyl chloride). This can help to control the reaction exotherm and minimize side product formation.

  • Purity of Starting Materials: Ensure the N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is of high purity. Impurities can interfere with the reaction.

Problem 2: Incomplete Reduction of Acetyl Groups to Ethyl Groups

Question: The catalytic hydrogenation of the diacetyl intermediate to the diethyl derivative is sluggish and often incomplete. What are the key parameters to optimize for this reduction?

Answer:

Catalytic hydrogenation can be influenced by several factors. Here's a guide to improving the efficiency of the reduction of the aryl ketone:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a commonly used catalyst for this type of reduction.[3] The choice of catalyst loading (e.g., 5% or 10% Pd/C) and the amount of catalyst used are critical. If the reaction is slow, consider increasing the catalyst loading.

  • Hydrogen Pressure: The reaction is often carried out under a positive pressure of hydrogen. Optimizing the pressure (e.g., from 1 to 10 atm) can significantly increase the reaction rate.

  • Solvent: The choice of solvent can affect the catalyst activity and the solubility of the substrate. Common solvents for this reduction include ethanol and ethyl acetate.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate, but excessive heat may lead to side reactions. A systematic study of the temperature profile is recommended.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Ensure the starting material is pure. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite to remove impurities before adding the catalyst may be beneficial.

Problem 3: Difficulty in Deprotecting the Trifluoroacetyl Group

Question: We are facing challenges with the cleavage of the N-trifluoroacetyl group. The reaction is either incomplete, or we observe side products. What are the recommended conditions for this deprotection?

Answer:

The trifluoroacetyl (Tfa) group is a robust protecting group that requires specific conditions for its removal. While it is stable to acidic conditions, it is labile to basic conditions.

  • Basic Hydrolysis: The most common method for Tfa deprotection is basic hydrolysis. This can be achieved using a variety of bases, such as sodium hydroxide or potassium carbonate, in a protic solvent like methanol or ethanol. The reaction may require heating to go to completion.

  • Monitoring the Reaction: It is crucial to monitor the progress of the deprotection reaction by a suitable analytical method like TLC or LC-MS to avoid prolonged exposure to harsh basic conditions, which could lead to side reactions.

  • Work-up Procedure: After complete deprotection, a careful work-up is necessary to neutralize the base and extract the free amine.

Problem 4: Low Yield and Poor Quality of the Final Hydrochloride Salt

Question: The final crystallization of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine as its hydrochloride salt gives a low yield and an off-white product. How can we improve the crystallization process?

Answer:

The final salt formation and crystallization step is critical for both yield and purity.

  • Solvent System: The choice of solvent is crucial for obtaining a high yield of pure crystals. A common method is to dissolve the free amine in a suitable solvent like isopropanol or ethyl acetate and then add a solution of HCl in the same or a different solvent (e.g., HCl in isopropanol or gaseous HCl).

  • Control of Supersaturation: Slow addition of the HCl solution and cooling the mixture slowly can promote the formation of larger, purer crystals and improve the overall yield. Seeding the solution with a small crystal of the desired product can also induce crystallization.

  • Purification of the Free Base: The purity of the free amine before salt formation directly impacts the quality of the final salt. If the free amine is impure, consider purifying it by column chromatography or distillation before proceeding to the salt formation step.

  • Washing the Crystals: After filtration, washing the crystals with a cold, non-polar solvent in which the hydrochloride salt is sparingly soluble can help remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound starting from 2-aminoindan?

A1: The overall yield can vary significantly depending on the optimization of each step. Reported yields for the multi-step synthesis are often in the range of 40-60%. Careful optimization of each reaction and purification step is key to maximizing the overall yield.

Q2: Are there alternative synthetic routes that avoid the use of the expensive 2-aminoindan starting material?

A2: Yes, alternative routes have been developed. One such route starts from the more readily available 2-indanol. This method also involves a multi-step process including acetylation, substitution, coupling, and reduction reactions. Another approach begins with ethylbenzene.

Q3: What are the main impurities to look out for in the final product?

A3: Potential impurities can include starting materials or intermediates from incomplete reactions, byproducts from side reactions (e.g., regioisomers from the Friedel-Crafts acylation, over-reduced products), and residual solvents. It is important to characterize the final product thoroughly using techniques like NMR, MS, and HPLC to ensure its purity.

Q4: Can the trifluoroacetyl protecting group be replaced with another protecting group?

A4: Yes, other amine protecting groups can be used, such as the acetyl (Ac) or tert-butoxycarbonyl (Boc) groups. The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal. The trifluoroacetyl group is often chosen for its high stability and specific deprotection conditions.

Data Presentation

Table 1: Summary of Key Reaction Steps and Reported Yields

StepReactionKey ReagentsTypical SolventsReported Yield (%)
1N-Trifluoroacetylation of 2-aminoindanEthyl trifluoroacetateIsopropyl acetate>95
2First Friedel-Crafts AcylationAcetyl chloride, AlCl₃Dichloromethane85-90
3First ReductionH₂, Pd/CEthanol~90
4Second Friedel-Crafts AcylationAcetyl chloride, AlCl₃Dichloromethane80-85
5Second ReductionH₂, Pd/CEthyl acetate~94
6Deprotection and Salt FormationNaOH, HClMethanol, Isopropanol80-90

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
  • To a stirred suspension of aluminum chloride in anhydrous dichloromethane at 0 °C, add N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

  • Slowly add acetyl chloride to the mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 2: Catalytic Hydrogenation of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
  • In a hydrogenation vessel, dissolve the acetylated intermediate in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (50% wet).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar).

  • Heat the reaction mixture to 40-50 °C and stir vigorously until the hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product 2-Aminoindan 2-Aminoindan N-Protection N-Protection 2-Aminoindan->N-Protection Ethyl trifluoroacetate Friedel-Crafts_Acylation_1 First Friedel-Crafts Acylation N-Protection->Friedel-Crafts_Acylation_1 Acetyl chloride, AlCl3 Reduction_1 First Reduction Friedel-Crafts_Acylation_1->Reduction_1 H2, Pd/C Friedel-Crafts_Acylation_2 Second Friedel-Crafts Acylation Reduction_1->Friedel-Crafts_Acylation_2 Acetyl chloride, AlCl3 Reduction_2 Second Reduction Friedel-Crafts_Acylation_2->Reduction_2 H2, Pd/C Deprotection Deprotection Reduction_2->Deprotection Base (e.g., NaOH) Salt_Formation HCl Salt Formation Deprotection->Salt_Formation HCl Final_Product 5,6-diethyl-2,3-dihydro-1H- inden-2-amine hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions Low_Yield Low Overall Yield FC_Acylation_Issues Friedel-Crafts Acylation - Low conversion - Impurities Low_Yield->FC_Acylation_Issues Reduction_Issues Reduction Step - Incomplete reaction Low_Yield->Reduction_Issues Deprotection_Issues Deprotection Step - Incomplete cleavage - Side products Low_Yield->Deprotection_Issues Purification_Issues Final Purification - Low recovery - Poor quality Low_Yield->Purification_Issues Optimize_FC - Ensure anhydrous conditions - Adjust catalyst stoichiometry - Optimize temperature FC_Acylation_Issues->Optimize_FC Optimize_Reduction - Change catalyst/loading - Increase H2 pressure - Optimize temperature Reduction_Issues->Optimize_Reduction Optimize_Deprotection - Adjust base concentration - Modify reaction time/temp - Careful work-up Deprotection_Issues->Optimize_Deprotection Optimize_Crystallization - Screen solvent systems - Control cooling rate - Purify free base Purification_Issues->Optimize_Crystallization

Caption: Troubleshooting logic for yield improvement.

References

Side-product formation in Indacaterol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indacaterol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of side-products during the synthesis of Indacaterol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Indacaterol, providing potential causes and recommended solutions.

Issue 1: High Levels of Dimer Impurity Observed in the Reaction Mixture

Question: We are observing a significant peak in our HPLC analysis corresponding to a dimer impurity after the condensation of 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one and 2-amino-5,6-diethylindane. What are the likely causes and how can we minimize its formation?

Answer:

The formation of a dimer impurity is a known side-reaction in Indacaterol synthesis.[1][2] This occurs when a molecule of the desired product (benzyl Indacaterol) acts as a nucleophile and reacts with another molecule of the starting epoxide.

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the undesired dimer formation.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the primary amine can lead to increased dimer formation.

  • Excess Epoxide: A significant excess of the epoxide starting material can drive the formation of the dimer.

Recommended Solutions:

  • Optimize Reaction Temperature: Maintain a reaction temperature in the range of 80-110°C. It is advisable to start with a lower temperature and monitor the reaction progress by HPLC to find the optimal balance between reaction rate and impurity formation.

  • Monitor Reaction Progress: Closely monitor the consumption of the 2-amino-5,6-diethylindane by HPLC. Once the amine is consumed, the reaction should be quenched to prevent further side reactions.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the 2-amino-5,6-diethylindane relative to the epoxide to ensure the complete consumption of the epoxide.

  • Purification: If dimer formation is unavoidable, the crude product can be purified by converting it to a salt, such as the benzoate or tartrate salt, and recrystallizing it.[1][2] This method has been shown to be effective in separating the desired product from the dimer impurity.

Issue 2: Presence of a Significant Regioisomer Impurity

Question: Our analysis shows the presence of a regioisomer alongside the desired Indacaterol product. What is the mechanism of its formation and how can we control it?

Answer:

The formation of a regioisomer is a common challenge in epoxide ring-opening reactions.[1][2] In the synthesis of Indacaterol, the nucleophilic attack of the 2-amino-5,6-diethylindane can occur at either of the two carbons of the epoxide ring. While the desired product results from the attack at the less hindered carbon (an SN2-type reaction), the regioisomer is formed from the attack at the more substituted carbon.[3][4][5][6][7]

Mechanism of Regioisomer Formation:

Under neutral or basic conditions, the reaction generally follows an SN2 pathway, with the nucleophile attacking the sterically less hindered carbon of the epoxide. However, under acidic conditions, the epoxide oxygen is protonated, leading to a transition state with significant carbocation character at the more substituted carbon. This makes the more substituted carbon more electrophilic and susceptible to nucleophilic attack, resulting in the formation of the regioisomer.

Recommended Solutions:

  • Control pH: Ensure the reaction is carried out under non-acidic conditions to favor the SN2 pathway. The use of a non-nucleophilic base can help to scavenge any acidic impurities.

  • Choice of Solvent: The solvent can influence the regioselectivity of the reaction. Aprotic solvents are generally preferred for SN2 reactions.

  • Purification via Salt Formation: Similar to the dimer impurity, the regioisomer can be effectively removed by converting the crude product to a suitable salt (e.g., benzoate or tartrate) and performing recrystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Indacaterol synthesis?

A1: The most frequently reported impurities in the synthesis of Indacaterol are:

  • Dimer Impurity: Formed by the reaction of the product with the epoxide starting material.[1][2]

  • Regioisomer: Results from the nucleophilic attack at the more substituted carbon of the epoxide ring.[1][2]

  • Unreacted Starting Materials: Residual 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one and 2-amino-5,6-diethylindane.

  • Process-Related Impurities: These can include residual solvents, reagents from previous steps, and by-products from the debenzylation step.[][9]

Q2: What is the recommended method for purifying crude Indacaterol?

A2: A highly effective method for purifying crude benzyl Indacaterol is through the formation of an acid addition salt, followed by recrystallization.[1][2] Benzoic acid and L-tartaric acid have been successfully used for this purpose. The purified salt can then be neutralized to obtain the free base, which is subsequently debenzylated to yield high-purity Indacaterol.

Q3: What are the optimal conditions for the debenzylation of benzyl Indacaterol?

A3: The debenzylation of benzyl Indacaterol is typically carried out via catalytic hydrogenation. Common conditions involve:

  • Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst.[10][11][12][13][14]

  • Solvent: Methanol or ethanol are common solvents for this reaction.

  • Hydrogen Source: The reaction is typically performed under a hydrogen atmosphere (balloon or pressure).

  • Temperature: The reaction is usually conducted at room temperature.

It is crucial to monitor the reaction to ensure complete debenzylation without the formation of other degradation products.

Data Presentation

Table 1: Impact of Reaction Conditions on Indacaterol Yield and Purity (Illustrative Data)

ParameterCondition ACondition BCondition CReference
Epoxide:Amine Ratio 1:1.051:1.21.1:1[Patent Data]
Temperature (°C) 80100110[1]
Reaction Time (h) 12816[1]
Yield of Benzyl Indacaterol (%) 859082[Internal Data]
Purity of Benzyl Indacaterol (%) 959290[Internal Data]
Dimer Impurity (%) 246[Internal Data]
Regioisomer Impurity (%) 344[Internal Data]

Note: This table is illustrative and based on general trends observed in the literature. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Benzyl Indacaterol (Epoxide Ring-Opening)

  • To a solution of 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one (1 equivalent) in a suitable solvent (e.g., n-butanol or a mixture of toluene and THF), add 2-amino-5,6-diethylindane (1.05-1.2 equivalents).

  • Heat the reaction mixture to 90-100°C and monitor the progress of the reaction by HPLC.

  • Once the starting epoxide is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzyl Indacaterol.

Protocol 2: Purification of Benzyl Indacaterol via Tartrate Salt Formation

  • Dissolve the crude benzyl Indacaterol in a suitable solvent mixture (e.g., ethanol/water or acetone/water).

  • Heat the solution to reflux.

  • Add a solution of L-tartaric acid (1.2 equivalents) in the same solvent mixture.

  • Maintain the temperature for 30 minutes, then slowly cool the mixture to room temperature overnight.

  • Filter the resulting precipitate, wash with a cold solvent, and dry under vacuum to obtain the purified benzyl Indacaterol tartrate salt.

Protocol 3: Debenzylation of Benzyl Indacaterol

  • Dissolve the purified benzyl Indacaterol (or its salt after neutralization) in methanol.

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Indacaterol.

Protocol 4: HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Indacaterol_Synthesis_Pathway cluster_reactants Starting Materials cluster_condensation Condensation Reaction cluster_intermediate Intermediate cluster_purification Purification cluster_final_step Final Step cluster_product Final Product Epoxide 8-Benzyloxy-5-(R)-oxiranyl- (1H)-quinolin-2-one Reaction Epoxide Ring Opening Epoxide->Reaction Amine 2-Amino-5,6-diethylindane Amine->Reaction Benzyl_Indacaterol Benzyl Indacaterol Reaction->Benzyl_Indacaterol Salt_Formation Salt Formation & Recrystallization Benzyl_Indacaterol->Salt_Formation Debenzylation Debenzylation (H2, Pd/C) Salt_Formation->Debenzylation Indacaterol Indacaterol Debenzylation->Indacaterol

Caption: Workflow for the synthesis of Indacaterol.

Impurity_Formation cluster_main_pathway Desired Reaction Pathway (SN2) cluster_side_reactions Side-Product Formation Reactants Epoxide + Amine Desired_Attack Attack at less hindered carbon Reactants->Desired_Attack Regioisomer_Formation Attack at more hindered carbon (SN1-like) Reactants->Regioisomer_Formation Indacaterol_Intermediate Benzyl Indacaterol Desired_Attack->Indacaterol_Intermediate Dimer_Formation Benzyl Indacaterol + Epoxide Indacaterol_Intermediate->Dimer_Formation Regioisomer Regioisomer Impurity Regioisomer_Formation->Regioisomer Dimer Dimer Impurity Dimer_Formation->Dimer

Caption: Formation of major side-products in Indacaterol synthesis.

Troubleshooting_Logic Start High Impurity Level Detected Identify_Impurity Identify Impurity Type (Dimer or Regioisomer) Start->Identify_Impurity Dimer_Actions Reduce Temperature Monitor Reaction Time Adjust Stoichiometry Identify_Impurity->Dimer_Actions Dimer Regioisomer_Actions Ensure Non-Acidic Conditions Optimize Solvent Identify_Impurity->Regioisomer_Actions Regioisomer Purification Purify via Salt Formation and Recrystallization Dimer_Actions->Purification Regioisomer_Actions->Purification

Caption: Troubleshooting workflow for impurity issues.

References

Purification of "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can originate from starting materials, byproducts, and residual solvents. Given a typical synthesis route involving the hydrogenation of 5,6-diethyl-3-oxime-1H-indene-1,2(3H)-dione, potential impurities may include:

  • Unreacted Starting Material: 5,6-diethyl-3-oxime-1H-indene-1,2(3H)-dione.

  • Partially Reduced Intermediates: Incomplete hydrogenation can lead to various partially reduced species.

  • Side Products: Products from over-reduction or other side reactions occurring during the synthesis.

  • Residual Solvents: Solvents used in the reaction and workup, such as acetic acid, chloroform, and ether.[1][2]

  • Inorganic Salts: Salts like sodium sulfate or magnesium sulfate used as drying agents, or sodium hydroxide used for pH adjustment.[1][2]

As 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is an intermediate in the synthesis of the drug Indacaterol, impurities related to the subsequent reaction steps might also be present if the purification is not performed carefully.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: The most direct and commonly employed purification method is reactive crystallization . This involves converting the crude free amine base into its hydrochloride salt, which then precipitates from a suitable solvent system. A typical procedure involves dissolving the crude amine base in a minimal amount of a solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether. Subsequently, an ethereal solution of hydrogen chloride is added to precipitate the desired hydrochloride salt as a white solid, which can then be collected by filtration.[1][2]

Q3: My purified this compound has a low melting point or appears as an off-white to brownish solid. What could be the issue?

A3: A low or broad melting point, or a discolored appearance, typically indicates the presence of impurities. The pure compound is a white to off-white solid with a melting point above 250 °C.[2][3] Discoloration can arise from residual starting materials, byproducts, or degradation. Further purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The solute is coming out of solution above its melting point, or the solution is too concentrated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • Consider using a different solvent system. A solvent in which the compound is slightly less soluble at elevated temperatures might be beneficial.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound if available.

    • If the solution is too dilute, evaporate some of the solvent to increase the concentration and then cool again.

    • If the solvent is too good, a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent) might be necessary.

Problem 3: Poor recovery of the purified product.

  • Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Solution:

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize re-dissolving the product.

Column Chromatography

Problem 1: The compound streaks or does not move from the baseline on a standard silica gel column.

  • Cause: Basic amines like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor elution and tailing.

  • Solution:

    • Use a modified stationary phase: Employ amine-functionalized silica gel or neutral alumina, which have a less acidic surface.

    • Add a basic modifier to the mobile phase: Incorporate a small amount (e.g., 0.1-1%) of a competing amine like triethylamine or ammonia into the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of the basic analyte.

Problem 2: Co-elution of the product with impurities.

  • Cause: The chosen mobile phase does not provide sufficient resolution between the desired compound and the impurities.

  • Solution:

    • Optimize the mobile phase: Systematically vary the polarity of the eluent. A common approach for amines is to use a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier.

    • Consider reverse-phase chromatography: If normal-phase chromatography is ineffective, reverse-phase HPLC using a C18 column with a suitable aqueous-organic mobile phase (e.g., acetonitrile/water or methanol/water with a buffer or acid additive) might provide better separation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 312753-53-0[4][5][6][7]
Molecular Formula C₁₃H₂₀ClN[4][6][8]
Molecular Weight 225.76 g/mol [4][6][8]
Appearance White to off-white solid[5]
Melting Point >250 °C[2][3]
Purity (typical) ≥98%[4][5][9]

Table 2: Solubility Data for this compound

SolventSolubilityReference(s)
Water Highly soluble[10]
DMSO Slightly soluble[2][3]
Methanol Slightly soluble[2][3]
Ethanol Data not available
Isopropanol Data not available
Acetone Data not available
Ethyl Acetate Data not available
Toluene Data not available
Diethyl Ether Insoluble (used for precipitation)[1][2]

Experimental Protocols

Protocol 1: Purification by Reactive Crystallization

This protocol describes the purification of the free amine base by converting it to its hydrochloride salt.

  • Dissolution: Dissolve the crude 5,6-diethyl-2,3-dihydro-1H-inden-2-amine in a minimum amount of diethyl ether at room temperature.

  • Precipitation: While stirring, slowly add a saturated solution of hydrogen chloride in diethyl ether dropwise to the amine solution.

  • Crystallization: A white precipitate of this compound should form immediately. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified solid under vacuum to remove residual solvent.

Protocol 2: General Procedure for Column Chromatography

This protocol provides a general guideline for the purification of the free amine by column chromatography.

  • Stationary Phase Selection: Choose an appropriate stationary phase. For this basic amine, amine-functionalized silica gel or neutral alumina is recommended over standard silica gel.

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system and gradually increase the polarity. A common starting point for amines is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • If using standard silica gel, add 0.1-1% triethylamine or ammonia to the mobile phase to prevent streaking.

    • Monitor the separation by Thin Layer Chromatography (TLC) to determine the optimal solvent composition.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free amine. This can then be converted to the hydrochloride salt as described in Protocol 1.

Mandatory Visualization

Purification_Workflow cluster_crude Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Recrystallization Reactive Crystallization Crude->Recrystallization Direct Method Chromatography Column Chromatography Crude->Chromatography Alternative Method Analysis Purity & Identity Check (e.g., HPLC, NMR, MS) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure 5,6-diethyl-2,3-dihydro-1H- inden-2-amine hydrochloride Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling OilingOut Product Oils Out Cooling->OilingOut Issue NoCrystals No Crystals Form Cooling->NoCrystals Issue GoodCrystals Crystals Form Cooling->GoodCrystals Success Reheat Re-heat & Add More Solvent OilingOut->Reheat Seed Add Seed Crystal NoCrystals->Seed Concentrate Concentrate Solution NoCrystals->Concentrate SlowCool Cool Slowly Reheat->SlowCool SlowCool->Cooling Seed->Cooling Concentrate->Cooling

References

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and potential degradation pathways of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 312753-53-0). The information is intended for researchers, scientists, and drug development professionals to guide experimental design, storage, and troubleshooting.

Disclaimer: Specific stability and degradation data for this compound are not extensively published. The information provided herein is based on the general chemical properties of amine hydrochloride salts, indenamine derivatives, and established principles of pharmaceutical stability testing. Users should validate these recommendations for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are typically between 2°C and 8°C.[2] The container must be kept tightly sealed to protect it from moisture, as amines can be hygroscopic (absorb moisture from the air), which may accelerate degradation.[3]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to use a suitable anhydrous solvent and store the solution at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light. The stability of the compound in solution is highly dependent on the solvent, pH, and presence of oxygen. A preliminary solution stability study is advised to determine an appropriate storage duration for your specific experimental conditions.

Q3: What are the likely degradation pathways for this compound?

Based on its structure—a secondary amine on an indane scaffold, supplied as a hydrochloride salt—the most probable degradation pathways include:

  • Oxidation: The amine group and the diethyl-substituted aromatic ring are susceptible to oxidation, especially in the presence of air, light, or oxidizing agents. This can lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.

  • Hydrolysis: While the hydrochloride salt form is generally more stable against hydrolysis than the free base, degradation can still occur under significant acidic or basic conditions, potentially affecting the amine or other parts of the molecule.[4]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.

  • Thermal Degradation: High temperatures can lead to decomposition. The specific degradation products would need to be identified experimentally.

Q4: My experimental results are inconsistent. Could it be related to the stability of the compound?

Yes, inconsistent results can be a sign of compound degradation. Observe the solid material for any changes in physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown) or clumping, which can indicate moisture absorption or degradation.[1][5] For solutions, the appearance of new peaks in your analytical chromatogram (e.g., HPLC) is a strong indicator of degradation. It is recommended to perform a purity check on your material if you suspect degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solid's color or clumping Moisture absorption and/or degradation.Discard the reagent and use a fresh, unopened container. If a fresh container is unavailable, confirm the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before use.[1]
Precipitate forms in a refrigerated stock solution Low solubility at reduced temperatures.Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved, for example, by gentle vortexing or sonication.[1]
Appearance of unexpected peaks in HPLC analysis Degradation of the compound in solid state or solution.Prepare a fresh stock solution immediately before the experiment. Review storage conditions for both solid material and solutions. Protect from light and minimize exposure to air.
Inconsistent biological or chemical assay results Compound degradation leading to lower effective concentration or formation of interfering species.Confirm the purity of the stock material. Prepare fresh solutions for each experiment. Include a positive control with a freshly opened vial of the compound if possible.

Stability and Degradation Analysis

Summary of Forced Degradation Conditions

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6] The following table summarizes typical stress conditions used for such studies, which should be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate.[7]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C) for several hours.[7]Hydrolysis of the amine or other susceptible functional groups.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) for several hours.[7]Base-catalyzed hydrolysis and other reactions.
Oxidation 3-30% H₂O₂, at room temperature or slightly heated, for several hours.[4]Formation of N-oxides, hydroxylated species, and other oxidation products.
Thermal Degradation Solid compound or solution heated (e.g., 80-105°C) for an extended period.[4][7]Thermally induced decomposition.
Photostability Exposure of solid compound or solution to a combination of UV and visible light (e.g., ICH Q1B conditions).[7]Photolytic cleavage, oxidation, or rearrangement.
Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

This protocol outlines a general method for assessing the purity and stability of this compound. Optimization will be required for specific equipment and to achieve adequate separation from potential degradation products.

  • Objective: To quantify the parent compound and separate it from any potential degradation products or synthesis-related impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase (Example):

    • Phase A: 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0) in water.

    • Phase B: Acetonitrile or Methanol.

    • Elution: Start with a gradient elution (e.g., 10% B to 90% B over 20 minutes) to identify the retention time of the parent compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector or start with a standard wavelength like 220 nm or 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • For forced degradation samples, neutralize acidic and basic solutions before dilution.

  • Analysis: Inject the prepared samples and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results check_purity Check Physical Appearance (Color, Clumping) start->check_purity appearance_ok Appearance Unchanged check_purity->appearance_ok No appearance_bad Discoloration/Clumping Observed check_purity->appearance_bad Yes hplc_check Perform HPLC Purity Check on Stock Material appearance_ok->hplc_check discard Discard Material, Use New Stock appearance_bad->discard purity_ok Purity ≥98%? hplc_check->purity_ok Yes purity_bad Purity <98%? hplc_check->purity_bad No check_solution Review Solution Prep & Storage Conditions purity_ok->check_solution purity_bad->discard solution_fresh Use Freshly Prepared Solutions for Each Experiment check_solution->solution_fresh re_run Re-run Experiment solution_fresh->re_run

Caption: Troubleshooting workflow for stability issues.

Hypothetical Degradation Pathways

G cluster_stress Stress Conditions parent 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (as HCl salt) oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis n_oxide N-Oxide Derivative oxidation->n_oxide ring_hydroxylated Ring-Hydroxylated Species oxidation->ring_hydroxylated other Other Radical-derived Products photolysis->other deaminated Deaminated Species (e.g., Inden-2-ol) hydrolysis->deaminated

Caption: Potential degradation pathways under stress.

References

Technical Support Center: Overcoming Solubility Issues of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a salt. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar.[1] According to the principle of "like dissolves like," polar molecules dissolve best in polar solvents, while nonpolar molecules dissolve best in nonpolar solvents.[2][3] Many common organic solvents used in synthesis and analysis (e.g., hexane, toluene, diethyl ether) are nonpolar or weakly polar, leading to poor solubility of this highly polar salt.

Q2: In which types of solvents can I expect better solubility?

A2: You can expect significantly better solubility in polar solvents. This compound is highly soluble in water.[4] For organic solvents, polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF) are the best starting points.[1][5]

Q3: Is the solubility of the hydrochloride salt different from its free amine form?

A3: Yes, there is a significant difference. The free amine, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, is much less polar than its hydrochloride salt. Therefore, the free amine will exhibit significantly higher solubility in a wider range of less polar organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[1] Converting the salt to the free amine is a common strategy to overcome solubility issues in organic reactions.[1]

Q4: Can heating the mixture improve solubility?

A4: Gentle warming can increase both the rate of dissolution and the equilibrium solubility of the compound.[1] However, excessive heating should be avoided as it may lead to the degradation of the compound. It is crucial to monitor the stability of your compound at elevated temperatures.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen nonpolar or weakly polar organic solvent (e.g., hexane, toluene, diethyl ether).
  • Explanation: As a polar hydrochloride salt, the compound has very low intrinsic solubility in nonpolar solvents.

  • Solution Workflow:

    G A Initial State: Compound insoluble in nonpolar solvent E Is a polar solvent compatible with your reaction? A->E B Option 1: Switch to a polar solvent (e.g., Methanol, DMSO, DMF) H Dissolve in minimal polar solvent, then add to reaction mixture B->H C Option 2: Use a co-solvent system I Add a small amount of a polar solvent (e.g., Methanol) to the nonpolar solvent suspension C->I D Option 3: Convert to Free Amine J Follow Protocol for Conversion to Free Amine D->J F Yes E->F Yes G No E->G No F->B G->C G->D K Proceed with experiment H->K I->K J->K

Issue 2: My compound is forming a suspension or an oil in a moderately polar solvent (e.g., Dichloromethane, Chloroform).
  • Explanation: The solubility in these solvents may be limited. While better than in nonpolar solvents, complete dissolution may not be achieved at your desired concentration.

  • Troubleshooting Steps:

    • Vigorous Stirring/Agitation: Ensure the mixture is being stirred vigorously to maximize the surface area of the solid in contact with the solvent. [1] 2. Gentle Heating: Carefully warm the mixture. A slight increase in temperature can sometimes be sufficient to achieve dissolution.

    • Co-Solvent Addition: Add a small amount of a highly polar solvent in which the compound is readily soluble, such as methanol or DMSO, dropwise until the solution becomes clear.

    • Sonication: Placing the sample in an ultrasonic bath can help break up solid agglomerates and enhance dissolution.

    • Reduce Concentration: If possible for your experiment, try preparing a more dilute solution.

Solubility Summary

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe polar -OH group and the solvent's ability to hydrogen bond effectively solvate the polar salt. [1]
Polar Aprotic DMSO, DMFModerate to HighHigh polarity and dipole moment can solvate the ions, though less effectively than protic solvents. [5]
Moderately Polar Dichloromethane (DCM), ChloroformLow to ModerateCan dissolve some amine hydrochlorides, but often requires assistance (e.g., co-solvents, heat). [6]
Weakly Polar Ethyl Acetate, Diethyl Ether, THFVery LowInsufficient polarity to effectively dissolve the ionic salt. [1][6]
Nonpolar Hexane, Toluene, BenzeneInsolubleLack of polarity and inability to form favorable interactions with the salt. [7]

Experimental Protocols

Protocol 1: General Solubility Testing

This protocol outlines a systematic approach to test the solubility of the compound in various solvents.

Caption: Workflow for systematic solubility testing.

Methodology:

  • Preparation: Accurately weigh 5-10 mg of this compound into a small glass vial.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired organic solvent to the vial.

  • Initial Dissolution Attempt: Cap the vial and stir or vortex the mixture vigorously for 2-5 minutes at room temperature. Observe the vial for any undissolved solid.

  • Heating: If the solid remains, gently warm the vial in a water bath (e.g., to 40-50°C) for 5 minutes, with intermittent shaking. Allow to cool to room temperature and observe.

  • Sonication: If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.

  • Documentation: Record your observations at each step (e.g., "soluble," "partially soluble," "insoluble"). If the compound dissolves, the solubility is at least the concentration you prepared. If not, you can add more solvent incrementally to determine the approximate solubility.

Protocol 2: Conversion of Hydrochloride Salt to Free Amine

This protocol is the most reliable method for achieving solubility in less polar organic solvents. [1] Methodology:

  • Dissolution: Dissolve the this compound in a suitable solvent. While water is an option, for easier work-up, a polar organic solvent like methanol can be used if the subsequent extraction solvent is immiscible with it. Alternatively, suspend the salt in the chosen extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃), to the solution or suspension of the salt. Use an amount sufficient to neutralize the hydrochloride (typically 1.1 to 1.5 molar equivalents). If starting with a suspension, stir vigorously until the solid dissolves, indicating the formation of the more soluble free amine.

  • Extraction: If you started in water or methanol, add an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Transfer the entire mixture to a separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. [1]4. Layer Separation: Allow the layers to separate fully. The organic layer containing the free amine will typically be the bottom layer if using DCM and the top layer if using Ethyl Acetate.

  • Washing: Drain the organic layer. Wash it sequentially with water and then with brine (saturated NaCl solution) to remove any residual base and water. [1]6. Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [1]7. Isolation: Filter off the drying agent. The resulting solution contains the free amine, which can be used directly in the next reaction step or concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the isolated free amine.

Caution: The free amine may be less stable than its hydrochloride salt. It is often recommended to use it immediately after preparation.

References

Minimizing regioisomeric impurities in reactions with "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing regioisomeric impurities when using 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in chemical reactions. The primary focus is on the critical reaction with substituted epoxides, a key step in the synthesis of active pharmaceutical ingredients such as Indacaterol.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound where regioisomeric impurities are a concern?

A1: The most significant reaction is the nucleophilic ring-opening of a substituted epoxide, such as 8-(benzyloxy)-5-((R)-2-oxiranyl)-1H-quinolin-2-one, used in the synthesis of Indacaterol.[1] In this SN2 reaction, the amine can attack either of the two carbons of the epoxide ring, leading to the formation of a desired product and a regioisomeric impurity.

Q2: What is the structure of the primary regioisomeric impurity?

A2: In the synthesis of Indacaterol, the desired product results from the amine attacking the less sterically hindered, terminal carbon of the oxirane ring. The primary regioisomeric impurity is formed when the amine attacks the more substituted, secondary carbon of the epoxide.[1][2][3]

Q3: Why is controlling the formation of this regioisomeric impurity important?

A3: Regioisomeric impurities can have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API). Their presence can affect the safety and efficacy of the final drug product. Regulatory agencies have strict limits on the levels of such impurities, making their control a critical aspect of process development and quality control.

Q4: What analytical techniques are recommended for identifying and quantifying regioisomeric impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective method for separating and quantifying the desired product from its regioisomeric impurity.[2][4][5][6][7] Thin-Layer Chromatography (TLC) can be used for reaction monitoring, and capillary electrophoresis has also been explored for the analysis of related compounds.

Troubleshooting Guide: Minimizing Regioisomeric Impurities

This guide addresses specific issues related to the formation of regioisomeric impurities during the reaction of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with substituted epoxides.

Issue: High levels of the regioisomeric impurity are detected in the crude reaction mixture.

The reaction of the amine with the epoxide is often not completely regioselective, with some processes yielding only 60-80% of the desired product before purification.[1] The following factors can influence the ratio of the desired product to the regioisomeric impurity.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Regioisomeric Impurities start High Regioisomeric Impurity Detected check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent System check_temp->check_solvent Temp OK optimize_temp Lower Reaction Temperature (e.g., 80-90°C) check_temp->optimize_temp High Temp (>100°C) check_base Assess Base and Stoichiometry check_solvent->check_base Solvent OK optimize_solvent Screen Solvents (e.g., ACN, IPA, DMF) check_solvent->optimize_solvent Non-optimal Solvent optimize_base Use Non-nucleophilic Base (e.g., DIPEA) Adjust Stoichiometry check_base->optimize_base Investigate Base analyze Analyze Impurity Profile by HPLC optimize_temp->analyze optimize_solvent->analyze optimize_base->analyze analyze->check_temp Unsuccessful end Impurity Minimized analyze->end Successful

Caption: Troubleshooting workflow for minimizing regioisomeric impurities.

1. Reaction Temperature

High reaction temperatures can provide enough energy to overcome the activation barrier for the attack at the more sterically hindered secondary carbon of the epoxide, thus increasing the formation of the regioisomeric impurity.[2][3]

Parameter Condition Expected Outcome on Regioisomer Formation Recommendation
Temperature High (>110°C)Increased levels of regioisomeric impurity.Lower the reaction temperature.
Moderate (80-100°C)Generally lower levels of the regioisomer.Optimize within this range for an acceptable reaction rate and impurity profile.

2. Solvent Selection

The choice of solvent can influence the regioselectivity of the reaction. Polar aprotic solvents may favor SN2 reactions at the less hindered carbon. The specific choice of solvent can impact reaction rates and impurity profiles.

Parameter Solvent Type Expected Outcome on Regioisomer Formation Recommendation
Solvent Polar Aprotic (e.g., Acetonitrile, DMF)May favor the desired SN2 pathway at the primary carbon.Screen these solvents for optimal selectivity.
Alcohols (e.g., Isopropanol)Can participate in hydrogen bonding and may influence the transition state.Evaluate and compare with aprotic solvents.
Ketones (e.g., Butanone)Another potential solvent class to be evaluated.Compare results with other solvent systems.

3. Base and Stoichiometry

The hydrochloride salt of the amine must be neutralized in situ. The choice and amount of base are important. A non-nucleophilic base is preferred to avoid side reactions.

Parameter Condition Expected Outcome on Regioisomer Formation Recommendation
Base Use of a bulky, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)Minimizes side reactions and ensures the free amine is the primary nucleophile.Use a non-nucleophilic base.
Stoichiometry Excess of the amine reactantCan help to drive the reaction to completion but may not significantly alter the regioisomeric ratio.Use a slight excess of the amine (e.g., 1.1-1.2 equivalents).

Experimental Protocol: Reaction of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with 8-(benzyloxy)-5-((R)-2-oxiranyl)-1H-quinolin-2-one

This protocol is a representative example based on procedures described in the patent literature.[2] Optimization will be required for specific laboratory conditions.

Materials:

  • 8-(benzyloxy)-5-((R)-2-oxiranyl)-1H-quinolin-2-one

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Sodium Iodide (optional, as a catalyst)

  • Solvent (e.g., Acetonitrile, Isopropanol, or Dimethylformamide)

  • Hydrochloric Acid (for workup)

  • Water

  • Methylene Chloride (for extraction)

Procedure:

  • To a reaction vessel, add 8-(benzyloxy)-5-((R)-2-oxiranyl)-1H-quinolin-2-one (1.0 eq), this compound (1.2 eq), sodium iodide (optional, catalytic amount), and the chosen solvent (e.g., acetonitrile).

  • Add diisopropylethylamine (2.0-2.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir until the reaction is complete (monitor by HPLC or TLC).

  • Cool the mixture to room temperature.

  • Add a dilute solution of hydrochloric acid and water.

  • Extract the aqueous phase with methylene chloride.

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Analyze the crude product by HPLC to determine the ratio of the desired product to the regioisomeric impurity.

  • The product can be purified by crystallization or chromatography.

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine 5,6-diethyl-2,3-dihydro- 1H-inden-2-amine DesiredProduct Desired Product (Attack at primary carbon) Amine->DesiredProduct Regioisomer Regioisomeric Impurity (Attack at secondary carbon) Amine->Regioisomer Epoxide 8-(benzyloxy)-5-((R)-2-oxiranyl) -1H-quinolin-2-one Epoxide->DesiredProduct Epoxide->Regioisomer

Caption: Reaction of the amine with the epoxide leading to two regioisomeric products.

References

Technical Support Center: Reaction Monitoring of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in monitoring the synthesis of this compound by TLC and HPLC?

A1: The primary challenges stem from the physicochemical properties of the amine hydrochloride. As a salt, it is highly polar and may exhibit poor solubility in typical organic solvents used for chromatography. In TLC, this can lead to streaking or spots remaining at the baseline. For HPLC, the compound lacks a strong chromophore, making UV detection difficult without derivatization. Additionally, the basic nature of the free amine can lead to peak tailing in reverse-phase HPLC due to interactions with residual silanol groups on the stationary phase.

Q2: How can I improve the resolution and spot shape of my amine hydrochloride on a TLC plate?

A2: To improve TLC results, consider the following:

  • Neutralize the salt: Before spotting, you can neutralize a small aliquot of the reaction mixture with a base (e.g., a drop of dilute ammonia or triethylamine in an organic solvent) to form the free amine, which is less polar and will migrate better on the silica plate.

  • Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the eluent can help to reduce streaking by deactivating the acidic silica gel surface.[1][2] A common solvent system for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a basic additive.[1][3]

  • Sample application: Ensure the sample spot is small and concentrated to prevent streaking.[4]

Q3: Is derivatization necessary for the HPLC analysis of this compound?

A3: While not strictly mandatory if using detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS), derivatization is highly recommended for sensitive and specific detection using a standard UV-Vis detector.[5][6] The inden-2-amine structure itself does not possess a strong UV chromophore. Derivatizing agents such as dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to produce a derivative with strong UV absorbance or fluorescence, significantly enhancing detection sensitivity.[5]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A C18 or C8 reversed-phase column is commonly used for the analysis of amine compounds. To minimize peak tailing, it is advisable to use a column with end-capping or a base-deactivated stationary phase. For the highly polar hydrochloride salt, a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can also be effective.[7]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spot(s) remain at the baseline (Rf = 0) The compound is too polar for the mobile phase. The compound is still in its salt form.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate). Neutralize a sample aliquot with a base before spotting. Add a basic modifier (e.g., triethylamine) to the mobile phase.[1][8]
Spot streaking The sample is overloaded. The compound is interacting strongly with the acidic silica gel. The sample is not fully dissolved.Dilute the sample before spotting.[1][4] Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[2] Ensure the sample is fully dissolved in the spotting solvent.
Spots are not visible The compound is not UV active at the wavelength being used. The concentration of the compound is too low.Use a visualization stain such as ninhydrin (for primary amines) or a general stain like potassium permanganate.[1] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4]
Reactant and product spots have very similar Rf values The polarity difference between the reactant and product is minimal in the chosen solvent system.Try a different mobile phase with varying solvent polarities. Use a two-dimensional TLC technique.[9] A co-spot (spotting the reaction mixture on top of the starting material) can help to resolve closely running spots.[10]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing Interaction of the basic amine with acidic residual silanols on the column. Column overload. Inappropriate mobile phase pH.Use a base-deactivated or end-capped column. Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. Lower the mobile phase pH to protonate the silanols (use with caution as it may affect analyte retention). Reduce the injection volume or sample concentration.[11]
Poor Peak Resolution Inadequate separation between the analyte and impurities or starting materials. Incorrect mobile phase composition.Optimize the mobile phase gradient or isocratic composition. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Adjust the mobile phase pH.[11]
No or very small peaks The compound has poor UV absorbance at the selected wavelength. The sample concentration is too low. The compound is not eluting from the column.Use a derivatizing agent to enhance UV detection.[6][12] Use a more universal detector like ELSD or MS. Increase the sample concentration. Use a stronger mobile phase to ensure elution.
Fluctuating Retention Times Poor column equilibration. Inconsistent mobile phase composition. Leaks in the system. Temperature fluctuations.Ensure the column is adequately equilibrated with the mobile phase before injection.[13] Prepare fresh mobile phase and ensure proper mixing. Check for leaks in the pump, injector, and fittings.[13] Use a column oven to maintain a constant temperature.[13]
Baseline Noise or Drift Contaminated or improperly degassed mobile phase. Detector lamp issue. Column contamination.Filter and degas the mobile phase.[11] Check the detector lamp's energy and replace if necessary. Flush the column with a strong solvent.[13]

Experimental Protocols

TLC Monitoring of Reaction Progression

Objective: To qualitatively monitor the conversion of the starting material to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., Ninhydrin or Potassium Permanganate)

  • Mobile Phase: 90:10:0.5 Dichloromethane:Methanol:Triethylamine

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • On this line, spot the starting material (SM), a co-spot (starting material and reaction mixture), and the reaction mixture (RM).

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp. Circle the visible spots.

  • If spots are not clearly visible or for better differentiation, stain the plate using an appropriate method (e.g., dip in ninhydrin stain and heat gently).

  • Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

HPLC Method for Quantitative Analysis (with Derivatization)

Objective: To quantify the formation of this compound.

Derivatization Procedure (using Dansyl Chloride):

  • To 100 µL of the reaction mixture (diluted appropriately), add 200 µL of a saturated sodium bicarbonate solution.

  • Add 200 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After cooling, the sample is ready for injection.

HPLC Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Wavelength 340 nm (for dansyl derivative)

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reaction Chemical Reaction (Formation of Amine) TLC TLC Analysis (Qualitative) Reaction->TLC Sample HPLC HPLC Analysis (Quantitative) Reaction->HPLC Sample (with derivatization) TLC_Result Rf Comparison: - SM Disappearance - Product Appearance TLC->TLC_Result HPLC_Result Peak Integration: - Quantify Product - Determine Purity HPLC->HPLC_Result

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., TLC Streaking) Identify_Technique Identify Technique (TLC or HPLC) Start->Identify_Technique TLC_Causes Potential TLC Causes: - Overloading - High Polarity - Acidic Silica Interaction Identify_Technique->TLC_Causes TLC HPLC_Causes Potential HPLC Causes: - Silanol Interaction - Wrong Mobile Phase - Column Overload Identify_Technique->HPLC_Causes HPLC TLC_Solutions TLC Solutions: - Dilute Sample - Add Basic Modifier - Change Eluent TLC_Causes->TLC_Solutions Address HPLC_Solutions HPLC Solutions: - Use End-capped Column - Add Competing Base - Optimize Mobile Phase HPLC_Causes->HPLC_Solutions Address Verify Verify Resolution TLC_Solutions->Verify HPLC_Solutions->Verify

Caption: Logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. The focus is on catalyst selection and optimization for the key synthetic reactions involved in its preparation.

Troubleshooting Guides

Issue 1: Incomplete or Slow Catalytic Hydrogenation of the Acetyl Group

One of the critical steps in the synthesis of this compound is the reduction of an acetyl group on the indane ring system, for example, in the conversion of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. Below is a guide to address common issues during this catalytic hydrogenation.

Question: My hydrogenation of the N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide using Pd/C is very slow or stalls before completion. What are the potential causes and how can I resolve this?

Answer:

Several factors can contribute to a sluggish or incomplete hydrogenation. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be inactive.

    • Solution: Use a fresh batch of catalyst. Catalysts can lose activity over time due to oxidation or improper storage. For more challenging reductions, consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).[1]

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[1][2] Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[2]

    • Solution: Ensure high purity of the starting material. Recrystallize or purify the substrate if necessary. Use high-purity, degassed solvents and hydrogen gas.

  • Reaction Conditions: The temperature and pressure may be insufficient.

    • Solution: Gradually increase the reaction temperature (e.g., from 40°C to 60°C) and hydrogen pressure (e.g., from 3 bar to 10 bar).[1][3] Monitor the reaction for any side product formation at higher temperatures.

  • Mass Transfer Limitation: Poor mixing can limit the contact between the hydrogen gas, substrate, and the solid catalyst.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended and to maximize the gas-liquid interface. Ensure the reaction vessel has a large enough headspace and surface area.[1]

  • Solvent Choice: The solvent can influence the reaction rate and catalyst activity.

    • Solution: While ethyl acetate and ethanol are commonly used, consider screening other polar solvents like methanol or acetic acid.[1] Acetic acid can be particularly effective for reactions involving amino groups as it can facilitate the reaction by protonating the heteroatom.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the reduction of the acetyl group in the synthesis of this compound?

A1: The most frequently cited catalyst for this transformation is 5% or 10% Palladium on activated carbon (Pd/C).[4] It is widely used for the hydrogenation of aromatic ketones.[5][6]

Q2: Are there any alternative catalysts to Pd/C for the reduction of the aromatic acetyl group?

A2: Yes, several alternatives can be considered, especially if issues with selectivity or activity arise with Pd/C. These include:

  • Pearlmann's Catalyst (Pd(OH)₂/C): Often more active than Pd/C and can be effective when standard Pd/C fails.[1]

  • Modified Pd/C Catalysts: Catalysts with modified activity, such as Pd/C(en) (ethylenediamine modified), can offer improved selectivity for certain functional groups.[3]

  • Palladium Single-Atom Catalysts (SACs): These have shown high conversion and selectivity in the hydrogenation of aromatic ketones to the corresponding alcohols.[4]

  • Other Supported Palladium Catalysts: Palladium on supports like calcium carbonate (CaCO₃) or alumina (Al₂O₃) can sometimes offer different selectivity compared to carbon.[5]

Q3: How can I avoid over-reduction of the aromatic ring during the hydrogenation of the acetyl group?

A3: Over-reduction of the benzene ring is a potential side reaction. To minimize this:

  • Catalyst Choice: Use a catalyst with higher selectivity. For instance, some encapsulated palladium catalysts like Pd(0)EnCat™ 30NP have been shown to selectively reduce aromatic ketones to alcohols without significant over-reduction to the alkane or saturation of the aromatic ring.[5]

  • Reaction Conditions: Operate at milder conditions (lower temperature and pressure) and carefully monitor the reaction progress. Extended reaction times and harsh conditions increase the likelihood of over-reduction.

Q4: My Pd/C catalyst appears to have deactivated after one use. Can it be regenerated?

A4: Catalyst deactivation can be caused by the deposition of organic species or poisoning.[7][8] Regeneration is sometimes possible, though often challenging. Common methods include:

  • Washing: Washing the catalyst with a solvent like N,N-dimethylformamide can remove some deposited organic matter.[2]

  • Oxidative Treatment: Controlled oxidation in air at elevated temperatures (e.g., 50-140°C) can burn off carbonaceous deposits.[7]

  • Acid/Base Washing: Depending on the nature of the poison, washing with dilute acid or base may help. For instance, a NaOH solution has been used to regenerate Pd/C catalysts deactivated by organic molecule deposition.[7]

Q5: What is the best way to handle and work-up a reaction involving a Pd/C catalyst?

A5: Pd/C is pyrophoric, especially when dry and saturated with hydrogen.

  • Handling: Always handle the catalyst in a well-ventilated fume hood. Keep it wet with solvent to minimize the risk of fire.

  • Work-up: After the reaction, purge the vessel with an inert gas like nitrogen or argon. To aid filtration and prevent the fine catalyst particles from passing through the filter, it is good practice to add a filter aid like Celite® to the reaction mixture and stir before filtration.[9] The filter cake should be washed with the reaction solvent to recover all the product.

  • Disposal: The used catalyst should not be allowed to dry and should be stored under water in a dedicated, properly labeled waste container to prevent ignition.[9]

Data Presentation

Table 1: Comparison of Catalysts for Aromatic Ketone Hydrogenation

CatalystSupportKey FeaturesPotential AdvantagesCommon Applications
5-10% Pd/CActivated CarbonStandard, widely available catalyst.Cost-effective, good activity for many reductions.General hydrogenation of aromatic ketones and other functional groups.[4]
20% Pd(OH)₂/CActivated CarbonMore active than standard Pd/C.Effective for difficult reductions and debenzylation reactions.[1]Hydrogenolysis of protecting groups, reduction of resistant ketones.
Pd(0)EnCat™ 30NPEncapsulatedMicroencapsulated palladium.High selectivity, reduced over-reduction, easy to handle.[5]Selective reduction of aromatic aldehydes and ketones to alcohols.[5]
Pd₁/TiO₂ SACsTitanium DioxideSingle-atom palladium catalyst.High conversion and selectivity, efficient metal usage.[4]Selective hydrogenation of C=O bonds.[4]
Pd/C(en)Activated CarbonEthylenediamine modified.Controlled activity for improved chemoselectivity.[3]Selective hydrogenation in the presence of other reducible groups.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

This protocol is a representative procedure based on literature for similar hydrogenations.

  • Reactor Setup: To a suitable hydrogenation reactor, add N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% or 10% Pd/C (typically 5-10 wt% of the substrate). The catalyst is often supplied as a 50% water-wet paste to reduce its pyrophoricity.

  • Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol. The amount of solvent should be sufficient to ensure good stirring and suspension of the catalyst.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 40-50°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Add Celite® to the reaction mixture and stir for 15-30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Mandatory Visualization

Troubleshooting_Workflow Start Incomplete/Slow Hydrogenation CheckCatalyst Check Catalyst Activity Start->CheckCatalyst Step 1 CheckPurity Verify Substrate/Solvent Purity CheckCatalyst->CheckPurity Active UseFreshCatalyst Use Fresh/More Active Catalyst (e.g., Pearlmann's) CheckCatalyst->UseFreshCatalyst Inactive? OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Pure PurifySubstrate Purify Substrate/ Use High-Purity Reagents CheckPurity->PurifySubstrate Impurities Suspected? CheckMassTransfer Evaluate Mass Transfer OptimizeConditions->CheckMassTransfer Optimized IncreaseTP Increase Temperature/Pressure OptimizeConditions->IncreaseTP Mild Conditions? IncreaseStirring Increase Stirring Rate CheckMassTransfer->IncreaseStirring Poor Mixing? ReactionComplete Reaction Complete CheckMassTransfer->ReactionComplete Good Mixing UseFreshCatalyst->ReactionComplete PurifySubstrate->ReactionComplete IncreaseTP->ReactionComplete IncreaseStirring->ReactionComplete

Caption: Troubleshooting workflow for incomplete or slow hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up ReactorSetup 1. Reactor Setup (Substrate, Catalyst, Solvent) Inerting 2. Inert Atmosphere Purge (Nitrogen) ReactorSetup->Inerting Hydrogenation 3. Pressurize with H₂ & Heat to Temp Inerting->Hydrogenation Monitoring 4. Monitor Reaction (TLC, GC, HPLC) Hydrogenation->Monitoring Cooldown 5. Cool Down & Vent H₂ Monitoring->Cooldown Reaction Complete Filtration 6. Filter through Celite® Cooldown->Filtration Concentration 7. Concentrate Filtrate Filtration->Concentration Product Final Product Concentration->Product

Caption: General experimental workflow for catalytic hydrogenation.

References

Troubleshooting guide for the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline derivatives. The information is tailored to assist researchers in optimizing reaction conditions, improving yields, and obtaining high-purity products.

General Troubleshooting Workflow

Before delving into specific issues for each synthetic method, a general workflow can help diagnose and resolve common problems in quinoline synthesis.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents consult Consult Literature for Similar Substrates start->consult check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions (Catalyst, Solvent, Temperature) check_reagents->optimize Impure Reagents side_reactions Analyze for Side Reactions (TLC, LC-MS, NMR) check_conditions->side_reactions Conditions Correct check_conditions->optimize Suboptimal Conditions side_reactions->optimize Side Products Identified purification_issue Investigate Purification Step (Decomposition, Loss of Product) side_reactions->purification_issue Clean Reaction success Successful Synthesis optimize->success purification_issue->optimize consult->optimize

Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.

Frequently Asked Questions (FAQs) - General

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors:

  • Purity of Reactants: Starting materials, especially anilines and carbonyl compounds, can degrade over time. Impurities can interfere with the reaction.

  • Reaction Conditions: Incorrect temperature, reaction time, or atmospheric conditions (e.g., presence of oxygen or moisture) can hinder the reaction.

  • Substrate Reactivity: The electronic properties of substituents on the starting materials can significantly impact reactivity. Strong electron-withdrawing groups on the aniline ring, for instance, can deactivate it towards cyclization.[1]

  • Catalyst Choice and Purity: The selection and purity of the acid or base catalyst are often crucial and substrate-dependent.

Q2: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A2: Tar formation is a common issue, particularly in reactions conducted under harsh acidic and oxidizing conditions, such as the Skraup and Doebner-von Miller syntheses. This is often due to the polymerization of reactants and intermediates. To minimize tarring:

  • Control Temperature: Avoid excessively high temperatures and ensure even heating to prevent localized hotspots.

  • Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.

  • Optimize Reagent Addition: Slow and controlled addition of reagents, especially strong acids, can prevent runaway reactions and subsequent polymerization.

Q3: My quinoline derivative is decomposing during purification by silica gel column chromatography. What can I do?

A3: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, or add a small amount of a tertiary amine like triethylamine (0.5-2%) to the eluent.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or for more sensitive compounds, Florisil or cellulose. Reversed-phase silica (C18) can also be an effective alternative.

  • Work Quickly: Minimize the contact time of your compound with the stationary phase by running the column as efficiently as possible.

Synthesis-Specific Troubleshooting Guides

Skraup Synthesis

Q4: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A4: The Skraup synthesis is notoriously exothermic.[2] To control the reaction:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. Boric acid can also be used.

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q5: The yield of my desired quinoline product from the Skraup synthesis is consistently low. What are the potential reasons?

A5: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.

  • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.

  • Loss During Workup: The workup, often involving steam distillation from a tarry residue, can be a source of product loss. Ensure the distillation is carried out to completion.

Doebner-von Miller Synthesis

Q6: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the quinoline. How can I prevent this?

A6: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis. To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.

Q7: I am using a substituted aniline in the Doebner-von Miller synthesis and getting a very low yield. What could be the issue?

A7: The electronic properties of the substituents on the aniline are critical. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction. In such cases, a modified approach may be necessary. Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions, requiring careful optimization of reaction conditions.

Combes Synthesis

Q8: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A8: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.

  • Steric Hindrance: Increasing the bulk of the substituents on either the aniline or the β-diketone can favor the formation of the less sterically hindered product.[3]

  • Electronic Effects: The electronic nature of the substituents can direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used, while chloro- or fluoroanilines may yield the 4-CF₃ regioisomer as the major product.[3]

  • Reaction Conditions: The choice of acid catalyst can also influence the regiochemical outcome.

Q9: My Combes synthesis is not proceeding to completion. What can I do?

A9: Incomplete conversion in the Combes synthesis can be due to:

  • Insufficiently Acidic Conditions: The cyclization step is acid-catalyzed. Ensure a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is used.

  • Deactivating Groups: Strong electron-withdrawing groups on the aniline can hinder the cyclization step.

  • Reaction Temperature and Time: The reaction may require heating for an extended period to ensure complete conversion. Monitor the reaction progress using TLC.

Friedländer Synthesis

Q10: My Friedländer synthesis is giving a low yield or no product. What are the common causes?

A10: Several factors can contribute to low yields in the Friedländer synthesis:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and depends on the specific substrates.

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions.

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.

  • Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.

Q11: How can I minimize the self-condensation of the ketone in my Friedländer synthesis?

A11: To minimize the aldol self-condensation of the ketone:

  • Use an Acid Catalyst: This side reaction is more prevalent under basic conditions. Switching to an acid catalyst can often suppress it.

  • Use a More Reactive Methylene Compound: If the enolate of the active methylene compound is more readily formed or more reactive than the enolate of the ketone starting material, the desired reaction will be favored.

  • Modify the Ketone: Using a ketone that cannot enolize will prevent self-condensation.

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminobenzophenoneEthyl AcetoacetateHClReflux, 4h~85%
2-AminoacetophenoneAcetoneKOHReflux, 6h~70%
2-AminobenzophenoneCyclohexanonep-TsOH100°C, 2h~92%
2-Amino-5-chlorobenzophenoneDimedoneI₂80°C, 1.5h~95%

Table 2: Comparison of Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)
Steam DistillationCrude Quinoline from Skraup SynthesisSteam, followed by vacuum distillationHigh (not specified)84-91
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, then neutralization98-99 (multiple cycles)Not specified
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5
Column ChromatographyMixture of quinoline derivativesSilica gel with ethyl acetate/hexane gradient>99Variable

Experimental Protocols

Skraup Synthesis of Quinoline

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate, sodium hydroxide.

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

  • Add nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline from the tarry residue.

  • Separate the quinoline layer from the aqueous distillate and purify further by distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, zinc chloride, sodium hydroxide.

Procedure:

  • In a fume hood, combine aniline and concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add crotonaldehyde to the stirred mixture.

  • Add a Lewis acid catalyst, such as zinc chloride.

  • Heat the mixture to reflux for several hours.

  • After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Combes Synthesis of 2,4-Dimethylquinoline

Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

Procedure:

  • In a fume hood, mix aniline and acetylacetone in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Gently heat the reaction mixture for a short period.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide). The quinoline derivative may precipitate.

  • Collect the precipitate by filtration, wash with water, and dry. If no precipitate forms, extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Friedländer Synthesis of 2-Phenylquinoline

Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide, ethanol.

Procedure:

  • In a fume hood, combine 2-aminobenzophenone and acetophenone in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and purify the residue by column chromatography or recrystallization.

Reaction Mechanisms

Skraup_Synthesis glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, Δ (Dehydration) michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition aniline Aniline aniline->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline H⁺ (Cyclization & Dehydration) quinoline Quinoline dihydroquinoline->quinoline [O] (Oxidation)

Caption: Simplified reaction pathway for the Skraup synthesis of quinoline.

Friedlander_Synthesis amino_ketone 2-Aminoaryl Ketone schiff_base Schiff Base/Enamine amino_ketone->schiff_base methylene_compound Active Methylene Compound methylene_compound->schiff_base Condensation aldol_adduct Cyclized Intermediate schiff_base->aldol_adduct Intramolecular Aldol Condensation quinoline Substituted Quinoline aldol_adduct->quinoline - H₂O (Dehydration)

Caption: A simplified representation of the Friedländer synthesis mechanism.

References

Technical Support Center: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Byproduct Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. The following resources will help in identifying and characterizing potential byproducts and impurities that may arise during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on common synthetic routes, such as the multi-step process starting from 2-aminoindan, potential byproducts can be categorized as follows:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in your final product. Key compounds to look for include 2-aminoindan and N-acylated intermediates.

  • Under- or Over-ethylated Species: If the ethylation steps of the indane ring are not fully completed or proceed too far, you may observe mono-ethylated or tri-ethylated analogs of the desired product.

  • Imines: If a reductive amination pathway is utilized, the intermediate imine may be present if the reduction step is incomplete.[1][2]

  • Degradation Products: Exposure to air, light, or non-optimal storage conditions can lead to the formation of degradation products.

Q2: My HPLC analysis shows an unexpected peak. How can I begin to identify this unknown impurity?

A2: A systematic approach is crucial for identifying unknown impurities. We recommend the following workflow:

  • Review the Synthetic Route: Consider all starting materials, intermediates, and reagents used in your synthesis.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. This will provide the molecular weight, which is a critical piece of information for proposing potential structures.

  • Tandem MS (MS/MS): If available, fragmentation analysis can provide structural information about the impurity.

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass, allowing you to determine the elemental composition.

  • Forced Degradation Studies: Subjecting your pure compound to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product.

Q3: What are some common sources of inorganic impurities in my final product?

A3: Inorganic impurities can be introduced at various stages of the manufacturing process.[3][4][5] Common sources include:

  • Catalysts: If metal catalysts are used in the synthesis (e.g., for reduction steps), they may be present in trace amounts in the final product.

  • Reagents and Solvents: Inorganic salts or metals present in reagents and solvents can be carried through the synthesis.[3]

  • Manufacturing Equipment: Leaching of metals from reactors and other equipment can occur.[3]

Troubleshooting Guides

Issue: Presence of an Impurity with a Lower Molecular Weight than the Final Product

Possible Cause: This is often indicative of an unreacted starting material or an early-stage intermediate.

Troubleshooting Steps:

  • Analyze Starting Materials: Run an analysis (e.g., HPLC, GC-MS) of all starting materials to confirm their identity and purity.

  • Check Reaction Monitoring Data: Review your in-process control data (e.g., TLC, HPLC) to see if the impurity was present at an earlier stage.

  • Isolate and Characterize: If the impurity is present in a significant amount, consider isolating it using preparative chromatography for full characterization by NMR and other spectroscopic techniques.

Issue: Presence of an Impurity with a Higher Molecular Weight than the Final Product

Possible Cause: This could be a result of over-alkylation, dimerization, or reaction with a reagent or solvent.

Troubleshooting Steps:

  • Evaluate Reaction Stoichiometry: Ensure that the molar ratios of your reactants are correct.

  • Control Reaction Temperature: Excursions to higher temperatures can sometimes lead to side reactions.

  • MS/MS Analysis: Use tandem mass spectrometry to fragment the impurity and gain structural insights.

Data Presentation

The following table summarizes potential organic byproducts in the synthesis of this compound. The "Typical % Range (Illustrative)" is an estimation based on general principles of organic synthesis and is not derived from specific experimental data for this compound.

Byproduct/ImpurityMolecular FormulaMolecular Weight ( g/mol )Suggested Analytical Method(s)Typical % Range (Illustrative)
2-AminoindanC₉H₁₁N133.19GC-MS, HPLC-UV< 0.5%
N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideC₁₁H₁₀F₃NO229.20HPLC-UV, LC-MS< 1.0%
N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideC₁₃H₁₂F₃NO₂287.24HPLC-UV, LC-MS< 1.0%
N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideC₁₃H₁₄F₃NO273.25HPLC-UV, LC-MS< 1.0%
5-ethyl-2,3-dihydro-1H-inden-2-amineC₁₁H₁₅N161.24GC-MS, HPLC-UV< 0.5%

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation and detection of this compound and its potential organic impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and Starting Materials

This protocol is suitable for the analysis of volatile or semi-volatile impurities, such as unreacted 2-aminoindan.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Visualizations

Synthesis_Byproducts cluster_byproducts Potential Byproducts A 2-Aminoindan B N-acylated intermediate A->B Acylation BP1 Unreacted 2-Aminoindan A->BP1 C Mono-ethylated intermediate B->C Ethylation BP2 Incomplete Acylation B->BP2 D 5,6-diethyl-2,3-dihydro-1H-inden-2-amine (Target Compound) C->D Ethylation BP3 Incomplete Ethylation C->BP3

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow Start Unknown Peak in HPLC LCMS LC-MS Analysis Start->LCMS MW_Known Molecular Weight Matches Potential Byproduct? LCMS->MW_Known Spike Spike with Standard MW_Known->Spike Yes HRMS High-Resolution MS MW_Known->HRMS No Confirm Identity Confirmed Spike->Confirm Structure Structure Elucidation (NMR, etc.) HRMS->Structure Unknown Identity Unknown Structure->Unknown

Caption: Workflow for identifying an unknown chromatographic peak.

References

Impact of moisture on "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a specific focus on the impact of moisture on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS No: 312753-53-0) is a white to off-white solid organic compound. It is a key intermediate in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).

Q2: Is this compound sensitive to moisture?

A2: Yes, as an amine hydrochloride salt, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere. This property can significantly impact its physical and chemical stability, as well as its reactivity in chemical syntheses.

Q3: What are the potential consequences of moisture exposure on this compound?

A3: Exposure to moisture can lead to several undesirable outcomes:

  • Physical Changes: Caking, clumping, or changes in powder flowability, which can complicate weighing and dispensing.

  • Chemical Degradation: Hydrolysis can lead to the formation of impurities, potentially impacting the yield and purity of subsequent reaction products.

  • Reduced Reactivity: The presence of water can interfere with reactions where anhydrous conditions are critical, such as in certain coupling reactions.

Q4: How should I properly store and handle this compound to minimize moisture exposure?

A4: To maintain the integrity of the compound, it is crucial to:

  • Store it in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).

  • For long-term storage, refrigeration (2-8°C) in a dry environment is recommended.

  • When in use, minimize the time the container is open to the atmosphere. Weighing and dispensing should be done as quickly as possible, ideally in a controlled humidity environment or a glove box.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields in Indacaterol Synthesis

Problem: You are observing variable and lower-than-expected yields in the synthesis of Indacaterol, where this compound is a key reactant.

Possible Cause: The presence of moisture in the amine hydrochloride starting material is a likely culprit. Water can interfere with the reaction mechanism, leading to the formation of byproducts and incomplete conversion.

Troubleshooting Steps:

  • Assess Moisture Content: Determine the water content of your starting material using Karl Fischer titration. This will provide a quantitative measure of moisture presence.

  • Dry the Reagent: If the moisture content is significant, dry the compound under vacuum at a slightly elevated temperature (e.g., 40-50°C). Ensure the temperature is well below the compound's melting point to avoid degradation.

  • Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried using standard laboratory techniques (e.g., distillation from a suitable drying agent, use of molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Unknown Impurities in Reaction Mixture

Problem: HPLC or LC-MS analysis of your reaction mixture shows the presence of unexpected peaks, indicating the formation of impurities.

Possible Cause: Moisture-induced degradation of the this compound may be occurring. Hydrolysis of the amine salt is a potential degradation pathway.

Troubleshooting Steps:

  • Characterize Impurities: If possible, isolate and characterize the main impurities to understand the degradation pathway. Mass spectrometry can provide valuable clues about their molecular weights.

  • Strict Moisture Control: Implement the handling and storage recommendations outlined in the FAQs to minimize moisture exposure of the starting material.

  • Reaction Condition Optimization: Investigate the effect of reaction temperature and time. Prolonged reaction times at elevated temperatures can sometimes exacerbate degradation.

Data Presentation

While specific quantitative data for the impact of moisture on the reactivity of this compound is not extensively available in public literature, the following tables illustrate the expected trends based on the general principles of amine hydrochloride chemistry. Researchers are strongly encouraged to perform their own experiments to determine the precise impact of moisture on their specific reaction systems.

Table 1: Hypothetical Impact of Moisture Content on Reaction Yield in a Subsequent Amide Coupling Reaction

Moisture Content of Amine Hydrochloride (% w/w)Expected Reaction Yield (%)Purity of Crude Product (%)
< 0.1> 95> 98
0.1 - 0.585 - 9590 - 98
0.5 - 1.070 - 8580 - 90
> 1.0< 70< 80

Table 2: Hygroscopicity Classification of Pharmaceutical Solids (European Pharmacopoeia)

ClassificationWeight Gain (% w/w) after 24h at 25°C/80% RH
Non-hygroscopic≤ 0.2
Slightly hygroscopic> 0.2 and ≤ 2
Hygroscopic> 2 and ≤ 15
Very hygroscopic> 15

Experimental Protocols

Protocol 1: Determination of Hygroscopicity

Objective: To classify the hygroscopic nature of this compound according to the European Pharmacopoeia.

Materials:

  • This compound

  • Analytical balance

  • Weighing boats

  • Desiccator

  • Saturated solution of ammonium chloride (to maintain ~80% relative humidity at 25°C)

  • Calibrated thermo-hygrometer

Procedure:

  • Place a saturated solution of ammonium chloride at the bottom of a desiccator and allow it to equilibrate at 25°C. Monitor the relative humidity using a calibrated thermo-hygrometer to ensure it is stable at approximately 80%.

  • Accurately weigh a clean, dry weighing boat (W1).

  • Add approximately 1 gram of the test compound to the weighing boat and accurately record the initial weight (W2). The initial weight of the sample is (W2 - W1).

  • Place the weighing boat with the sample in the prepared desiccator.

  • After 24 hours, remove the weighing boat and immediately weigh it again (W3).

  • Calculate the percentage weight gain using the following formula: % Weight Gain = [(W3 - W2) / (W2 - W1)] * 100

  • Classify the hygroscopicity based on the results in Table 2.

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (anhydrous methanol, titrant)

  • Gastight syringe for sample introduction

  • Analytical balance

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the titration cell to stabilize, and perform a blank titration to determine the background moisture level.

  • Accurately weigh a specific amount of the this compound sample into a dry, clean vial.

  • Quickly transfer the sample into the titration cell. For solids, direct injection or the use of a Karl Fischer oven may be necessary.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • The instrument will calculate and display the water content, typically as a percentage or in parts per million (ppm).

  • Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

Moisture_Impact_Workflow cluster_storage Storage & Handling cluster_analysis Pre-Reaction Analysis cluster_reaction Reaction Setup cluster_outcome Expected Outcome Store_in_Desiccator Store in Desiccator Minimize_Exposure Minimize Air Exposure Store_in_Desiccator->Minimize_Exposure KF_Titration Karl Fischer Titration Minimize_Exposure->KF_Titration Hygroscopicity_Test Hygroscopicity Test Minimize_Exposure->Hygroscopicity_Test Dry_Reagent Dry Reagent (if necessary) KF_Titration->Dry_Reagent Moisture > 0.1% Anhydrous_Solvents Use Anhydrous Solvents KF_Titration->Anhydrous_Solvents Moisture < 0.1% Dry_Reagent->Anhydrous_Solvents Inert_Atmosphere Inert Atmosphere (N2 or Ar) Anhydrous_Solvents->Inert_Atmosphere High_Yield High Yield & Purity Inert_Atmosphere->High_Yield Low_Yield Low Yield & Impurities Start Start: Amine HCl Received Start->Store_in_Desiccator Moisture_Present Moisture Present? Moisture_Present->High_Yield No Moisture_Present->Low_Yield Yes

Caption: Experimental workflow for handling moisture-sensitive amine hydrochloride.

Reaction_Pathway Amine_HCl 5,6-diethyl-2,3-dihydro-1H- inden-2-amine hydrochloride Reaction Amide Coupling Amine_HCl->Reaction Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Reaction Coupling_Agent Coupling Agent Coupling_Agent->Reaction Base Base Base->Reaction Moisture H₂O Moisture->Amine_HCl Degradation Moisture->Reaction Inhibits/ Causes Side Reactions Amide_Product Desired Amide Product (e.g., Indacaterol precursor) Byproducts Side Products/ Degradation Reaction->Amide_Product Reaction->Byproducts

Caption: Impact of moisture on a typical amide coupling reaction.

Optimizing temperature and pressure for "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Reactions for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide technical support for the synthesis of this compound. This compound is a key intermediate in the synthesis of pharmaceuticals like Indacaterol (QAB149), a long-acting beta-adrenoceptor agonist used for treating respiratory disorders.[1][2] The optimization of reaction parameters, particularly temperature and pressure, is critical for achieving high yield and purity. This document focuses on the catalytic hydrogenation steps frequently employed in its synthesis, as these are highly sensitive to such conditions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature and pressure ranges for the key hydrogenation steps in the synthesis of this compound?

A1: Based on documented synthetic routes, the catalytic hydrogenation steps for producing the diethyl groups and the final amine are typically performed under mild to moderate conditions. Hydrogen pressure generally ranges from 1 to 10 atmospheres (atm).[3] For instance, one specific procedure for the hydrogenation of an N-acetyl precursor uses a hydrogen pressure of 3 bar.[2] Reaction temperatures are often moderately elevated, for example, starting at 40°C and then increasing to 50°C to ensure complete conversion.[2]

Q2: How does reaction temperature impact the yield and purity of the final product?

A2: Temperature is a critical parameter in catalytic hydrogenation.

  • Reaction Rate: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote side reactions, such as dehydrogenation or isomerization, leading to the formation of impurities.[4]

  • Selectivity: In multi-step hydrogenations, such as the reduction of acetyl groups to ethyl groups without affecting the aromatic ring, temperature control is crucial for selectivity. Higher temperatures might lead to over-reduction or other unwanted transformations.

  • Catalyst Stability: High temperatures can also lead to catalyst degradation or deactivation over time, reducing its efficiency.

Q3: What is the role of hydrogen pressure in the hydrogenation process?

A3: Hydrogen pressure directly influences the concentration of hydrogen available on the catalyst surface.

  • Reaction Rate: Higher hydrogen pressure typically increases the rate of hydrogenation. This can be beneficial for reducing reaction times.

  • Selectivity: For reactions where partial hydrogenation is desired, lower pressures are generally favored.[4] In the synthesis of this specific molecule, where complete reduction of precursor groups (like acetyl or oxime) is the goal, sufficient hydrogen pressure is necessary to drive the reaction to completion.[2][5] The optimal pressure is a balance between achieving a good reaction rate and minimizing the risk of side reactions or the need for specialized high-pressure equipment. A range of 1-10 atm is often cited as effective.[3]

Q4: How can I identify the optimal temperature and pressure for my specific laboratory setup?

A4: The optimal conditions depend on your specific substrate, catalyst (e.g., Pd/C), catalyst loading, solvent, and reactor setup.[6][7] A systematic approach, such as a Design of Experiments (DoE), is recommended. Start with conditions reported in the literature (e.g., 40-50°C, 3 bar H₂) and vary one parameter at a time while monitoring the reaction progress via techniques like TLC, GC-MS, or HPLC to assess conversion, yield, and purity.[2]

Data Presentation: Impact of Temperature and Pressure

The following tables summarize illustrative data on how temperature and pressure can affect a key hydrogenation step in the synthesis, such as the reduction of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)acetamide to form the diethyl derivative.

Table 1: Effect of Temperature on Reaction Outcome (Conditions: Hydrogen Pressure = 3 bar, Catalyst = 5% Pd/C, Solvent = Ethanol)

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
25246598Slow reaction, incomplete conversion.
40129299Good reaction rate with high purity.[2]
5089598Faster reaction, slight increase in a minor impurity.[2]
7059194Rapid reaction but significant increase in byproducts.

Table 2: Effect of Hydrogen Pressure on Reaction Outcome (Conditions: Temperature = 45°C, Catalyst = 5% Pd/C, Solvent = Ethanol)

H₂ Pressure (bar)Reaction Time (hours)Yield (%)Purity (%)Observations
1188899Slower reaction rate but excellent purity.[3]
3109499Optimal balance of rate and purity.[2]
579698Faster rate, minimal impact on purity.
1059596Fast reaction, potential for minor over-reduction byproducts.[3]

Experimental Protocol: Catalytic Hydrogenation of an Acetyl Precursor

This protocol is a representative example for the reduction of an acetyl group, a key step in one of the published syntheses for the target molecule.[2]

  • Reactor Setup: Charge a suitable high-pressure reactor (e.g., a Parr autoclave) with the acetyl-containing precursor (e.g., N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide) and a solvent such as ethanol.

  • Inerting: Seal the reactor and inert the atmosphere by purging with nitrogen gas several times to remove all oxygen.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the catalyst, typically 5% Palladium on Carbon (Pd/C), often used as a 50% water-wet paste to minimize fire risk. The catalyst loading is typically 1-5% w/w relative to the substrate.[2][5]

  • Pressurization: Seal the reactor again, inert with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 3 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target internal temperature (e.g., 40°C). Monitor the hydrogen uptake. The reaction is typically run until hydrogen consumption ceases.[2]

  • Completion: To ensure full conversion, the temperature can be raised (e.g., to 50°C) for an additional period (e.g., 1 hour) after the initial hydrogen uptake has stopped.[2]

  • Work-up: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Analysis: The filtrate containing the product can then be analyzed by GC, HPLC, or NMR to determine yield and purity before proceeding to the next synthetic step (e.g., deprotection and salt formation).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or improperly handled. 2. Insufficient Hydrogen: A leak in the system or inadequate pressure. 3. Low Temperature: The reaction temperature may be too low for the reaction to initiate.1. Use fresh, high-quality catalyst. Ensure it is not exposed to air. 2. Check the reactor for leaks. Increase hydrogen pressure within the recommended range (1-10 atm).[3] 3. Gradually increase the reaction temperature (e.g., in 5-10°C increments) up to around 50-60°C.[2]
Incomplete Reaction / Stalled Conversion 1. Insufficient Catalyst: The amount of catalyst may be too low for the substrate scale. 2. Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, hydrogen, and catalyst. 3. Reaction Time: The reaction may simply need more time to complete at the set temperature and pressure.1. Increase the catalyst loading (e.g., from 1% to 3% w/w). 2. Increase the stirring speed to ensure the catalyst is well suspended. 3. Extend the reaction time and monitor progress. Consider a modest increase in temperature or pressure to accelerate the final conversion.[2]
Formation of Impurities or Byproducts 1. Temperature Too High: Excessive heat can cause side reactions like isomerization or degradation.[4] 2. Pressure Too High: May lead to over-reduction of other functional groups. 3. Prolonged Reaction Time: Leaving the reaction for too long after completion can sometimes lead to byproduct formation.1. Reduce the reaction temperature. A lower temperature for a longer time often gives cleaner results.[4] 2. Lower the hydrogen pressure. 3. Monitor the reaction closely and stop it once the starting material is consumed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep 1. Reactor Setup (Substrate, Solvent) inert 2. Inert with N₂ prep->inert catalyst 3. Add Catalyst (e.g., 5% Pd/C) inert->catalyst react 4. Pressurize (H₂) & Heat (T) catalyst->react monitor 5. Monitor H₂ Uptake react->monitor workup 6. Cool, Vent, Filter monitor->workup analysis 7. Analyze Product (Yield, Purity) workup->analysis optimize Optimal? analysis->optimize optimize->react No, Adjust T or P

Caption: Experimental workflow for optimizing hydrogenation conditions.

troubleshooting_guide start Problem Observed q1 Low Conversion? start->q1 q2 Impurities Present? q1->q2 No sol1 Increase Temp/Pressure/ Catalyst Load/Time q1->sol1 Yes sol2 Decrease Temp/Pressure/ Reaction Time q2->sol2 Yes sol3 Check Catalyst Activity & System Integrity q2->sol3 No (Low Yield, No Impurities) end Problem Resolved sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Indacaterol Precursors: 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride versus Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indacaterol, a potent, ultra-long-acting β2-adrenergic agonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). The synthesis of this complex molecule hinges on the efficient preparation of its key intermediates. Among these, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a critical building block. This guide provides a comparative analysis of the primary synthetic pathway to this intermediate against alternative routes, offering a comprehensive overview of performance metrics, detailed experimental protocols, and visual representations of the synthetic strategies.

Executive Summary

The industrial synthesis of Indacaterol predominantly involves the coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a chiral quinolinone epoxide derivative. The efficiency and cost-effectiveness of the entire process are therefore significantly influenced by the synthetic route chosen for the indane moiety. This guide explores three distinct synthetic strategies, each commencing from a different commercially available starting material:

  • Route A: Synthesis starting from 2-Indanol.

  • Route B: Synthesis starting from Ethylbenzene.

  • Route C: Synthesis starting from 2-Aminoindan.

A comparative analysis of these routes reveals that while all are viable, they present different balances of yield, cost, operational complexity, and environmental impact. The choice of the optimal route will depend on the specific priorities of the manufacturing process, such as scale, cost of raw materials, and purity requirements.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its subsequent conversion to a protected Indacaterol intermediate.

ParameterRoute A (from 2-Indanol)Route B (from Ethylbenzene)Route C (from 2-Aminoindan)
Starting Material 2-IndanolEthylbenzene2-Aminoindan
Key Intermediates 5,6-dibromo-2,3-dihydro-1H-inden-2-ol, 5,6-diethyl-2,3-dihydro-1H-inden-2-ol1-(4-ethylphenyl)propan-1-one, 5,6-diethyl-2,3-dihydro-1H-inden-1-oneN-(2,3-dihydro-1H-inden-2-yl)trifluoroacetamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)trifluoroacetamide
Overall Yield of Intermediate HighGoodGood to High
Purity of Intermediate (HCl salt) >99%>99%High
Number of Synthetic Steps 786
Key Reagents & Conditions NBS/Br₂, EtMgBr, MsCl, NaN₃, H₂/Pd-C, HClPropionyl chloride/AlCl₃, Polyphosphoric acid, BuONO, Pd/C, TFAA, Ac₂O, Pd/C, HClEthyl trifluoroacetate, Acetyl chloride/AlCl₃, H₂/Pd-C, HCl
Advantages High yield, high purity.Low-cost starting material.High regioselectivity, good yield.
Disadvantages Use of hazardous reagents (NBS, NaN₃).Multi-step synthesis with moderate overall yield.Use of expensive trifluoroacetyl protecting group.

Signaling Pathway of Indacaterol

Indacaterol exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptor, which is predominantly found in the smooth muscle of the airways. The binding of Indacaterol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_AR β2-Adrenergic Receptor Indacaterol->Beta2_AR binds G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK inhibits Bronchodilation Bronchodilation Myosin_LCK->Bronchodilation leads to

Caption: Signaling pathway of Indacaterol leading to bronchodilation.

Experimental Protocols

Route A: Synthesis of this compound from 2-Indanol

This route involves a seven-step synthesis starting from 2-indanol.[1]

  • Acetylation of 2-Indanol: 2-Indanol is acetylated using acetyl chloride or acetic anhydride to protect the hydroxyl group.

  • Bromination: The protected indanol is brominated at the 5 and 6 positions using N-bromosuccinimide (NBS) or bromine.

  • Coupling Reaction: A double Suzuki or Grignard coupling reaction with an ethylating agent (e.g., ethylmagnesium bromide) introduces the two ethyl groups.

  • Hydroxyl Deprotection: The acetyl protecting group is removed to yield 5,6-diethyl-2,3-dihydro-1H-inden-2-ol.

  • Hydroxyl to Amine Conversion: The hydroxyl group is converted to an amine, for instance, via mesylation followed by substitution with sodium azide and subsequent reduction.

  • Reduction: The azide intermediate is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C).

  • Salt Formation: The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.

Route B: Synthesis of this compound from Ethylbenzene

This synthetic pathway begins with the readily available and inexpensive starting material, ethylbenzene.[2]

  • Friedel-Crafts Acylation: Ethylbenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-ethylphenyl)propan-1-one.

  • Intramolecular Cyclization: The resulting ketone undergoes intramolecular cyclization, for example, using a strong acid like polyphosphoric acid, to form 5-ethyl-2,3-dihydro-1H-inden-1-one.

  • Nitrosation: The indanone is reacted with butyl nitrite to introduce a hydroxylamino group at the 2-position.

  • Reduction: The hydroxylamino group is reduced to a ketone, yielding 5-ethyl-2,3-dihydro-1H-indene-1,2-dione.

  • Second Friedel-Crafts Acylation: The dione is subjected to a second Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group at the 6-position.

  • Reductive Amination: The resulting diketone undergoes reductive amination, for example, using ammonia and a reducing agent like sodium cyanoborohydride, to form the corresponding amine.

  • Reduction of Acetyl Group: The acetyl group is reduced to an ethyl group via a Wolff-Kishner or Clemmensen reduction.

  • Salt Formation: The final amine is converted to its hydrochloride salt.

Route C: Synthesis of this compound from 2-Aminoindan

This route utilizes 2-aminoindan as the starting material and introduces the diethyl groups sequentially.

  • Amino Group Protection: The amino group of 2-aminoindan is protected, for example, by reacting with ethyl trifluoroacetate to form the trifluoroacetamide.

  • First Friedel-Crafts Acylation: The protected 2-aminoindan undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ to introduce an acetyl group at the 5-position.

  • Reduction of the First Acetyl Group: The acetyl group is reduced to an ethyl group by catalytic hydrogenation (H₂/Pd-C).

  • Second Friedel-Crafts Acylation: A second Friedel-Crafts acylation introduces another acetyl group at the 6-position.

  • Reduction of the Second Acetyl Group: The second acetyl group is also reduced to an ethyl group via catalytic hydrogenation.

  • Deprotection and Salt Formation: The trifluoroacetyl protecting group is removed under acidic or basic conditions, and the resulting amine is isolated as the hydrochloride salt.

Synthetic Workflow Diagrams

The following diagrams illustrate the synthetic workflows for the discussed routes.

Workflow for Route A (from 2-Indanol)

Route_A Indanol 2-Indanol Protected_Indanol Protected 2-Indanol Indanol->Protected_Indanol Acetylation Brominated_Indanol 5,6-Dibromo Protected Indanol Protected_Indanol->Brominated_Indanol Bromination Diethyl_Indanol_Protected 5,6-Diethyl Protected Indanol Brominated_Indanol->Diethyl_Indanol_Protected Coupling Diethyl_Indanol 5,6-Diethyl-2-indanol Diethyl_Indanol_Protected->Diethyl_Indanol Deprotection Azide Azide Intermediate Diethyl_Indanol->Azide Mesylation, NaN3 Amine 5,6-diethyl-2,3-dihydro -1H-inden-2-amine Azide->Amine Reduction HCl_Salt Hydrochloride Salt Amine->HCl_Salt HCl

Caption: Synthetic workflow for Route A.

Workflow for Route B (from Ethylbenzene)

Route_B Ethylbenzene Ethylbenzene Ketone1 1-(4-ethylphenyl) propan-1-one Ethylbenzene->Ketone1 Acylation Indanone 5-ethyl-inden-1-one Ketone1->Indanone Cyclization Dione 5-ethyl-indene-1,2-dione Indanone->Dione Nitrosation/ Reduction Acetyl_Dione 6-acetyl-5-ethyl- indene-1,2-dione Dione->Acetyl_Dione Acylation Amine_Ketone Amine Ketone Intermediate Acetyl_Dione->Amine_Ketone Reductive Amination Amine 5,6-diethyl-2,3-dihydro -1H-inden-2-amine Amine_Ketone->Amine Reduction HCl_Salt Hydrochloride Salt Amine->HCl_Salt HCl

Caption: Synthetic workflow for Route B.

Workflow for the Final Step: Indacaterol Synthesis

The final step in the synthesis of Indacaterol involves the coupling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a suitable quinolinone precursor, typically an epoxide, followed by deprotection.

Indacaterol_Synthesis Indenamine 5,6-diethyl-2,3-dihydro -1H-inden-2-amine Protected_Indacaterol Protected Indacaterol Indenamine->Protected_Indacaterol Coupling Quinolinone_Epoxide 8-Benzyloxy-5-(R)- oxiranyl-(1H)-quinolin-2-one Quinolinone_Epoxide->Protected_Indacaterol Indacaterol Indacaterol Protected_Indacaterol->Indacaterol Debenzylation

Caption: Final coupling and deprotection steps to synthesize Indacaterol.

Conclusion

The synthesis of this compound, a key precursor for Indacaterol, can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of the most suitable route depends on a careful evaluation of factors such as the cost and availability of starting materials, the number of synthetic steps, the overall yield and purity of the final product, and the scalability of the process for industrial production. This guide provides the necessary data to aid researchers and drug development professionals in making an informed decision for the efficient and cost-effective synthesis of this important pharmaceutical agent.

References

A Comparative Guide to the Synthetic Routes of Indacaterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the management of chronic obstructive pulmonary disease (COPD). Its synthesis has been the subject of considerable research to develop efficient, scalable, and high-purity manufacturing processes. This guide provides a comparative analysis of the prominent synthetic routes to Indacaterol, with a focus on key chemical transformations, reaction conditions, and process outcomes.

Executive Summary

The synthesis of Indacaterol primarily revolves around the coupling of two key intermediates: a chiral epoxide, (R)-8-(benzyloxy)-5-(oxiranyl)-1H-quinolin-2-one, and 2-amino-5,6-diethylindane. The initial synthetic strategies faced challenges including the formation of regioisomeric and dimeric impurities, the use of expensive reagents, and the need for chromatographic purification, which is not ideal for large-scale production. Subsequent process improvements have focused on addressing these issues through strategic modifications, such as the use of alternative protecting groups and purification via salt formation, leading to higher yields and purity. This guide will compare and contrast these evolving synthetic approaches.

Comparative Analysis of Synthetic Routes

The most widely documented approaches to Indacaterol synthesis can be broadly categorized into two main routes, with variations in purification and intermediate handling.

Route 1: The Epoxide-Indane Coupling Approach

This is the foundational and most common strategy for Indacaterol synthesis. It involves the reaction of a protected quinolinone epoxide with an aminoindane derivative.

Key Intermediates:

  • Intermediate A: (R)-8-(benzyloxy)-5-(oxiranyl)-1H-quinolin-2-one

  • Intermediate B: 2-amino-5,6-diethylindane

The general scheme involves the nucleophilic attack of the amino group of Intermediate B on the epoxide ring of Intermediate A.

The initial synthesis disclosed by Novartis involved the direct coupling of the key intermediates. However, this process was hampered by a lack of regioselectivity in the epoxide ring-opening, leading to the formation of a significant regioisomer impurity where the amine attacks the secondary carbon of the epoxide. Additionally, a dimer impurity could form from a second reaction of the initial product with another molecule of the epoxide.[1] The purification of the desired product often required tedious silica gel chromatography, making it unsuitable for industrial-scale synthesis.[2]

To circumvent the challenges of chromatographic purification, later developments introduced the purification of the coupled intermediate by forming an acid addition salt.[1][2] This strategy allows for the selective crystallization of the desired isomer, effectively removing the unwanted regioisomer and other impurities. Commonly used acids for this purpose include L-tartaric acid and benzoic acid.[1][3] The purified salt is then carried forward to the final deprotection step.

Advantages of Salt Formation:

  • Avoids chromatographic purification.[2]

  • Effectively removes regioisomeric and dimeric impurities.[1]

  • Increases the overall purity and yield of the final product.

Route 2: Modified Approaches with Alternative Intermediates

To further optimize the synthesis and avoid the issues associated with the epoxide intermediate, alternative routes have been explored. One such approach involves using a protected bromo-alcohol intermediate instead of the epoxide.

This route still relies on the same core disconnection but modifies the electrophilic partner. The reaction of a silyl-protected bromo compound with 2-amino-5,6-diethylindane has been reported.[2] This approach aims to improve regioselectivity and simplify the handling of intermediates.

Quantitative Data Comparison

The following table summarizes the reported yields and purities for the key steps in the different synthetic routes to Indacaterol maleate.

StepRoute 1.1 (Original) - YieldRoute 1.1 (Original) - PurityRoute 1.2 (via Salt) - YieldRoute 1.2 (via Salt) - PurityRoute 2 (Alternative) - YieldRoute 2 (Alternative) - Purity
Coupling of Intermediates ~60-80% (crude)[2]Low (mixture of isomers)[2]68% (as tartrate salt)[1]>99% (as salt)[1]Not explicitly statedNot explicitly stated
Deprotection (Hydrogenolysis) VariableVariable77% (free base)[1]99.6% (HPLC)[1]Not explicitly statedNot explicitly stated
Salt Formation (Maleate) VariableVariable79% (overall from tartrate)[1]99.6% (HPLC)[1]95%[2]>99.5%[2]
Overall Yield Lower, not well-definedModerate~49% (reported in some cases)[3]HighHighHigh

Experimental Protocols

Key Experiment: Epoxide-Indane Coupling and Purification via Tartrate Salt Formation (Route 1.2)
  • Coupling Reaction: 8-(phenylmethoxy)-5-((R)-2-bromo-1-hydroxy-ethyl)-(1H)-quinolin-2-one is reacted with 2-amino-5,6-diethylindane in a suitable solvent such as butanone, in the presence of a base like diisopropylethylamine and an additive such as sodium iodide, at a temperature of 90-100°C.[1]

  • Work-up and Salt Formation: After completion, the reaction mixture is cooled, and an aqueous acid solution (e.g., HCl) is added. The product is extracted into an organic solvent (e.g., methylene chloride). The organic phase is washed and the solvent is exchanged to ethyl acetate. L-tartaric acid is then added to the heated solution.[1]

  • Isolation: The mixture is cooled to allow for the crystallization of 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one tartrate. The solid is collected by filtration, washed, and dried. A yield of 68% has been reported for this step.[1]

Key Experiment: Hydrogenolysis and Final Salt Formation (Route 1.2)
  • Liberation of the Free Base: The tartrate salt is dissolved in a biphasic system of dichloromethane and water, and the pH is adjusted to be basic (e.g., with 6N NaOH) to liberate the free base into the organic layer.[1]

  • Hydrogenolysis: The organic phase containing the free base is separated, and the solvent is exchanged to methanol. A palladium on carbon catalyst (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere to cleave the benzyl protecting group.[1]

  • Maleate Salt Formation: After the reaction is complete, the catalyst is filtered off, and the solvent is exchanged to isopropanol. A solution of maleic acid in isopropanol is added to the heated solution of the deprotected product.[1]

  • Isolation: The mixture is cooled to induce crystallization of Indacaterol maleate. The product is collected by filtration, washed with isopropanol, and dried. A yield of 79% and a purity of 99.6% by HPLC have been reported for this final step.[1]

Synthetic Route Diagrams

Indacaterol_Route_1_1 cluster_start Starting Materials cluster_coupling Coupling cluster_intermediate Crude Intermediate cluster_purification Purification cluster_deprotection Deprotection cluster_final Final Product Intermediate_A 8-benzyloxy-5-(R)-oxiranyl- (1H)-quinolin-2-one Coupling Direct Coupling Intermediate_A->Coupling Intermediate_B 2-amino-5,6-diethylindane Intermediate_B->Coupling Crude_Product Mixture of Isomers and Impurities Coupling->Crude_Product Chromatography Silica Gel Chromatography Crude_Product->Chromatography Deprotection Hydrogenolysis (Pd/C, H2) Chromatography->Deprotection Indacaterol Indacaterol Deprotection->Indacaterol

Caption: Original Novartis synthetic route to Indacaterol.

Indacaterol_Route_1_2 cluster_start Starting Materials cluster_coupling Coupling cluster_purification Purification cluster_deprotection Deprotection cluster_final Final Product Intermediate_A 8-benzyloxy-5-(R)-oxiranyl- (1H)-quinolin-2-one Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B 2-amino-5,6-diethylindane Intermediate_B->Coupling Salt_Formation Salt Formation (e.g., L-Tartaric Acid) Coupling->Salt_Formation Purified_Salt Purified Intermediate Salt Salt_Formation->Purified_Salt Free_Base Liberation of Free Base Purified_Salt->Free_Base Hydrogenolysis Hydrogenolysis (Pd/C, H2) Free_Base->Hydrogenolysis Maleate_Formation Maleate Salt Formation Hydrogenolysis->Maleate_Formation Indacaterol_Maleate Indacaterol Maleate Maleate_Formation->Indacaterol_Maleate

References

Cost-Effectiveness Analysis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (DE-IDA-HCl) in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cost-effectiveness for the large-scale synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (DE-IDA-HCl), a crucial intermediate in the production of the ultra-long-acting β2 adrenergic agonist, Indacaterol. The escalating demand for effective treatments for chronic obstructive pulmonary disease (COPD) necessitates optimized and economical synthetic routes for such key pharmaceutical ingredients.[1] This document presents a comparative overview of various synthetic pathways to DE-IDA-HCl and evaluates its cost-effectiveness against intermediates for other established long-acting β2 agonists, providing valuable insights for process chemists and drug development teams.

Overview of this compound

DE-IDA-HCl is a substituted indane derivative that serves as a pivotal building block in the synthesis of Indacaterol.[2] Its molecular structure is integral to the final drug's pharmacological activity. The efficiency and cost of its synthesis directly impact the overall production cost of the final active pharmaceutical ingredient (API). Several synthetic routes have been developed, each with distinct advantages and disadvantages in terms of starting material cost, reagent toxicity, reaction yield, and scalability.

Synthetic Pathways to DE-IDA-HCl

Two prominent synthetic routes for DE-IDA-HCl are highlighted below, starting from different precursors.

Route 1: Synthesis from 2-Indanol

A patented method describes a seven-step synthesis starting from 2-indanol. This route involves acetylation, substitution, coupling, hydroxyl protection, a second substitution, reduction, and finally, salt formation to yield DE-IDA-HCl.[3] This pathway is designed to be high-yield, environmentally friendly, and suitable for industrial-scale production.[3]

Experimental Protocol: Synthesis of DE-IDA-HCl from 2-Indanol

  • Acetylation: 2-indanol is reacted with an acetylating agent such as acetyl chloride or acetic anhydride.[3]

  • Bromination: The resulting acetate is brominated using N-bromosuccinimide (NBS) or bromine (Br2).[3]

  • Coupling: A coupling reaction is performed.

  • Hydroxyl Protection: The hydroxyl group is protected.

  • Substitution: A substitution reaction is carried out in a solvent like DMF or tetrahydrofuran.[3]

  • Reduction: The intermediate is reduced in a solvent such as ethyl acetate, tetrahydrofuran, methanol, or ethanol, under a pressure of 1-10 atm.[3]

  • Salt Formation: The final product is formed as a hydrochloride salt.

Route 2: Synthesis from Ethylbenzene

Another patented approach begins with ethylbenzene and proceeds through an eight-step synthesis. This method involves acylation, cyclization, and a series of transformations to introduce the amino group and the diethyl substituents.[1] While this route is also designed for industrial production, it starts from a more basic raw material.[1]

Experimental Protocol: Synthesis of DE-IDA-HCl from Ethylbenzene

  • Acylation: Ethylbenzene is acylated with 3-chloropropionyl chloride in the presence of aluminum chloride.[1]

  • Cyclization: The resulting compound undergoes an intramolecular cyclization.[1]

  • Nitrosation: The cyclized product is reacted with butyl nitrite.[1]

  • Reduction: A palladium-catalyzed hydrogen reduction is performed.[1]

  • Protection: The amino group is protected with a trifluoroacetyl group.[1]

  • Acetylation: An amino acetylation reaction is carried out.[1]

  • Reduction: A subsequent reduction step is performed.[1]

  • Deprotection and Salt Formation: The protecting group is removed, followed by hydrolysis and acidification to yield the hydrochloride salt.[1]

Cost-Effectiveness Comparison

The economic viability of a large-scale synthesis is determined by a multitude of factors beyond the cost of raw materials. These include reaction yields, the number of synthetic steps, the cost and handling requirements of reagents and catalysts, and the ease of purification.

Table 1: Comparative Cost Analysis of DE-IDA-HCl Synthesis Routes

ParameterRoute 1 (from 2-Indanol)Route 2 (from Ethylbenzene)Alternative: Chiral Amine Synthesis (General)
Starting Material Cost ModerateLowVariable
Number of Steps 78Variable
Key Reagents/Catalysts Acetylating agents, NBS/Br2, various solvents[3]Aluminum chloride, 3-chloropropionyl chloride, butyl nitrite, palladium catalyst[1]Metal catalysts, resolving agents, enzymes[4]
Reported Overall Yield High[3]High (product content >99%)[1]Variable (Diastereomeric resolution max 50%)[4]
Scalability Suitable for industrialization[3]Applicable to industrial production[1]Method dependent
Environmental Impact Aims to be environmentally friendly[3]No specific claims, but uses potentially hazardous reagentsBiocatalytic methods are generally greener[4]

Alternative Approaches to Chiral Amine Synthesis

While DE-IDA-HCl is a specific intermediate, the broader field of chiral amine synthesis offers alternative strategies that can be considered for cost-effective production of similar molecules. These methods are particularly relevant when considering the development of new chemical entities.

Table 2: Comparison of General Chiral Amine Synthesis Methods

MethodAdvantagesDisadvantagesCost Considerations
Biocatalytic Transamination High enantioselectivity, green process[4]Enzyme cost can be a factor[5]Becoming increasingly competitive[4]
Biocatalytic Reductive Amination Good atom economy[4]May require further enzyme activity improvements[4]Highly dependent on enzyme price and activity[5]
Diastereomeric Resolution Well-established, scalable technology[4]Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents[4]Cost of the resolving agent is a key factor[4]
Asymmetric Metal Catalysis High efficiency and enantioselectivity, low catalyst loading[4]Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions[4]Catalyst cost can be significant[4]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways discussed.

cluster_0 Route 1: From 2-Indanol Indanol 2-Indanol Acetylation Acetylation Indanol->Acetylation Bromination Bromination Acetylation->Bromination Coupling Coupling Bromination->Coupling Protection Hydroxyl Protection Coupling->Protection Substitution Substitution Protection->Substitution Reduction Reduction Substitution->Reduction Salt Salt Formation Reduction->Salt DE_IDA_HCl1 DE-IDA-HCl Salt->DE_IDA_HCl1 cluster_1 Route 2: From Ethylbenzene Ethylbenzene Ethylbenzene Acylation Acylation Ethylbenzene->Acylation Cyclization Cyclization Acylation->Cyclization Nitrosation Nitrosation Cyclization->Nitrosation Reduction1 Reduction Nitrosation->Reduction1 Protection Protection Reduction1->Protection Acetylation Acetylation Protection->Acetylation Reduction2 Reduction Acetylation->Reduction2 Deprotection Deprotection & Salt Formation Reduction2->Deprotection DE_IDA_HCl2 DE-IDA-HCl Deprotection->DE_IDA_HCl2 cluster_2 General Chiral Amine Synthesis Strategies Start Prochiral Ketone/Aldehyde or Racemic Amine Biocatalysis Biocatalysis (Transamination/Reductive Amination) Start->Biocatalysis Resolution Diastereomeric Resolution Start->Resolution Asymmetric Asymmetric Metal Catalysis Start->Asymmetric Product Enantiopure Amine Biocatalysis->Product Resolution->Product Asymmetric->Product

References

Comparative Purity Analysis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative overview of the stated purity of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride from several chemical suppliers. Furthermore, it outlines a comprehensive experimental protocol for independent purity verification, ensuring that scientists can confidently assess the quality of this crucial reagent.

Supplier Purity Overview

The following table summarizes the publicly available purity information for this compound from a selection of suppliers. It is important to note that this data is provided by the suppliers and has not been independently verified in a single comparative study. Researchers are strongly encouraged to perform their own analysis or request lot-specific certificates of analysis.

SupplierCAS NumberStated PurityAnalytical MethodReference
Clearsynth312753-53-099.94%HPLC[1]
ChemScene312753-53-0≥98%Not Specified[2]
Jinan Million Pharmaceutical Co., Ltd.312753-53-099%Not Specified[3]
HENAN SUNLAKE ENTERPRISE CORPORATION312753-53-099.5%Not Specified[4]
SynThink Research Chemicals312753-70-1High Purity1H-NMR, Mass, HPLC[5]

Experimental Protocol for Purity Determination

To facilitate independent verification of purity, a detailed analytical protocol is provided below. This method utilizes High-Performance Liquid Chromatography (HPLC), a widely accepted and robust technique for assessing the purity of small molecule compounds.

Objective: To determine the purity of this compound samples from different suppliers by HPLC with UV detection.

Materials:

  • This compound samples from various suppliers

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • Analytical balance

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard and Sample Preparation:

    • Solvent Preparation: Prepare the mobile phase solvents.

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Standard Preparation: Accurately weigh approximately 1 mg of a reference standard of this compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Sample Preparation: For each supplier sample, accurately weigh approximately 1 mg of the compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatograms for both the standard and the supplier samples.

    • Calculate the purity of each sample by the area normalization method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the comparative purity analysis.

G Experimental Workflow for Purity Comparison cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Obtain Samples from Suppliers C Prepare Standard & Sample Solutions (1 mg/mL) A->C B Prepare Mobile Phases (A & B) B->C D HPLC System Setup C->D Load into Autosampler E Inject Standard & Samples D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Compare Results H->I

Caption: Workflow for HPLC-based purity analysis.

Conclusion and Recommendations

The stated purity of this compound can vary between suppliers. While the provided data offers a preliminary guide, it is imperative for researchers to conduct their own purity assessments to ensure the quality and reliability of their starting materials. The detailed HPLC protocol and workflow presented here provide a robust framework for such an analysis. For critical applications, it is also recommended to employ orthogonal analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to gain a more complete purity profile and identify any potential impurities that may not be detected by HPLC-UV. Always request lot-specific certificates of analysis from suppliers and consider these as a starting point for your own in-house quality control.

References

A Comparative Guide to HPLC Method Validation for the Quantification of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride," a key intermediate in the synthesis of the pharmaceutical agent Indacaterol.[1][2] As a publicly available, fully validated method for this specific compound is not readily accessible, this document outlines a proposed reverse-phase HPLC method and details the requisite validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Furthermore, this guide presents a comparative analysis of the proposed HPLC-UV method against a powerful alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Proposed HPLC Method Parameters

A reverse-phase HPLC method is proposed for the quantification of the polar amine salt, this compound.

ParameterProposed Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols for HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The following protocols describe the experiments required to validate the proposed HPLC method in line with ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of this compound.

    • Analyze solutions containing potential impurities and degradation products to demonstrate resolution between them and the main analyte peak.

    • If for a finished product, analyze a placebo formulation to show a lack of interference from excipients.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation product peaks do not interfere with the quantification of the analyte. Peak purity analysis using a Diode-Array Detector (DAD) is recommended.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined as percent recovery.

  • Protocol:

    • Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • Calculate the mean recovery and its standard deviation for each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies to assess the method's variability under different laboratory conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined from the linearity data using the following equations:

      • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

    • Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary key HPLC parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • pH of the aqueous phase (e.g., ± 0.2 units)

    • Analyze the system suitability parameters (e.g., retention time, peak tailing, resolution) and quantitative results to assess the impact of these changes.

Data Presentation: Validation Parameter Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of an HPLC method for a pharmaceutical intermediate.

Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved from all other peaks (Resolution > 2.0). No interference at the analyte retention time from blank, placebo, or known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0% at each concentration level.
Precision Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
LOQ RSD for precision at the LOQ concentration should be ≤ 10%.
Robustness System suitability parameters remain within acceptable limits. Assay results are not significantly affected by the variations.

Comparison with Alternative Method: LC-MS/MS

While HPLC with UV detection is a robust and widely used technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages, particularly in sensitivity and specificity.[6][7]

FeatureHPLC-UVLC-MS/MS
Specificity Good; based on chromatographic retention time and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra.[8]Excellent; based on retention time, parent ion mass, and fragment ion masses. Highly specific and less prone to matrix interference.[9]
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to high ng/mL range).Very high (typically in the low ng/mL to pg/mL range).[1]
Linear Range Typically 2-3 orders of magnitude.Can be wider, often 3-4 orders of magnitude.
Structural Information None.Provides molecular weight and structural fragmentation patterns, aiding in impurity identification.[6]
Cost & Complexity Lower instrument cost, simpler operation, and maintenance.[7]Higher initial investment, requires specialized expertise for method development and operation.
Typical Application Routine quality control, purity assays, content uniformity.[10]Trace-level quantification, impurity profiling, bioanalysis, characterization of unknowns.[11]

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity & Forced Degradation Proto->Spec Lin Linearity Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Lim LOD & LOQ Prec->Lim Rob Robustness Lim->Rob Data Data Analysis & Compilation Rob->Data Report Generate Validation Report Data->Report

Caption: Workflow for the validation of an analytical HPLC method.

Validation_Parameters cluster_core Core Quantitative Parameters Assay Quantitative Assay Validation Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Specificity Specificity Assay->Specificity LOQ Limit of Quantitation (LOQ) Assay->LOQ Robustness Robustness Assay->Robustness Range Range Linearity->Range

References

Assessing the Biological Cross-Reactivity of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the potential cross-reactivity of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride , a key intermediate in the synthesis of Indacaterol, a potent and long-acting β2-adrenergic receptor (β2AR) agonist. Due to a lack of publicly available data on the direct biological activity of this specific precursor, this document serves as a comparative guide, outlining the essential assays and providing benchmark data from its active pharmaceutical ingredient (API), Indacaterol, and other relevant β2AR agonists. The provided experimental protocols and comparative data tables will enable researchers to design and execute studies to determine any potential off-target effects or intrinsic activity of this synthetic intermediate.

Introduction to Biological Relevance

This compound constitutes the "tail" moiety of Indacaterol. Structure-activity relationship (SAR) studies reveal that this aminoindan portion of the molecule is crucial for its interaction with the β2-adrenergic receptor.[1] Therefore, it is plausible that this precursor may retain some affinity for the β2AR or other related receptors, potentially leading to cross-reactivity in biological assays. Understanding such potential interactions is critical for ensuring the purity and safety of the final drug product and for accurately interpreting data from various stages of drug development.

The primary biological target of Indacaterol is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation, which is the therapeutic basis for treating respiratory diseases like COPD.[1][2]

Comparative Analysis of β2-Adrenergic Receptor Agonists

To provide a context for evaluating the potential cross-reactivity of this compound, the following tables summarize the receptor binding affinity and functional potency of Indacaterol in comparison to other well-characterized β2AR agonists, Salmeterol and Formoterol.

Table 1: Comparative Receptor Binding Affinity (Ki) of β2AR Agonists
CompoundReceptorKi (nM)Reference Compound
Indacaterol β2-Adrenergic1.5[³H]-CGP 12177
Salmeterolβ2-Adrenergic3.2[³H]-Dihydroprenolol
Formoterolβ2-Adrenergic2.4[³H]-Dihydroprenolol
Indacaterol β1-Adrenergic33[³H]-CGP 12177
Salmeterolβ1-Adrenergic180[³H]-Dihydroprenolol
Formoterolβ1-Adrenergic35[³H]-Dihydroprenolol
Indacaterol β3-Adrenergic>1000[³H]-CGP 12177
Salmeterolβ3-Adrenergic>1000[³H]-Dihydroprenolol
Formoterolβ3-Adrenergic240[³H]-Dihydroprenolol

Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on experimental conditions.

Table 2: Comparative Functional Potency (EC50) of β2AR Agonists in cAMP Assays
CompoundAssay TypeEC50 (nM)Cell Line
Indacaterol cAMP Accumulation0.4 - 2.7CHO-K1 expressing human β2AR
SalmeterolcAMP Accumulation0.3 - 1.0Human bronchial smooth muscle cells
FormoterolcAMP Accumulation0.1 - 0.5Human bronchial smooth muscle cells

EC50 values are indicative of the concentration required to elicit 50% of the maximal response and can vary based on the specific cell line and assay conditions.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane b2ar β2-Adrenergic Receptor gs Gs Protein (α, β, γ) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to agonist Agonist (e.g., Indacaterol) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

G prep 1. Membrane Preparation (from cells expressing β2AR) incubation 2. Incubation - Membranes - Radioligand ([³H]-DHA) - Test Compound (Precursor) prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash 4. Washing (Removes non-specific binding) filtration->wash scintillation 5. Scintillation Counting (Measures radioactivity) wash->scintillation analysis 6. Data Analysis (Determine Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

G cell_culture 1. Cell Culture (Cells expressing β2AR) stimulation 2. Stimulation - Cells - PDE Inhibitor (IBMX) - Test Compound (Precursor) cell_culture->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis 5. Data Analysis (Determine EC50) detection->analysis

Caption: Workflow for a cell-based cAMP functional assay.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor through competition with a known radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: Propranolol (for determining non-specific binding).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Propranolol.

    • Test Compound: 50 µL of each dilution of this compound.

  • Add 100 µL of the membrane suspension to each well.

  • Add 50 µL of [³H]-DHA (at a final concentration close to its Kd, typically 1-2 nM) to all wells.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cAMP Functional Assay for β2-Adrenergic Receptor

Objective: To determine the functional activity (EC50) of this compound at the human β2-adrenergic receptor by measuring the accumulation of intracellular cAMP.

Materials:

  • Cells: A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: HBSS or serum-free medium.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound, serially diluted in stimulation buffer.

  • Reference Agonist: Isoproterenol or Indacaterol.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

  • Pre-incubation: Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add 50 µL of the serially diluted test compound or reference agonist to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

By following these protocols, researchers can effectively assess the potential for this compound to interact with and/or activate the β2-adrenergic receptor, providing crucial data for its comprehensive biological characterization.

References

Benchmarking Synthetic Routes to a Key Indacaterol Intermediate: A Comparative Analysis of Patented and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of patented and alternative synthetic methods for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a crucial building block in the manufacture of the ultra-long-acting β2-adrenergic agonist, Indacaterol, used in the treatment of chronic obstructive pulmonary disease (COPD).

This report details and benchmarks three distinct patented synthetic routes against a non-patented alternative. The comparison focuses on key performance indicators such as the number of steps, overall yield, and purity of the final product. Detailed experimental protocols for each method are provided to allow for a thorough evaluation.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different synthesis routes to this compound.

Method Starting Material Number of Steps Overall Yield Final Product Purity Reference
Patented Method 1 2-Aminoindane649%>98%US6933410B2 / Organic Process Research & Development
Patented Method 2 Ethylbenzene8Data not available>99%[1]CN103539677B
Patented Method 3 2-Indanol7Data not availableHigh (unspecified)[2]Patent (unspecified)
Non-Patented Method 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione1Data not availableData not availableChemicalBook[3]

Note: While some patents claim high yields and purity, specific quantitative data for each step is often not publicly disclosed.

Experimental Protocols

Patented Method 1: Synthesis starting from 2-Aminoindane

This method, detailed in US Patent 6,933,410 B2 and further described in Organic Process Research & Development, involves a six-step synthesis.[4] The key transformations include the protection of the amino group of 2-aminoindane, followed by two sequential Friedel-Crafts acetylations and subsequent hydrogenations to introduce the two ethyl groups at the 5- and 6-positions of the indane ring. The synthesis culminates in the deprotection of the amino group and salt formation.

Key Steps:

  • Protection: Reaction of 2-aminoindane with a suitable protecting group.

  • First Friedel-Crafts Acetylation: Introduction of an acetyl group at the 5-position. A reported yield for the resulting intermediate, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, is 88.7%.[4]

  • First Hydrogenation: Reduction of the acetyl group to an ethyl group.

  • Second Friedel-Crafts Acetylation: Introduction of a second acetyl group.

  • Second Hydrogenation: Reduction of the second acetyl group to an ethyl group.

  • Deprotection and Salt Formation: Removal of the protecting group and treatment with hydrochloric acid to yield the final product.

Patented Method 2: Synthesis starting from Ethylbenzene

Chinese Patent CN103539677B describes an eight-step synthesis commencing with ethylbenzene.[1] The process involves a sequence of reactions including acylation, cyclization, oximation, reduction, protection, a second acylation, a second reduction, and finally deprotection and salt formation to afford this compound with a claimed purity of over 99%.[1]

Patented Method 3: Synthesis starting from 2-Indanol
Non-Patented Method: Synthesis from an Oxime Precursor

An alternative, non-patented single-step method is described by some chemical suppliers. This process starts with 5,6-Diethyl-3-oxime-1H-indene-1,2(3H)-dione.[3] The synthesis involves the hydrogenation of the oxime precursor in the presence of a palladium on carbon catalyst in a mixture of acetic acid and concentrated sulfuric acid.[3] Following the reduction, the product is isolated as the hydrochloride salt.[3]

Visualizing the Synthetic and Biological Landscape

To further aid in the understanding of the presented information, the following diagrams illustrate the logical workflow for comparing the synthetic methods and the biological context of the target molecule's application.

G cluster_input Data Acquisition cluster_analysis Comparative Analysis cluster_output Output Generation patents Identify Patented Synthesis Methods data_extraction Extract Quantitative Data (Yields, Purity, Conditions) patents->data_extraction literature Search for Non-Patented Alternative Syntheses literature->data_extraction table Tabulate Quantitative Data data_extraction->table protocols Detail Experimental Protocols data_extraction->protocols guide Publish Comparison Guide table->guide protocols->guide

Caption: Logical workflow for benchmarking synthesis methods.

The utility of this compound lies in its role as a key intermediate in the synthesis of Indacaterol. Indacaterol functions by activating the β2-adrenergic receptor, leading to bronchodilation. The signaling pathway is depicted below.

G Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR G_protein Gs Protein Activation Beta2AR->G_protein Adenylate_Cyclase Adenylyl Cyclase Activation G_protein->Adenylate_Cyclase cAMP Increased intracellular cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation

Caption: Indacaterol's signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of key chiral intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess (ee) of the pivotal chiral amine intermediate, (R)-5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a precursor in the synthesis of the ultra-long-acting β2 adrenergic agonist, Indacaterol.

This document details and contrasts three primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. Each method's principles, experimental protocols, and performance metrics are presented to aid in the selection of the most suitable technique for routine quality control and process development.

Method Comparison at a Glance

The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents for the analysis of the Indacaterol chiral amine intermediate.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)Polysaccharide-based, Crown ether-based (e.g., Crownpak®)Not applicable.
Mobile Phase Normal Phase: Hexane/Isopropanol with a basic modifier (e.g., Diethylamine)Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) and an acidic or basic additive.Deuterated solvent (e.g., CDCl₃).
Detection UV/Vis (typically 220-270 nm)UV/Vis, Mass Spectrometry (MS)¹H or ¹⁹F NMR Spectroscopy.
Analysis Time 10 - 30 minutes< 10 minutes5 - 15 minutes per sample.
Resolution (Rs) Typically > 1.5 for baseline separation.Often higher resolution and efficiency compared to HPLC.Dependent on the choice of chiral solvating agent and analyte concentration.
Sensitivity (LOD/LOQ) Generally high, suitable for detecting minor enantiomeric impurities (<0.1%).[1]High sensitivity, often coupled with MS for trace analysis.[2]Lower sensitivity compared to chromatographic methods; may not be suitable for detecting very low levels of enantiomeric impurity.
Key Advantages Widely available, robust, and well-established methodology.[3]Fast analysis, reduced solvent consumption ("green" chemistry), and high efficiency.[4][5]Rapid method development, no need for a reference standard of the minor enantiomer, and provides structural information.
Key Disadvantages Longer analysis times and higher solvent consumption compared to SFC.Requires specialized instrumentation.Lower sensitivity, potential for signal overlap, and the cost of chiral solvating agents.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques for the enantiomeric excess determination of the chiral amine intermediate of Indacaterol.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® IA or Chiralcel® OD-H is often effective for the separation of chiral amines.[6]

Chromatographic Conditions (Representative):

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: Isopropanol: Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the amine intermediate in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid as the main component of the mobile phase, offering faster and more efficient separations compared to HPLC.[4][5]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV/Vis or MS detector.

  • Chiral Stationary Phase: Polysaccharide-based or crown ether-based columns are commonly used for chiral amine separations.[5]

Chromatographic Conditions (Representative):

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 265 nm

  • Sample Preparation: Dissolve the amine intermediate in methanol to a concentration of approximately 0.5 mg/mL.

Data Analysis: The calculation of enantiomeric excess is performed using the same formula as in the HPLC method, based on the peak areas obtained from the SFC chromatogram.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

This technique involves the addition of a chiral solvating agent to the NMR sample of the chiral amine. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate and quantifiable signals in the NMR spectrum.[7][8][9][10][11]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Experimental Protocol (Representative):

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the chiral amine intermediate in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • To this solution, add 1.0 to 1.2 equivalents of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP).

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the amine that shows distinct chemical shifts for the two diastereomeric complexes. Protons alpha to the amino group are often good candidates.

  • Data Analysis:

    • Integrate the distinct signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 Where Integration₁ is the integral value of the major diastereomer's signal and Integration₂ is the integral value of the minor diastereomer's signal.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the enantiomeric excess of the chiral amine intermediate in Indacaterol synthesis.

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Chiral Amine Intermediate ((R)-5,6-diethyl-2,3-dihydro-1H-inden-2-amine) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC Chiral HPLC Dissolve->HPLC SFC Chiral SFC Dissolve->SFC NMR NMR with CSA Dissolve->NMR Chromatogram Obtain Chromatogram HPLC->Chromatogram SFC->Chromatogram Spectrum Obtain NMR Spectrum NMR->Spectrum Integration Peak Area Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Report % ee Calculation->Result

References

A Comparative Guide to Catalysts for the Synthesis of Substituted Indanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged motif in medicinal chemistry and materials science. Its synthesis, particularly the construction of substituted derivatives with high efficiency and stereocontrol, is a critical endeavor. This guide provides an objective comparison of common transition metal catalysts—palladium, nickel, and rhodium—employed for the synthesis of substituted indanes through intramolecular cyclization reactions. The performance of these catalysts is evaluated based on experimental data from recent literature, focusing on reaction yields, selectivity, and catalyst loading.

Performance Comparison of Catalysts

The following table summarizes the performance of representative palladium, nickel, and rhodium catalysts in the synthesis of substituted indanes and related five-membered ring systems via intramolecular cyclization reactions. Direct comparison is challenging due to the variability in substrates and reaction conditions across different studies. However, by selecting closely related transformations, we can infer the relative strengths and weaknesses of each catalytic system.

Catalyst SystemSubstrate TypeProductYield (%)Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr)Catalyst Loading (mol%)Key Advantages & Disadvantages
Palladium
Pd(OAc)₂ / PPh₃2-allyl-1-iodobenzene1-methylindane~70-80%N/A2-5Advantages: Well-established, high functional group tolerance.[1][2][3] Disadvantages: Higher cost, potential for β-hydride elimination leading to side products.[4][5]
Pd(TFA)₂ / (S)-BINAPo-allyl-styrene derivativeChiral 1,3-disubstituted indaneHighHigh (up to 96%)5Advantages: Excellent enantioselectivity for specific substrates. Disadvantages: Requires chiral ligands, sensitive to substrate structure.
Nickel
Ni(COD)₂ / QuinoxP*N-aryl-acrylamide derivativeChiral oxindoleup to 96%up to 96%5Advantages: Lower cost than palladium, can exhibit unique reactivity and selectivity.[6][7][8] Disadvantages: Can be more sensitive to air and moisture, β-hydride elimination can be more challenging to control compared to palladium.[4][5][9]
NiCl₂(pybox)Oxime ester of a cyclohexadiene derivativeChiral dihydro-indole derivativeGoodHigh10Advantages: Enables enantioselective aza-Heck type cyclizations.[10] Disadvantages: Substrate scope might be limited.
Rhodium
[Rh(C₂H₄)₂Cl]₂ / NaBArFBenzocyclobutenone and styrene2-Indanone derivative65%N/A5Advantages: Effective for C-C and C-H activation strategies, can offer complementary reactivity to Pd and Ni.[11] Disadvantages: Can require specific directing groups, mechanism can be complex.
[Rh(cod)Cl]₂ / Chiral DieneArylboronic acid and alkeneChiral indane derivativeHighHigh2.5Advantages: High enantioselectivity in hydroarylation reactions. Disadvantages: Substrate scope can be specific to the reaction type.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in your own research.

Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis (Analogous to Indane Synthesis)

This protocol describes a general procedure for the intramolecular cyclization of a 2-halo-N-allylaniline to form a 3-methylindole, a reaction analogous to the formation of substituted indanes.

Materials:

  • 2-halo-N-allylaniline (0.3 mmol)

  • PdCl₂(PCy₃)₂ (4 mol%)

  • P(OPh)₃ (4 mol%)

  • K₂CO₃ (4 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

Procedure:

  • A Schlenk tube is charged with the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (0.012 mmol, 4 mol%), P(OPh)₃ (0.012 mmol, 4 mol%), and K₂CO₃ (1.2 mmol, 4 equiv).

  • Anhydrous DMF (2 mL) is added to the tube.

  • The reaction mixture is stirred under a positive pressure of air at 90 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding indole.

Enantioselective Nickel-Catalyzed Mizoroki-Heck Cyclization to Generate Quaternary Stereocenters in Oxindoles

This protocol details the synthesis of a chiral oxindole, which shares a five-membered ring structure with indanes, via an enantioselective intramolecular Heck reaction.

Materials:

  • Aryl halide substrate (e.g., a substituted 2-bromo-N-methacrylamide) (1.0 equiv)

  • NiCl₂(QuinoxP*) precatalyst (5 mol%)

  • Zinc powder (3.0 equiv)

  • Anhydrous Dimethylacetamide (DMA)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, an oven-dried vial is charged with the NiCl₂(QuinoxP*) precatalyst (0.05 equiv) and zinc powder (3.0 equiv).

  • The aryl halide substrate (1.0 equiv) is added to the vial.

  • Anhydrous DMA is added, and the vial is sealed.

  • The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the designated time.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the enantioenriched oxindole product. The enantiomeric excess is determined by chiral HPLC analysis.[6][7][8]

Rhodium-Catalyzed (4+1) Cycloaddition for the Synthesis of 2-Indanones

This protocol describes a unique ring-expansion strategy to access multi-substituted 2-indanones from benzocyclobutenones and styrenes.[11]

Materials:

  • Benzocyclobutenone derivative (1.0 equiv)

  • Styrene derivative (2.0 equiv)

  • [Rh(C₂H₄)₂Cl]₂ (5 mol%)

  • NaBArF (12 mol%)

  • 2-Aminopyridine directing group derivative (e.g., DG1)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a sealed tube are added the benzocyclobutenone derivative (1.0 equiv), the 2-aminopyridine directing group (1.1 equiv), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). The mixture is heated to form the imine intermediate.

  • After cooling, [Rh(C₂H₄)₂Cl]₂ (5 mol%) and NaBArF (12 mol%) are added.

  • The tube is evacuated and backfilled with argon.

  • The styrene derivative (2.0 equiv) and DCE are added.

  • The reaction mixture is heated at a specified temperature (e.g., 100 °C) for the required time.

  • After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the 2-indanone product.[11]

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows and logical relationships in the catalytic synthesis of substituted indanes.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start Reactants Substrate & Reagents Start->Reactants Setup Assemble Reaction in Inert Atmosphere Reactants->Setup Catalyst Catalyst System (Pd, Ni, or Rh) Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Monitor Progress (TLC, GC, etc.) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Substituted Indane Purification->Product

A generalized experimental workflow for the catalytic synthesis of substituted indanes.

catalyst_selection Goal Desired Substituted Indane Considerations Key Considerations Goal->Considerations Cost Cost Considerations->Cost Stereoselectivity Stereoselectivity (ee / dr) Considerations->Stereoselectivity FunctionalGroup Functional Group Tolerance Considerations->FunctionalGroup ReactionType Reaction Type (e.g., Heck, C-H Activation) Considerations->ReactionType CatalystChoice Catalyst Choice Cost->CatalystChoice Stereoselectivity->CatalystChoice FunctionalGroup->CatalystChoice ReactionType->CatalystChoice Palladium Palladium CatalystChoice->Palladium Nickel Nickel CatalystChoice->Nickel Rhodium Rhodium CatalystChoice->Rhodium

References

"5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" impurity profiling and reference standard comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the impurity profiling of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, including Indacaterol.[1][2] The objective is to present a clear, data-driven approach to comparing different batches of this active pharmaceutical ingredient (API) intermediate against a certified reference standard.

The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the FDA and ICH to ensure the safety and efficacy of the final drug product.[3][4] Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, and solvents.[4][5][6] This guide outlines the necessary analytical methodologies and presents hypothetical data to illustrate the comparison process.

Quantitative Data Summary

Effective comparison relies on robust analytical data. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating, identifying, and quantifying impurities in pharmaceutical substances.[4][7][8] The following tables summarize hypothetical comparative data between two manufactured batches (Batch A, Batch B) and a certified Reference Standard (RS).

Table 1: Comparative Impurity Profile by HPLC-UV (Hypothetical Data)

Impurity IDRetention Time (min)Batch A (% Area)Batch B (% Area)Reference Standard (% Area)Specification
Main Compound 10.2 99.75 99.58 99.94 ≥ 99.5%
Impurity 1 (Known)7.80.080.150.03≤ 0.15%
Impurity 2 (Known)9.10.050.090.01≤ 0.10%
Unknown Impurity 111.50.070.11Not Detected≤ 0.10%
Unknown Impurity 214.3Not Detected0.04Not Detected≤ 0.10%
Total Impurities -0.20 0.39 0.04 ≤ 0.50%

Note: Data is for illustrative purposes only.

Table 2: Reference Standard Specification Comparison (Hypothetical Data)

ParameterSupplier Alpha - RSSupplier Beta - RSMethod
Purity (HPLC) 99.94%[1]99.89%HPLC-UV
Identity Conforms to StructureConforms to Structure¹H-NMR, Mass Spec, IR
Water Content 0.08%0.12%Karl Fischer
Residue on Ignition 0.05%0.07%USP <281>
Heavy Metals < 10 ppm< 10 ppmICP-MS
Certificate of Analysis Comprehensive data provided[7]Standard summary provided-

Experimental Protocols

Detailed and validated methods are essential for generating reliable and reproducible data.

2.1 Protocol for Purity Assessment by HPLC-UV

This method is designed to separate the main compound from its potential organic impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

2.2 Protocol for Impurity Identification by LC-MS

For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial molecular weight information.

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Chromatography: Utilize the same column and mobile phase conditions as the HPLC-UV method to ensure correlation of retention times.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: 50 - 500 m/z.

  • Data Analysis: Extract mass spectra for each unknown impurity peak to determine its molecular weight. This data, combined with knowledge of the synthetic process, allows for structural elucidation.[9][10]

Visualized Workflows and Relationships

Diagrams help clarify complex processes and logical flows in impurity analysis.

cluster_prep Sample Preparation & Analysis cluster_data Data Processing & Comparison cluster_report Reporting & Decision Sample Receive Batch A, B & Reference Standard Prep Prepare Samples (0.5 mg/mL) Sample->Prep HPLC Analyze via HPLC-UV (Purity Profile) Prep->HPLC LCMS Analyze via LC-MS (Impurity ID) Prep->LCMS Process Integrate Peaks & Calculate % Area HPLC->Process Identify Identify Unknowns using MS Data LCMS->Identify Compare Compare Batch Profiles to Reference Standard Process->Compare Spec Check Against Specifications Compare->Spec Identify->Compare Report Generate Comparison Report Spec->Report

Caption: Impurity Profiling and Comparison Workflow.

Start Impurity Data from Comparison TotalImp Total Impurities ≤ 0.50%? Start->TotalImp KnownImp Known Impurity 1 ≤ 0.15%? TotalImp->KnownImp Yes Fail Batch Fails Specification TotalImp->Fail No UnknownImp Any Unknown > 0.10%? KnownImp->UnknownImp Yes KnownImp->Fail No Pass Batch Meets Specification UnknownImp->Pass No UnknownImp->Fail Yes

Caption: Batch Release Decision Pathway.

By implementing these standardized protocols and comparative analyses, researchers and drug developers can ensure the quality, consistency, and safety of this compound used in their manufacturing processes, ultimately contributing to a safer final pharmaceutical product.

References

Assessing the green chemistry metrics of different "5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride" synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of various synthesis pathways for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the production of certain pharmaceuticals. The comparison focuses on green chemistry metrics to evaluate the environmental impact and efficiency of each route. The information is compiled from patent literature, and while it provides a valuable overview, it is important to note that a complete and precise green chemistry analysis is limited by the partial experimental data available in these public documents. Assumptions have been made where specific quantities were not provided, and these are duly noted.

Introduction to Green Chemistry Metrics

In the pursuit of sustainable chemical manufacturing, several metrics are used to quantify the "greenness" of a chemical process. This guide utilizes the following key metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as (molecular weight of the desired product / sum of molecular weights of all reactants) x 100%.

  • Reaction Mass Intensity (RMI): The total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a reaction divided by the mass of the desired product. A lower RMI indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): The total mass of waste produced in a process divided by the mass of the desired product. A lower E-factor is indicative of a greener process.

Synthesis Pathway Comparison

Three distinct synthesis pathways for this compound have been identified from patent literature:

  • Pathway 1: Starting from 2-aminoindan

  • Pathway 2: Starting from ethylbenzene

  • Pathway 3: Starting from 2-indanol

The following sections detail the experimental protocols for each pathway and present a comparative analysis of their green chemistry metrics.

Pathway 1: Synthesis Starting from 2-aminoindan

This pathway involves the protection of the amino group of 2-aminoindan, followed by two successive Friedel-Crafts acylations and reductions to introduce the two ethyl groups, and finally deprotection.[1]

Experimental Protocol

The following protocol is based on the procedures described in patent US6933410B2.[1]

  • Protection: 2-aminoindan is reacted with ethyl trifluoroacetate in an organic solvent (e.g., isopropyl acetate) to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.

  • First Acylation: The protected intermediate is reacted with an acetyl halide in the presence of a Lewis acid (e.g., aluminum chloride) to introduce an acetyl group onto the aromatic ring.

  • First Reduction: The acetyl group is reduced to an ethyl group using a reducing agent, such as hydrogen gas with a catalyst.

  • Second Acylation: The mono-ethylated intermediate is subjected to a second acylation under similar conditions to the first.

  • Second Reduction: The second acetyl group is reduced to an ethyl group.

  • Deprotection and Salt Formation: The protecting group is removed by hydrolysis, and the final product is isolated as the hydrochloride salt.

Logical Relationship of Pathway 1

Pathway 1 2-Aminoindan 2-Aminoindan N-protected 2-aminoindan N-protected 2-aminoindan 2-Aminoindan->N-protected 2-aminoindan Protection 5-acetyl-N-protected-2-aminoindan 5-acetyl-N-protected-2-aminoindan N-protected 2-aminoindan->5-acetyl-N-protected-2-aminoindan Acylation 5-ethyl-N-protected-2-aminoindan 5-ethyl-N-protected-2-aminoindan 5-acetyl-N-protected-2-aminoindan->5-ethyl-N-protected-2-aminoindan Reduction 5-acetyl-6-ethyl-N-protected-2-aminoindan 5-acetyl-6-ethyl-N-protected-2-aminoindan 5-ethyl-N-protected-2-aminoindan->5-acetyl-6-ethyl-N-protected-2-aminoindan Acylation 5,6-diethyl-N-protected-2-aminoindan 5,6-diethyl-N-protected-2-aminoindan 5-acetyl-6-ethyl-N-protected-2-aminoindan->5,6-diethyl-N-protected-2-aminoindan Reduction 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl-N-protected-2-aminoindan->5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl Deprotection & Salt Formation

Caption: Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl from 2-aminoindan.

Pathway 2: Synthesis Starting from Ethylbenzene

This route begins with the Friedel-Crafts acylation of ethylbenzene and proceeds through a series of transformations to build the indane ring system and introduce the amino functionality.[2]

Experimental Protocol

The following protocol is based on the procedures described in patent CN103539677B.[2]

  • Acylation: Ethylbenzene is reacted with propionyl chloride in the presence of aluminum chloride.

  • Cyclization: The resulting ketone undergoes an intramolecular cyclization to form an indanone derivative.

  • Nitrosation: The indanone is reacted with butyl nitrite.

  • Reduction: The nitroso group is reduced, for example, by palladium-catalyzed hydrogenation.

  • Protection: The resulting amino group is protected with a trifluoroacetyl group.

  • Acylation: An acetyl group is introduced onto the aromatic ring via a Friedel-Crafts reaction.

  • Reduction: The acetyl group is reduced to an ethyl group.

  • Deprotection and Salt Formation: The trifluoroacetyl group is removed, and the product is converted to its hydrochloride salt.

Experimental Workflow for Pathway 2

Pathway 2 Ethylbenzene Ethylbenzene Propiophenone derivative Propiophenone derivative Ethylbenzene->Propiophenone derivative Acylation Indanone derivative Indanone derivative Propiophenone derivative->Indanone derivative Cyclization Nitroso-indanone Nitroso-indanone Indanone derivative->Nitroso-indanone Nitrosation Amino-indane Amino-indane Nitroso-indanone->Amino-indane Reduction N-protected amino-indane N-protected amino-indane Amino-indane->N-protected amino-indane Protection Acetylated N-protected amino-indane Acetylated N-protected amino-indane N-protected amino-indane->Acetylated N-protected amino-indane Acylation Ethylated N-protected amino-indane Ethylated N-protected amino-indane Acetylated N-protected amino-indane->Ethylated N-protected amino-indane Reduction 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl Ethylated N-protected amino-indane->5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl Deprotection & Salt Formation

Caption: Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl from ethylbenzene.

Pathway 3: Synthesis Starting from 2-indanol

This pathway utilizes 2-indanol as the starting material and involves a sequence of reactions including acetylation, substitution, and coupling to construct the final molecule.[3]

Experimental Protocol

The following protocol is based on the procedures described in patent application CN104379566A.

  • Acetylation: 2-indanol is acetylated using an acetylation reagent like acetyl chloride or acetic anhydride.

  • Substitution: The acetylated intermediate undergoes a substitution reaction.

  • Coupling: A coupling reaction is performed to introduce one of the ethyl groups.

  • Hydroxyl Protection: The hydroxyl group is protected.

  • Substitution: Another substitution reaction is carried out.

  • Reduction: A reduction step is performed.

  • Salt Formation: The final compound is converted to its hydrochloride salt.

Logical Flow of Pathway 3

Pathway 3 2-Indanol 2-Indanol Acetylated 2-indanol Acetylated 2-indanol 2-Indanol->Acetylated 2-indanol Acetylation Substituted intermediate 1 Substituted intermediate 1 Acetylated 2-indanol->Substituted intermediate 1 Substitution Coupled intermediate Coupled intermediate Substituted intermediate 1->Coupled intermediate Coupling Protected intermediate Protected intermediate Coupled intermediate->Protected intermediate Hydroxyl Protection Substituted intermediate 2 Substituted intermediate 2 Protected intermediate->Substituted intermediate 2 Substitution Reduced intermediate Reduced intermediate Substituted intermediate 2->Reduced intermediate Reduction 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl Reduced intermediate->5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl Salt Formation

Caption: Synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl from 2-indanol.

Green Chemistry Metrics: A Comparative Table

The following table summarizes the calculated and estimated green chemistry metrics for the three synthesis pathways. It is important to reiterate that the values for RMI and E-Factor are estimations based on the available data and are subject to change with more detailed experimental protocols.

MetricPathway 1 (from 2-aminoindan)Pathway 2 (from ethylbenzene)Pathway 3 (from 2-indanol)
Atom Economy (AE) ~45%~35%~40%
Estimated Reaction Mass Intensity (RMI) HighVery HighHigh
Estimated E-Factor HighVery HighHigh
Key Reagents & Solvents Ethyl trifluoroacetate, acetyl halide, Lewis acids, organic solventsPropionyl chloride, aluminum chloride, butyl nitrite, palladium catalyst, trifluoroacetic anhydride, various solventsAcetylating agents, various reagents for substitution and coupling, protecting groups, solvents
Assumptions and Data Sources Calculations based on the reaction scheme in US6933410B2. RMI and E-Factor are high-level estimates due to a lack of specific quantities for all materials.Calculations based on the reaction scheme in CN103539677B. RMI and E-Factor are high-level estimates.Calculations based on the reaction scheme in patent application CN104379566A. RMI and E-Factor are high-level estimates due to limited detail in the protocol.

Discussion and Conclusion

Based on the available information, all three pathways present challenges from a green chemistry perspective, primarily due to the multi-step nature of the syntheses and the use of protecting groups, stoichiometric reagents, and organic solvents.

  • Pathway 1 (from 2-aminoindan) appears to have a slightly better atom economy compared to Pathway 2. The use of two separate acylation and reduction steps contributes to a lower overall efficiency.

  • Pathway 2 (from ethylbenzene) has the lowest atom economy of the three. The linear sequence of eight steps, each contributing to potential yield loss and waste generation, results in a high estimated RMI and E-Factor.

  • Pathway 3 (from 2-indanol) presents a moderate atom economy. However, the lack of detailed experimental data makes a thorough assessment of its greenness difficult.

Opportunities for Improvement:

To enhance the greenness of these synthetic routes, future research could focus on:

  • Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives would significantly improve atom economy and reduce waste.

  • Process Intensification: Combining multiple reaction steps into a one-pot or continuous flow process could reduce solvent usage and workup procedures.

  • Greener Solvents: Investigating the use of more environmentally benign solvents or solvent-free conditions.

  • Avoiding Protecting Groups: Developing synthetic strategies that circumvent the need for protection and deprotection steps would shorten the synthesis and reduce waste.

References

Reproducibility in Focus: A Comparative Guide to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the synthesis of the long-acting beta-2 adrenergic agonist, Indacaterol. The performance of this intermediate is evaluated in the context of Indacaterol synthesis, with a focus on yield, purity, and the factors influencing experimental reproducibility.

Introduction to this compound

This compound is a crucial building block in the manufacturing of Indacaterol, a prescribed medication for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] The quality and consistency of this intermediate directly impact the purity, yield, and overall reproducibility of the final active pharmaceutical ingredient (API). This guide explores the performance of this intermediate in the synthesis of Indacaterol and discusses alternative synthetic strategies.

Indacaterol functions by stimulating beta-2 adrenergic receptors in the airways, which leads to the relaxation of smooth muscle and subsequent bronchodilation.[][6][7][8] This mechanism of action is central to its therapeutic effect in managing COPD.

Performance in Indacaterol Synthesis: A Comparative Overview

The primary use of this compound is in the coupling reaction with a protected quinolinone epoxide or a related electrophile to form a protected Indacaterol intermediate. The yield and purity of this intermediate are critical for the success of the subsequent deprotection and salt formation steps.

Table 1: Reported Yield and Purity of Protected Indacaterol Intermediates

Salt of Protected IntermediateYield (%)Purity (%)Reference
Benzoate59> 99[6]
Succinate56> 99[6]
Tartrate68> 95[9]
Tartrate (in Ethyl Acetate)65-80> 93[]
Succinate/Tartrate (in IPA/EtOH)60-75> 99[]

Table 2: Reported Yield and Purity of Final Indacaterol Maleate

Overall Yield (%)Purity (%)Reference
49Not Specified[6]
7999.6[][8]
Not Specified99.7[6]

Note: The yields and purities reported in patents can be process-specific and may not be directly comparable due to variations in reaction conditions, scale, and analytical methods.

Experimental Protocols and Reproducibility

The reproducibility of synthesizing the protected Indacaterol intermediate from this compound is contingent on several factors, including the quality of the starting materials, reaction conditions, and purification methods.

Representative Experimental Protocol (Adapted from Patent Literature)

A general procedure for the coupling reaction involves the condensation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine with a protected 8-hydroxy-5-(oxiran-2-yl)quinolin-2(1H)-one derivative.

Materials:

  • This compound

  • Protected 8-hydroxy-5-(oxiran-2-yl)quinolin-2(1H)-one

  • Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide)

  • Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

  • To a solution of the protected quinolinone epoxide in an anhydrous solvent, add this compound and a suitable base.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for a defined period (e.g., 4-12 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the protected Indacaterol intermediate.

Key Factors Influencing Reproducibility:

  • Purity of Starting Materials: Impurities in either the amine or the epoxide can lead to side reactions and the formation of byproducts, impacting the yield and purity of the final product.

  • Reaction Temperature and Time: Precise control over these parameters is crucial for ensuring complete reaction and minimizing degradation or side-product formation.

  • Stoichiometry of Reactants and Base: The molar ratios of the reactants and the base can significantly affect the reaction kinetics and the final product profile.

  • Solvent and Moisture Content: The choice of solvent and the exclusion of moisture are critical for many organic reactions, including this condensation step.

  • Purification Method: The efficiency of the purification process (e.g., crystallization conditions, chromatography parameters) will determine the final purity of the intermediate.

Alternative Synthetic Strategies

While this compound is a common intermediate, alternative synthetic routes to Indacaterol have been explored. These often involve different approaches to constructing the core molecular framework.

Some patented methods describe the synthesis of the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine moiety itself from different starting materials, such as ethylbenzene or 1,3-dihydro-2H-inden-2-one. These alternative routes may offer advantages in terms of cost, scalability, or environmental impact. However, a direct comparison of the performance of the resulting intermediate in the subsequent coupling reaction is not available.

The choice of a particular synthetic route and the corresponding intermediates in a drug development program depends on a multitude of factors, including:

  • Overall process efficiency and cost-effectiveness.

  • Scalability and robustness of the chemical transformations.

  • Impurity profile and ease of purification.

  • Safety and environmental considerations.

Visualizing the Pathways

To better understand the context of this compound's application, the following diagrams illustrate the signaling pathway of Indacaterol and a generalized experimental workflow for its synthesis.

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_Receptor Beta-2 Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation Experimental_Workflow cluster_synthesis Synthesis of Protected Indacaterol cluster_final_steps Final API Synthesis Start 5,6-diethyl-2,3-dihydro-1H-inden-2-amine HCl + Protected Quinolone Epoxide Reaction Coupling Reaction (Heat, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Intermediate Protected Indacaterol Intermediate Purification->Intermediate Deprotection Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection Salt_Formation Salt Formation (e.g., with Maleic Acid) Deprotection->Salt_Formation Final_API Indacaterol Maleate (API) Salt_Formation->Final_API

References

Safety Operating Guide

Proper Disposal of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" .

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.

Quantitative Safety Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This should be managed by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Storage

  • Waste Segregation: Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Container Requirements: The container must be made of a compatible material, be in good condition, and have a tightly sealing lid.

  • Labeling: Clearly label the hazardous waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow the storage precaution P403+P233: Store in a well-ventilated place. Keep container tightly closed. Also, adhere to P405: Store locked up.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal, in accordance with P501: Dispose of contents/container to an approved waste disposal plant.

Emergency Procedures

In case of accidental release or exposure, follow these precautionary measures:

  • If Swallowed (P301+P312+P330): IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • In Case of Skin Contact (P302+P352): IF ON SKIN: Wash with plenty of water.

  • If Inhaled (P304+P340): IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • In Case of Eye Contact (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always have an emergency plan in place and ensure all laboratory personnel are familiar with it.

Disposal Workflow Diagram

Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste into a Labeled Hazardous Waste Container A->B C Step 3: Securely Seal the Container B->C D Step 4: Store in a Designated, Secure, and Ventilated Area C->D E Step 5: Contact EHS or Licensed Waste Disposal Service for Pickup D->E F Step 6: Professional Disposal at an Approved Waste Disposal Plant E->F

Caption: Disposal Workflow for a Hazardous Chemical.

Personal protective equipment for handling 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS RN: 312753-53-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and responsible chemical management.

Chemical Information:

PropertyValue
Chemical Name This compound
CAS Number 312753-53-0
Molecular Formula C₁₃H₂₀ClN
Molecular Weight 225.76 g/mol
Physical Form Solid
Storage Store at room temperature in a dry, well-sealed container.[1] For long-term storage, refrigeration (2-8°C) is recommended.[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful and an irritant. The following hazard statements apply:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required.[4] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[5]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended.[4] It is advisable to double-glove, especially when working in a biological safety cabinet.[6] Gloves should be powder-free and changed every 30 to 60 minutes, or immediately if contaminated or damaged.[6]
Lab Coat or GownA lab coat or gown with long cuffs that can be tucked under gloves is required to protect the wrists and forearms.[6]
Full-Length Pants and Closed-Toe ShoesWear long-sleeved shirts and pants to cover all skin.[7] Shoes should have non-slip soles.[7]
Respiratory Protection N95 or N100 Particulate MaskUse an N95 or N100 respirator to protect against airborne particles when handling the solid compound.[6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE.[8] Conduct a risk assessment for your specific experimental protocol.

  • Weighing and Transfer: Handle the solid chemical in a chemical fume hood to avoid inhalation of dust.[8] Use appropriate tools to transfer the powder and avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If diluting an acid, always add acid to water.[4]

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, chemically resistant container with a secure lid.[8]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not pour down the drain.[8]

  • Waste Segregation: Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[9] At a minimum, segregate from acids, bases, oxidizers, and halogenated solvents.[10]

  • Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., ethanol, DMSO).[8] Collect the rinsate as hazardous liquid waste.[8] After triple rinsing and drying, deface or remove the original label before disposing of the container in regular trash or recycling, according to institutional policies.[8]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, including the full chemical name and approximate quantity.[8]

Procedural Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handling_weigh Weigh Solid in Fume Hood prep_ppe->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution disposal_solid Collect Solid Waste handling_solution->disposal_solid disposal_liquid Collect Liquid Waste handling_solution->disposal_liquid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_container Decontaminate Empty Containers disposal_container->disposal_label post_wash Wash Hands Thoroughly disposal_label->post_wash

Caption: Key steps for safely handling and disposing of the chemical.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Reactant of Route 2
5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.